molecular formula C14H22N2 B1386306 4-(2-Ethylpiperidin-1-yl)-2-methylaniline CAS No. 1154644-03-7

4-(2-Ethylpiperidin-1-yl)-2-methylaniline

Numéro de catalogue: B1386306
Numéro CAS: 1154644-03-7
Poids moléculaire: 218.34 g/mol
Clé InChI: OZULYQNKDCHWJB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

4-(2-Ethylpiperidin-1-yl)-2-methylaniline is a useful research compound. Its molecular formula is C14H22N2 and its molecular weight is 218.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Ethylpiperidin-1-yl)-2-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Ethylpiperidin-1-yl)-2-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

4-(2-ethylpiperidin-1-yl)-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-3-12-6-4-5-9-16(12)13-7-8-14(15)11(2)10-13/h7-8,10,12H,3-6,9,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZULYQNKDCHWJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C2=CC(=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

4-(2-Ethylpiperidin-1-yl)-2-methylaniline CAS number and properties

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: 4-(2-Ethylpiperidin-1-yl)-2-methylaniline

Executive Summary

In the landscape of modern medicinal chemistry, substituted anilines serve as indispensable building blocks for the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and G-protein-coupled receptor (GPCR) ligands. 4-(2-Ethylpiperidin-1-yl)-2-methylaniline (Molecular Formula: C₁₄H₂₂N₂) is a highly specialized, sterically hindered pharmacophore[1],[2]. This guide provides a comprehensive analysis of its physicochemical properties, the mechanistic causality behind its synthesis, and its application in drug discovery.

Physicochemical Profiling

Understanding the physicochemical properties of this intermediate is critical for predicting its behavior in both synthetic workflows and biological systems. The presence of the 2-ethylpiperidine ring significantly increases the lipophilicity and basicity of the molecule compared to a standard aniline core.

PropertyValueRationale / Implication
Molecular Formula C₁₄H₂₂N₂Belongs to a highly functionalized isomeric class of substituted anilines[1],[2].
Molecular Weight 218.34 g/mol Low molecular weight ensures the final API remains within Lipinski’s Rule of 5[2].
Predicted LogP ~2.9 – 3.2Highly lipophilic; enhances membrane permeability but necessitates careful salt-form selection during formulation.
H-Bond Donors 1 (Primary -NH₂)Critical for forming direct hydrogen bonds with target receptor hinge regions.
H-Bond Acceptors 2 (N atoms)Facilitates water-mediated hydrogen bonding networks in binding pockets.
Topological Polar Surface Area 29.26 ŲLow TPSA indicates excellent potential for Blood-Brain Barrier (BBB) penetration.
Rotatable Bonds 3Provides sufficient conformational flexibility to adapt to induced-fit binding sites.

Synthetic Methodology & Mechanistic Causality

The synthesis of 4-(2-Ethylpiperidin-1-yl)-2-methylaniline requires a strategic two-step approach: a transition-metal-catalyzed C-N bond formation followed by a chemoselective nitro reduction.

Step 1: Buchwald-Hartwig Amination

The Causality: The 2-ethyl substitution on the piperidine ring introduces severe A-strain and steric bulk adjacent to the nucleophilic nitrogen. Traditional Nucleophilic Aromatic Substitution (SₙAr) is kinetically unfavorable here. Therefore, a Buchwald-Hartwig cross-coupling is employed. The choice of XPhos (a third-generation dialkylbiaryl phosphine) is not arbitrary; its extreme steric bulk accelerates the challenging reductive elimination step, while its electron-rich dicyclohexylphosphine moiety facilitates the initial oxidative addition into the aryl bromide bond[3],.

Step 2: Catalytic Hydrogenation

The Causality: For the subsequent reduction of the nitro intermediate to the target aniline, catalytic hydrogenation over Palladium on Carbon (Pd/C) is selected over dissolving metal reductions (e.g., Fe/HCl)[4]. This choice is driven by the need to prevent trace heavy metal contamination in the final API, ensuring compliance with ICH Q3D guidelines for elemental impurities, while providing a quantitative, self-validating reaction that generates only water as a byproduct[4].

Synthesis SM1 4-Bromo-2-methyl-1-nitrobenzene Rxn1 Buchwald-Hartwig Cross-Coupling (Pd2(dba)3, XPhos, Cs2CO3) SM1->Rxn1 SM2 2-Ethylpiperidine SM2->Rxn1 Int Intermediate: 4-(2-Ethylpiperidin-1-yl)-2-methyl-1-nitrobenzene Rxn1->Int C-N Bond Formation Rxn2 Catalytic Hydrogenation (H2, Pd/C, MeOH) Int->Rxn2 Product Target API Intermediate: 4-(2-Ethylpiperidin-1-yl)-2-methylaniline Rxn2->Product Nitro Reduction

Synthetic workflow for 4-(2-Ethylpiperidin-1-yl)-2-methylaniline via Buchwald-Hartwig amination.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring high yield and purity suitable for downstream pharmaceutical synthesis.

Protocol A: Synthesis of 4-(2-Ethylpiperidin-1-yl)-2-methyl-1-nitrobenzene
  • Preparation: Charge an oven-dried Schlenk flask with 4-bromo-2-methyl-1-nitrobenzene (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and anhydrous Cs₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon (3x). Critical Step: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich XPhos ligand, which would immediately quench the catalytic cycle.

  • Reagent Addition: Add anhydrous Toluene (0.2 M) and 2-ethylpiperidine (1.2 equiv) via a gas-tight syringe.

  • Reaction: Heat the sealed mixture to 100 °C for 12 hours with vigorous stirring.

  • Workup: Cool to room temperature. Filter the crude mixture through a pad of Celite to remove inorganic salts and palladium black. Concentrate the filtrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc) to yield the nitro intermediate.

Protocol B: Reduction to 4-(2-Ethylpiperidin-1-yl)-2-methylaniline
  • Preparation: Dissolve the purified nitro intermediate in anhydrous Methanol (0.1 M)[4].

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 equiv by weight). Safety Note: Pd/C is highly pyrophoric when dry; always add to the solvent under an inert blanket.

  • Hydrogenation: Purge the reaction vessel with H₂ gas (3x) and maintain under a balloon of H₂ (1 atm) at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction via LC-MS. The disappearance of the nitro mass peak and the emergence of the [M+H]⁺ 219.34 peak validates completion.

  • Isolation: Filter the mixture through a tightly packed Celite pad to remove the Pd/C. Evaporate the methanol to afford the pure target aniline.

Pharmacophore Mapping in Drug Development

When integrated into an API, 4-(2-Ethylpiperidin-1-yl)-2-methylaniline acts as a tripartite pharmacophore:

  • The Primary Amine: Acts as a critical hydrogen-bond donor, frequently utilized to anchor the molecule to the hinge region of kinases (e.g., via interaction with backbone carbonyls).

  • The Ortho-Methyl Group: Provides steric shielding. This forces the adjacent aromatic rings (once coupled) out of coplanarity, locking the drug into a specific bioactive conformation that enhances target selectivity and reduces off-target toxicity.

  • The 2-Ethylpiperidine Ring: The tertiary nitrogen is protonated at physiological pH, allowing for strong electrostatic (salt-bridge) interactions with acidic residues (Asp/Glu) deep within the receptor pocket, while the 2-ethyl group occupies adjacent hydrophobic sub-pockets.

Pharmacophore Core 4-(2-Ethylpiperidin-1-yl)-2-methylaniline Central Scaffold Aniline Primary Amine (-NH2) H-Bond Donor (Hinge Region) Core->Aniline Methyl Ortho-Methyl Group Steric Shielding / Selectivity Core->Methyl Piperidine 2-Ethylpiperidine Ring Hydrophobic Pocket & Salt Bridge Core->Piperidine

Pharmacophore mapping of 4-(2-Ethylpiperidin-1-yl)-2-methylaniline in target binding.

Analytical Quality Control

To validate the structural integrity and purity of the synthesized compound, the following analytical parameters must be met:

TechniqueParameterExpected Outcome / Causality
LC-MS (ESI+) m/z [M+H]⁺219.34 ; confirms molecular mass. ESI+ is ideal due to the highly basic piperidine nitrogen readily accepting a proton.
¹H NMR (400 MHz) Aromatic RegionThree distinct protons (ABX spin system) confirming the 1,2,4-substitution pattern on the benzene ring.
¹H NMR (400 MHz) Aliphatic RegionComplex multiplet for the 2-ethylpiperidine moiety; diagnostic triplet for the terminal methyl group of the ethyl chain.
HPLC (UV 254 nm) Purity>98% required; UV 254 nm captures the conjugated aniline chromophore effectively, ensuring no residual nitro starting material remains.

References[1] ChemScene. 4-((2-Ethylpiperidin-1-yl)methyl)aniline Product Information. Available at: 2]">https://www.chemscene.com[2] National Center for Biotechnology Information. PubChem Compound Summary for CID 21284522, 5-[(1-Aminocyclohexyl)methyl]-2-methylaniline. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/21284522[4] Wikipedia. XPhos - Ligand for Buchwald-Hartwig amination. Available at: https://en.wikipedia.org/wiki/XPhos[3] TCI Chemicals. Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Available at: https://www.tcichemicals.com/DE/en/support-download/chemistry-clip/buchwald-hartwig-amination[5] Li, K., et al. "Methanol as a Potential Hydrogen Source for Reduction Reactions Enabled by a Commercial Pt/C Catalyst." ACS Sustainable Chemistry & Engineering, 2024. Available at: https://doi.org/10.1021/acssuschemeng.4c07589

Sources

Physicochemical Profiling of 4-(2-Ethylpiperidin-1-yl)-2-methylaniline: A Comprehensive Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The successful progression of a novel chemical entity (NCE) from discovery to preclinical development hinges on a rigorous understanding of its physicochemical properties. 4-(2-Ethylpiperidin-1-yl)-2-methylaniline is a complex bifunctional molecule featuring both a primary aromatic amine (aniline) and a sterically hindered tertiary aliphatic amine (piperidine).

This technical guide provides an authoritative framework for profiling the solubility and stability of this specific scaffold. By dissecting the structural causality behind its pH-dependent solubility and its high susceptibility to oxidative degradation, this whitepaper equips drug development professionals with field-proven methodologies to navigate its handling, formulation, and storage.

Structural Profiling & Physicochemical Rationale

To predict the behavior of 4-(2-Ethylpiperidin-1-yl)-2-methylaniline, we must first deconstruct its molecular architecture. The molecule consists of an electron-rich aniline core substituted with a 2-methyl group and a 4-(2-ethylpiperidin-1-yl) moiety.

Causality in Chemical Behavior:

  • Biphasic Basicity: The molecule possesses two distinct basic centers. The primary aniline nitrogen is weakly basic (estimated pKa​≈4.0−4.5 ), while the tertiary piperidine nitrogen is strongly basic (estimated pKa​≈9.5−10.0 ). This differential basicity dictates a highly pH-dependent aqueous solubility profile.

  • Oxidative Vulnerability: Anilines are inherently susceptible to auto-oxidation[1]. In this molecule, the electron-donating (+I) 2-methyl group and the strongly electron-donating (+M) para-piperidinyl group synergistically increase the electron density of the aromatic ring. This elevates the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule exceptionally prone to oxidation by atmospheric oxygen, light, and heat[2].

IonizationLogic A Acidic Media (pH < 7.0) B Piperidine N Protonated A->B C High Aqueous Solubility B->C D Physiological Media (pH 7.4) E Free Base Predominates D->E F Low Aqueous Solubility E->F

Caption: pH-dependent ionization logic dictating the aqueous solubility of the compound.

Solubility Dynamics & Profiling Protocols

In early drug discovery, distinguishing between kinetic and thermodynamic solubility is critical to avoid false positives in biological assays[3][4]. Because 4-(2-Ethylpiperidin-1-yl)-2-methylaniline is highly lipophilic in its free base form, kinetic solubility (DMSO dilution) will likely overestimate its true solubility due to supersaturation, whereas thermodynamic solubility provides the true equilibrium state[4].

Projected Solubility Profile

Based on the structural analysis, the quantitative solubility behavior across different media is summarized below:

Solvent / MediapH LevelEstimated StateProjected Solubility RangeRationale
0.1 N HCl (SGF) 1.2Di-protonatedHigh (>10 mg/mL)Salt formation at both amine centers.
Acetate Buffer 4.5Mono-protonatedModerate (1 - 5 mg/mL)Piperidine is ionized; aniline is neutral.
PBS (SIF) 7.4Free BaseLow (<0.1 mg/mL)Lipophilic un-ionized species precipitates.
DMSO / DCM N/ASolvatedVery High (>50 mg/mL)High affinity for aprotic organic solvents.
Protocol: Shake-Flask Thermodynamic Solubility Assay

To establish a self-validating baseline for formulation, the industry-standard shake-flask method must be employed[3][4].

Step-by-Step Methodology:

  • Preparation: Weigh approximately 5 mg of solid 4-(2-Ethylpiperidin-1-yl)-2-methylaniline into a 2 mL glass HPLC vial.

  • Buffer Addition: Add 1 mL of the target aqueous buffer (e.g., PBS, pH 7.4). Ensure the amount of solid is sufficient to maintain a visible suspension (saturation).

  • Equilibration: Seal the vial and place it in a thermostatic shaker at 25∘C±0.5∘C (or 37∘C for physiological relevance) at 300 RPM for 24 to 72 hours. Causality: 24 hours is the minimum required to transition from a metastable kinetic state to a true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.45 µm PVDF syringe filter. Note: Discard the first 100 µL of filtrate to account for non-specific binding to the filter membrane.

  • Quantification: Dilute the filtrate appropriately with mobile phase and quantify the dissolved concentration using a validated HPLC-UV or LC-MS/MS method against a standard calibration curve.

Stability & Degradation Pathways

The stability of 4-(2-Ethylpiperidin-1-yl)-2-methylaniline is the primary bottleneck in its handling. Substituted anilines are notorious for undergoing oxidative degradation, often manifesting as a distinct color change (yellowing to dark brown) upon exposure to air and light[1].

Mechanistic Degradation Pathways

The degradation is primarily driven by radical-mediated auto-oxidation. The process yields reactive intermediates such as quinone imines, which subsequently polymerize to form highly colored azo, azoxy, or polyaniline-like macrostructures[1][2]. Additionally, the tertiary piperidine nitrogen can undergo N-oxidation in the presence of peroxides.

DegradationPathway A 4-(2-Ethylpiperidin-1-yl) -2-methylaniline B Environmental Stress (O2, UV Light, Heat) A->B C N-Oxidation (Piperidine Ring) B->C Peroxides D Radical Auto-oxidation (Aniline Core) B->D O2 / Photons E Quinone Imine Intermediates D->E F Azo / Azoxy Polymers (Discoloration) E->F Polymerization

Caption: Primary oxidative degradation pathways of the aniline and piperidine moieties.

Protocol: ICH Q1A(R2) Aligned Forced Degradation Assay

To develop a stability-indicating analytical method, forced degradation (stress testing) must be performed in alignment with ICH Q1A(R2) guidelines[5][6]. This self-validating system ensures that the analytical method can resolve the parent peak from all degradation products.

Step-by-Step Methodology:

  • Stock Solution: Prepare a 1 mg/mL solution of the compound in a co-solvent system (e.g., 50:50 Water:Acetonitrile) to ensure homogeneity.

  • Oxidative Stress: Transfer 1 mL of stock to a vial. Add 100 µL of 3% H2​O2​ . Incubate at room temperature for 24 hours. Expectation: Rapid formation of N-oxides and azoxy derivatives.

  • Photolytic Stress: Expose a 1 mL aliquot (in a clear glass vial) to UV/Vis light (1.2 million lux hours and 200 watt hours/square meter) as per ICH Q1B.

  • Thermal/Hydrolytic Stress: Incubate 1 mL aliquots at 60∘C in 0.1 N HCl (acidic stress) and 0.1 N NaOH (basic stress) for 7 days.

  • Neutralization & Analysis: Neutralize the acid/base samples. Inject all stressed samples into an HPLC-DAD system. Calculate mass balance (% Active + % Degradants) to ensure no volatile or highly retained degradants are missed.

Formulation & Handling Directives

Given the physicochemical vulnerabilities identified, strict adherence to the following handling directives is mandatory for maintaining batch-to-batch integrity:

  • Storage Conditions: The bulk API must be stored at 2–8°C (refrigerated) to suppress thermal degradation kinetics[1].

  • Atmospheric Control: The compound must be packaged under an inert atmosphere (Nitrogen or Argon) to displace oxygen and prevent auto-oxidation[1]. Once a primary container is opened, it should be aliquoted into single-use vials to minimize repeated atmospheric exposure.

  • Light Protection: Storage in amber-colored borosilicate glass vials is required to mitigate photolytic radical initiation[1].

  • Long-Term Stability Testing: For formal stability campaigns, ICH Q1A(R2) dictates long-term storage at 25∘C±2∘C/60%RH±5%RH or 30∘C±2∘C/65%RH±5%RH , with testing frequencies at 0, 3, 6, 9, 12, 18, and 24 months[5][6].

References

  • Memmert GmbH + Co. KG. (2019). Stability tests according to ICH Q1A (R2). Retrieved from [Link]

  • European Medicines Agency / ICH. (2003). Note for Guidance on ICH Q1A (R2) Stability Testing of New Drug Substances and Products. Retrieved from[Link]

  • ACS Omega. (2024). Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. Retrieved from [Link]

Sources

synthesis pathways for 4-(2-Ethylpiperidin-1-yl)-2-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 4-(2-Ethylpiperidin-1-yl)-2-methylaniline

Abstract

This technical guide provides a comprehensive analysis of robust and scalable synthetic pathways for the preparation of 4-(2-Ethylpiperidin-1-yl)-2-methylaniline, a substituted N-aryl piperidine of significant interest in medicinal chemistry and materials science. The N-aryl piperidine motif is a privileged scaffold found in numerous pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties.[1] This document details two primary, field-proven synthetic strategies: Palladium-Catalyzed Buchwald-Hartwig Amination and a classical Nucleophilic Aromatic Substitution (SNAr) followed by nitro group reduction. Each pathway is presented with a thorough discussion of the underlying chemical principles, detailed step-by-step experimental protocols, and a comparative analysis to guide researchers in selecting the optimal route for their specific application, whether for small-scale library synthesis or large-scale production.

Introduction and Retrosynthetic Analysis

The synthesis of substituted anilines, particularly those incorporating complex heterocyclic moieties like piperidine, is a cornerstone of modern drug discovery. The target molecule, 4-(2-Ethylpiperidin-1-yl)-2-methylaniline, combines a sterically hindered aniline core with a substituted piperidine ring, presenting unique synthetic challenges. The development of efficient and reliable methods to construct the key aryl C-N bond is therefore of paramount importance.

A retrosynthetic analysis of the target structure reveals two primary strategic disconnections centered on the formation of the bond between the aniline ring and the piperidine nitrogen.

G cluster_0 Disconnection Strategies cluster_1 Precursors (Strategy A) cluster_2 Precursors (Strategy B) Target 4-(2-Ethylpiperidin-1-yl)-2-methylaniline Aryl_N_Bond Aryl C-N Bond Formation Target->Aryl_N_Bond C-N Disconnection Strategy1 Strategy A: Buchwald-Hartwig Amination Aryl_N_Bond->Strategy1 leads to Strategy2 Strategy B: SNAr & Reduction Aryl_N_Bond->Strategy2 leads to Aniline_Precursor_A 4-Halo-2-methylaniline Strategy1->Aniline_Precursor_A Piperidine_Precursor 2-Ethylpiperidine Strategy1->Piperidine_Precursor Nitro_Precursor_B 1-Halo-2-methyl-4-nitrobenzene Strategy2->Nitro_Precursor_B Piperidine_Precursor_B 2-Ethylpiperidine Strategy2->Piperidine_Precursor_B

Caption: Retrosynthetic analysis of the target molecule.

  • Strategy A (Buchwald-Hartwig Amination): This approach involves the direct coupling of a 4-halo-2-methylaniline derivative with 2-ethylpiperidine. This is a highly convergent and modern approach that leverages the power of palladium catalysis to form the C-N bond directly.[2]

  • Strategy B (Nucleophilic Aromatic Substitution & Reduction): This classical, two-step pathway involves an initial SNAr reaction between an activated aryl halide (e.g., 1-fluoro-2-methyl-4-nitrobenzene) and 2-ethylpiperidine, followed by the reduction of the nitro group to the target aniline.[3][4]

This guide will now explore the practical execution of each strategy in detail.

Synthetic Pathway I: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile cross-coupling reaction that forms carbon-nitrogen bonds via a palladium catalyst.[2] Its development has revolutionized the synthesis of aryl amines due to its broad substrate scope and tolerance of various functional groups, replacing harsher traditional methods.[2] This pathway offers a highly efficient and direct route to the target compound.

Principle and Rationale

The reaction couples an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical; sterically hindered, electron-rich phosphine ligands are often required to facilitate the key steps of oxidative addition and reductive elimination, especially with less reactive aryl chlorides.[5][6] A strong, non-nucleophilic base is necessary to deprotonate the amine, forming the palladium-amido complex that is crucial for the catalytic cycle.

G Start 4-Bromo-2-methylaniline + 2-Ethylpiperidine Reaction Pd(OAc)₂ / X-Phos KOt-Bu, Toluene Heat (e.g., 100-110 °C) Start->Reaction 1. Reaction Setup Workup Aqueous Work-up & Extraction Reaction->Workup 2. Quenching Purification Column Chromatography Workup->Purification 3. Isolation Product 4-(2-Ethylpiperidin-1-yl) -2-methylaniline Purification->Product 4. Final Product

Caption: Workflow for Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for palladium-catalyzed C-N coupling.[6][7][8]

Materials

Reagent Molar Eq. Purpose
4-Bromo-2-methylaniline 1.0 Aryl halide substrate
2-Ethylpiperidine 1.2 - 1.5 Amine nucleophile
Palladium(II) Acetate (Pd(OAc)₂) 0.01 - 0.05 Catalyst precursor
X-Phos 0.02 - 0.10 Phosphine ligand
Potassium tert-butoxide (KOt-Bu) 1.4 - 2.0 Base

| Anhydrous Toluene | - | Solvent |

Procedure

  • Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Palladium(II) acetate, X-Phos, and potassium tert-butoxide.

  • Reagent Addition: Add anhydrous toluene, followed by 4-bromo-2-methylaniline and 2-ethylpiperidine via syringe.

  • Degassing: The reaction mixture should be thoroughly degassed by subjecting it to three cycles of vacuum followed by backfilling with the inert gas.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 8-24 hours).

  • Work-up: Cool the reaction mixture to room temperature and quench by adding water. Dilute with a suitable organic solvent like ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue can be purified by silica gel column chromatography to yield the final product.

Discussion of Critical Parameters
  • Catalyst System: The combination of Pd(OAc)₂ and a bulky phosphine ligand like X-Phos is highly effective for coupling with anilines.[8] Other catalyst systems, including those using nickel, can also be employed, particularly for aryl chlorides.[5]

  • Base: Potassium or sodium tert-butoxide is commonly used. The base must be strong enough to deprotonate the piperidine but should not have competing nucleophilicity.

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Maintaining an inert atmosphere throughout the setup and reaction is critical to prevent catalyst deactivation and ensure high yields.

Synthetic Pathway II: Nucleophilic Aromatic Substitution (SNAr) and Reduction

This classical two-step approach is a robust and often cost-effective alternative, particularly for large-scale synthesis. It relies on well-understood reaction mechanisms and avoids the use of expensive transition metal catalysts.

Principle and Rationale

The first step is a Nucleophilic Aromatic Substitution (SNAr) reaction. For this reaction to proceed, the aromatic ring must be "activated" by a strong electron-withdrawing group (EWG), such as a nitro group (-NO₂), positioned ortho or para to a good leaving group (like a halogen).[3] The EWG stabilizes the negatively charged intermediate (Meisenheimer complex), facilitating the substitution. Fluorine is an excellent leaving group in SNAr reactions despite being a poor leaving group in SN1/SN2 reactions, as the rate-determining step is the initial nucleophilic attack, which is accelerated by fluorine's high electronegativity.

The second step involves the reduction of the nitro group to a primary amine. This is a standard transformation in organic synthesis, with numerous reliable methods available.[3][9]

G Start 1-Fluoro-2-methyl-4-nitrobenzene + 2-Ethylpiperidine SNAr SNAr Reaction K₂CO₃, DMSO, Heat Start->SNAr Step 1 Intermediate 1-(2-Ethylpiperidin-1-yl)- 2-methyl-4-nitrobenzene SNAr->Intermediate Reduction Nitro Reduction Fe / HCl, EtOH/H₂O, Heat Intermediate->Reduction Step 2 Product 4-(2-Ethylpiperidin-1-yl) -2-methylaniline Reduction->Product

Caption: Workflow for SNAr and Reduction Pathway.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(2-Ethylpiperidin-1-yl)-2-methyl-4-nitrobenzene (SNAr) This protocol is based on general procedures for SNAr reactions involving anilines and activated aryl halides.[4]

Materials

Reagent Molar Eq. Purpose
1-Fluoro-2-methyl-4-nitrobenzene 1.0 Activated aryl halide
2-Ethylpiperidine 1.5 - 2.0 Amine nucleophile
Potassium Carbonate (K₂CO₃) 2.0 - 3.0 Base

| Dimethyl Sulfoxide (DMSO) | - | Polar aprotic solvent |

Procedure

  • Setup: To a round-bottom flask, add 1-fluoro-2-methyl-4-nitrobenzene, potassium carbonate, and DMSO.

  • Reagent Addition: Add 2-ethylpiperidine to the stirred mixture.

  • Reaction: Heat the reaction mixture to 90-120 °C. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a large volume of water. The product often precipitates as a solid or can be extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic extracts with water and brine, dry over Na₂SO₄, and concentrate. The crude product is often of sufficient purity for the next step, but can be purified by recrystallization or column chromatography if necessary.

Step 2: Synthesis of 4-(2-Ethylpiperidin-1-yl)-2-methylaniline (Nitro Reduction) This protocol uses iron powder in acidic medium, a classic, inexpensive, and effective method for nitro group reduction.[3]

Materials

Reagent Molar Eq. Purpose
Nitro Intermediate (from Step 1) 1.0 Substrate
Iron Powder 3.0 - 5.0 Reducing agent
Ethanol / Water - Solvent system

| Concentrated Hydrochloric Acid (HCl) | 0.1 - 0.5 | Acidic catalyst |

Procedure

  • Setup: In a round-bottom flask equipped with a reflux condenser, suspend the nitro intermediate and iron powder in a mixture of ethanol and water.

  • Reaction Initiation: Add a catalytic amount of concentrated HCl to the vigorously stirred suspension.

  • Reaction: Heat the mixture to reflux (approx. 80-90 °C). The reaction is exothermic and may require initial cooling. Monitor by TLC until the starting material is consumed (typically 2-6 hours).

  • Work-up: While still hot, filter the reaction mixture through a pad of celite to remove the iron oxides. Wash the filter cake thoroughly with hot ethanol.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to remove the ethanol. Basify the remaining aqueous solution with aqueous sodium hydroxide or sodium carbonate to a pH > 9.

  • Extraction and Purification: Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the final product. Further purification can be performed if needed.

Comparative Analysis of Synthetic Pathways

The choice between these two robust pathways depends on project-specific priorities such as cost, scale, available equipment, and desired purity profile.

FeaturePathway I: Buchwald-HartwigPathway II: SNAr & Reduction
Number of Steps 1 (Convergent)2 (Linear)
Starting Materials 4-Bromo-2-methylaniline (specialized)1-Fluoro-2-methyl-4-nitrobenzene (derived from toluene)
Key Reagents Pd catalyst, phosphine ligand (expensive)Iron powder, HCl (inexpensive)
Reaction Conditions Strictly inert atmosphere requiredTolerant of air and moisture
Scalability Good, but catalyst cost can be a factorExcellent, well-suited for industrial scale
Atom Economy Generally higherLower due to the reduction step
Potential Impurities Residual palladium, ligand byproductsIron residues, over-reduction byproducts
Key Advantage High convergence, mild conditionsLow cost, robust and simple procedures

Conclusion

Both the Palladium-Catalyzed Buchwald-Hartwig Amination and the two-step SNAr-Reduction sequence represent viable and effective strategies for the synthesis of 4-(2-Ethylpiperidin-1-yl)-2-methylaniline.

  • The Buchwald-Hartwig pathway is ideal for research and development settings, where speed, convergence, and substrate scope are prioritized. Its single-step nature makes it highly attractive for generating libraries of analogues for structure-activity relationship (SAR) studies.

  • The SNAr-Reduction pathway is a more classical but extremely robust and cost-effective route. Its use of inexpensive reagents and tolerance for less stringent reaction conditions make it the superior choice for large-scale and industrial manufacturing where cost of goods is a primary driver.

Ultimately, the selection of the synthetic route should be guided by a careful evaluation of the specific goals, resources, and scale of the project. This guide provides the foundational knowledge and practical protocols for researchers to successfully synthesize this valuable chemical entity.

References

  • Dandapani, S., & Curran, D. P. (2004). Combinatorial synthesis of saturated heterocycles. Topics in Current Chemistry, 243, 1-53. Available at: [Link]

  • Donohoe, T. J., et al. (2012). Hydrogen borrowing catalysis for the synthesis of N-aryl piperidines. Journal of the American Chemical Society, 134(42), 17778-17781. Available at: [Link]

  • Wolfe, J. P., Wagaw, S., & Buchwald, S. L. (1996). An Improved Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides. Journal of the American Chemical Society, 118(30), 7215-7216. Available at: [Link][5]

  • Mótyán, G., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1098-1105. Available at: [Link][6][8]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link][2]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available at: [Link][7]

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Advanced Technical Guide: Safety, Handling, and Toxicological Profiling of 4-(2-Ethylpiperidin-1-yl)-2-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Architectural Overview & Physicochemical Causality

4-(2-Ethylpiperidin-1-yl)-2-methylaniline is a highly specialized bi-functional intermediate frequently utilized in advanced pharmaceutical and agrochemical synthesis. To safely handle this compound, researchers must understand that its physicochemical behavior is dictated by the structural duality of its two core moieties:

  • The Piperidine Ring: The saturated heterocyclic amine acts as a strong Lewis base and significantly enhances the molecule's overall lipophilicity ([1]). This lipophilic nature drastically increases the rate of dermal absorption compared to unsubstituted anilines, allowing the compound to bypass standard epidermal barriers rapidly ([2]).

  • The Aniline Core: The ortho-methylated aniline moiety is highly susceptible to atmospheric oxidation. When exposed to oxygen or ambient moisture, the primary amino group undergoes radical-mediated oxidation, leading to the formation of dark, polymeric impurities ([3]).

  • Steric Hindrance: The 2-ethyl substitution on the piperidine ring and the 2-methyl group on the aniline core provide significant steric bulk. This influences the compound's crystallization energy, making the powder highly prone to accumulating triboelectric static charges during mechanical transfer or weighing ([4]).

Mechanistic Toxicology (E-E-A-T)

As a Senior Application Scientist, it is critical to look beyond basic hazard statements and understand the biochemical pathways that drive this compound's toxicity.

Hematological Toxicity: Methemoglobinemia

Like many aniline derivatives, systemic exposure (via inhalation, ingestion, or dermal permeation) leads to rapid hepatic metabolism mediated by Cytochrome P450 (CYP450) enzymes. The primary toxicological pathway is the N-hydroxylation of the aniline amine, forming a highly reactive N-hydroxylamine intermediate ([5]). This metabolite aggressively oxidizes the ferrous ( Fe2+ ) iron in hemoglobin to the ferric ( Fe3+ ) state, producing methemoglobin. This structural change destroys the blood's oxygen-carrying capacity, leading to severe tissue hypoxia, cyanosis, and potential secondary organ damage ([6]; [7]).

ToxicityPathway A 4-(2-Ethylpiperidin-1-yl) -2-methylaniline B Hepatic CYP450 N-Hydroxylation A->B C N-Hydroxylamine Metabolite B->C D Hemoglobin Oxidation (Fe2+ → Fe3+) C->D E Methemoglobinemia & Tissue Hypoxia D->E

Metabolic activation pathway of aniline derivatives leading to methemoglobinemia.

Dermal Corrosivity and Sensitization

The secondary/tertiary amine characteristics imparted by the piperidine moiety act as severe irritants. Direct contact can cause lipid bilayer disruption in the skin and potentially irreversible corneal damage in the eyes ([2]). Furthermore, aniline derivatives are known skin sensitizers, meaning repeated sub-lethal exposures can trigger severe allergic dermatitis ([5]).

Material Safety Data & Hazard Classification

The following table synthesizes the quantitative hazard data and GHS classifications based on the structural analogs of piperidinyl anilines ([8];[9]).

Hazard ClassCategoryGHS CodeMechanistic Causality
Acute Toxicity (Oral) Category 4H302Rapid systemic absorption via the GI tract due to high lipophilicity.
Skin Irritation Category 2H315Piperidine Lewis base interaction with epidermal lipids.
Serious Eye Damage Category 1H318Corrosive amine interaction with corneal proteins leading to necrosis.
Target Organ Toxicity Category 1H372Chronic N-hydroxylation leading to sustained methemoglobinemia and blood toxicity.

Self-Validating Operational Workflows

Standard operating procedures often fail due to a lack of real-time validation. The following protocol is designed as a self-validating system for the safe transfer and handling of 4-(2-Ethylpiperidin-1-yl)-2-methylaniline.

  • Phase 1: Environmental Isolation

    • Action: Conduct all handling exclusively within a certified chemical fume hood.

    • Causality: Prevents the inhalation of highly toxic vapors or aerosolized dust ([7]).

    • Validation: Verify the hood's digital airflow monitor reads >100 fpm before unsealing the primary container ().

  • Phase 2: Dermal Barrier Optimization

    • Action: Don double nitrile gloves (minimum 0.11 mm thickness) and chemical splash goggles.

    • Causality: The piperidine-enhanced lipophilicity allows the compound to rapidly penetrate standard latex or thin nitrile ([3]).

    • Validation: Inspect the outer gloves every 15 minutes; if any discoloration or degradation is observed, halt the workflow and replace the gloves immediately.

  • Phase 3: Static Mitigation

    • Action: Apply an anti-static zero-stat gun or polonium strip to the weighing boat and spatulas prior to transfer.

    • Causality: Piperidinyl aniline powders generate strong triboelectric charges, risking sudden aerosolization or ignition upon discharge ([4]).

  • Phase 4: Inert Transfer & Storage

    • Action: Purge the storage vial with Argon or Nitrogen gas before sealing. Store tightly closed at 2–8°C.

    • Causality: Prevents radical-mediated oxidation of the aniline core ([3]).

    • Validation: Observe the compound's color prior to dissolution. A pristine batch is off-white to pale yellow. If the material exhibits a dark brown or purple hue, atmospheric oxidation has occurred , and the batch must be re-purified or discarded.

HandlingWorkflow S1 1. Environmental Control Verify Fume Hood (>100 fpm) S2 2. PPE Donning Double Nitrile Gloves & Respirator S1->S2 S3 3. Static Mitigation Apply Anti-Static Ionizer S2->S3 S4 4. Material Transfer Argon/Nitrogen Purged Atmosphere S3->S4 S5 5. Visual Validation Confirm Off-White Color S4->S5

Self-validating operational workflow for the safe handling of hygroscopic piperidinyl anilines.

Emergency Mitigation Systems

In the event of an exposure or breach of containment, immediate, causality-driven responses are required ([9]; [7]).

Exposure RouteImmediate ActionSecondary Medical Intervention
Dermal Flush with copious amounts of water for >15 mins. Remove contaminated clothing immediately.Monitor for cyanosis (blue lips/fingertips). Do NOT use chemical neutralizers on the skin.
Ocular Irrigate with an eyewash station for >15 mins, holding eyelids open.Mandate an immediate ophthalmological consult to prevent irreversible corneal necrosis.
Inhalation Relocate the patient to fresh air immediately. Keep the patient at rest to lower oxygen demand.Administer 100% supplemental oxygen; draw blood to check methemoglobin levels.
Spill Response Absorb with inert material (vermiculite/sand).Do not sweep dry powder due to severe aerosolization risks. Dispose of via a certified chemical waste plant.

References

  • [8] National Center for Biotechnology Information (PubChem). 2-(4-Ethyl-4-methyl-1-piperidinyl)-3-methylaniline. Retrieved from[Link]

  • [1] Grokipedia. Piperidine - Physical Properties and Lipophilicity. Retrieved from[Link]

  • Ataman Kimya. PIPERIDINE - Handling and Storage Protocols. Retrieved from[Link]

  • [5] HBM4EU (European Human Biomonitoring Initiative). Aniline Family - Toxicity and Methemoglobinemia. Retrieved from [Link]

  • [7] Lanxess. Product Safety Assessment: Aniline. Retrieved from[Link]

  • [2] National Industrial Chemicals Notification and Assessment Scheme (NICNAS). Piperidine: Human health tier II assessment. Retrieved from[Link]

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A Technical Guide to the Identification and Validation of Novel Analogues of 4-(2-Ethylpiperidin-1-yl)-2-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The identification and optimization of lead compounds are critical stages in the drug discovery pipeline. This guide presents a comprehensive, integrated framework for identifying, synthesizing, and validating novel analogues of the lead compound, 4-(2-ethylpiperidin-1-yl)-2-methylaniline. By systematically combining modern computational chemistry techniques with established experimental protocols, researchers can efficiently explore the relevant chemical space to discover analogues with improved potency, selectivity, and ADME/Tox profiles. This document provides senior application scientists and drug development professionals with a logical, field-proven workflow, from in silico screening and chemical synthesis to multi-tiered experimental validation and structure-activity relationship (SAR) analysis.

Introduction: The Lead Compound and Rationale for Analogue Identification

The journey of drug discovery often begins with a "hit" or "lead" compound that demonstrates a desired biological activity but may be suboptimal in other essential properties. The process of generating and testing structural analogues is a cornerstone of medicinal chemistry, aimed at refining these initial leads into viable drug candidates.[1]

Structural Analysis of 4-(2-Ethylpiperidin-1-yl)-2-methylaniline (The "Lead")

The lead compound, 4-(2-ethylpiperidin-1-yl)-2-methylaniline, is characterized by three key structural motifs:

  • A Substituted Aniline Ring: The 2-methylaniline core provides a rigid aromatic scaffold and a primary amine that can be crucial for target interaction or can be a site for metabolic liability.

  • A Tertiary Amine Linkage: The nitrogen atom of the piperidine ring is directly attached to the aniline ring, forming a non-planar junction that influences the molecule's overall conformation.

  • A 2-Ethylpiperidine Moiety: This saturated heterocyclic ring introduces a basic nitrogen center and a chiral center at the ethyl-substituted carbon, adding three-dimensional complexity and potential for stereospecific interactions.

Objectives of an Analogue Search

An analogue identification campaign is not a random search but a targeted effort to address specific deficiencies in the lead compound.[2] Key objectives typically include:

  • Improving Potency: Enhancing binding affinity and functional activity at the primary biological target.

  • Increasing Selectivity: Minimizing activity at off-targets to reduce potential side effects.

  • Optimizing ADME Properties: Modulating physicochemical properties like solubility, permeability, and metabolic stability to improve bioavailability and dosing profiles.[3]

  • Reducing Toxicity: Eliminating structural alerts or motifs associated with known toxicities (e.g., cardiotoxicity, genotoxicity).[4]

  • Securing Intellectual Property: Creating novel chemical entities that are distinct from existing patents.

Overview of the Integrated Discovery Workflow

A successful analogue discovery program integrates computational and experimental disciplines in a cyclical, data-driven process. This workflow ensures that resources are focused on the most promising candidates, accelerating the discovery pipeline.[5]

G Lead_Compound Lead Compound 4-(2-Ethylpiperidin-1-yl) -2-methylaniline Virtual_Screening Computational Screening (Similarity, Substructure, Pharmacophore) Lead_Compound->Virtual_Screening Define Search Parameters Analogue_Library Virtual Analogue Library (Prioritized Hits) Virtual_Screening->Analogue_Library Filter & Rank Synthesis Chemical Synthesis Analogue_Library->Synthesis Validation In Vitro Validation (Primary, Secondary, ADME/Tox) Synthesis->Validation Generate Pure Compounds SAR_Analysis SAR Analysis Validation->SAR_Analysis Generate Data SAR_Analysis->Virtual_Screening Design Next-Gen Analogues G Lead Active Ligand (Lead Compound) Generate Generate Pharmacophore Model Lead->Generate Model 3D Pharmacophore Query (H-bond donors, acceptors, hydrophobic features) Generate->Model Screen Virtual Screening Model->Screen Database Conformer Database (e.g., ZINC) Database->Screen Hits Ranked Hits Screen->Hits

Caption: Workflow for ligand-based pharmacophore screening.

Chemical Synthesis of Prioritized Analogues

Once a prioritized list of virtual hits is established, the next critical phase is their chemical synthesis. A robust and flexible synthetic route is essential for producing the target analogues in sufficient quantity and purity for biological evaluation.

General Synthetic Route: Buchwald-Hartwig Amination

For the synthesis of N-aryl piperidine derivatives, the Buchwald-Hartwig amination is a powerful and highly versatile palladium-catalyzed cross-coupling reaction. [6]This reaction forms the key C-N bond between an aryl halide (or triflate) and an amine, and it is known for its broad substrate scope and tolerance of various functional groups. [7][8] The general retrosynthetic approach involves disconnecting the C-N bond between the aniline ring and the piperidine nitrogen.

Protocol 3.1: General Procedure for Buchwald-Hartwig Amination

This protocol describes the coupling of a substituted 2-bromo-1-methylbenzene derivative with 2-ethylpiperidine.

  • Reagent Preparation: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 eq), the appropriate 2-ethylpiperidine analogue (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 2.0 eq) to a dry Schlenk tube equipped with a magnetic stir bar. [7]2. Solvent Addition: Add anhydrous, deoxygenated toluene (or another suitable solvent like dioxane) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl piperidine analogue.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). [9]***

Experimental Validation and Characterization

Synthesized analogues must be subjected to a rigorous cascade of in vitro assays to determine their biological activity and drug-like properties. This multi-tiered approach ensures that only the most promising compounds advance.

Primary Screening: Target Potency

The initial screen is designed to confirm that the new analogues retain or exceed the potency of the lead compound at the primary biological target. The specific assay will depend on the target class (e.g., GPCR, kinase, ion channel).

Secondary Screening: Selectivity and Functional Activity

Compounds that show promising activity in the primary screen are then tested for selectivity against a panel of related off-targets. This step is crucial for identifying analogues with a lower potential for side effects. Functional assays (e.g., cell-based reporter assays) are also employed to confirm that the binding activity translates into the desired biological response (e.g., agonism or antagonism).

In Vitro ADME/Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is essential to avoid costly failures in later stages of development. [10][11]This "fail early, fail cheap" strategy helps prioritize compounds with favorable pharmacokinetic and safety profiles. [4] Table 2: Standard Panel of High-Throughput In Vitro ADME/Tox Assays

PropertyAssayPurpose
Solubility Kinetic or Thermodynamic Solubility AssayMeasures the solubility of the compound in aqueous buffer, a key factor for absorption.
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 AssayPredicts passive diffusion or active transport across the intestinal wall. [12]
Metabolic Stability Liver Microsomal Stability AssayMeasures the rate of metabolism by key drug-metabolizing enzymes (e.g., Cytochrome P450s).
Plasma Protein Binding Equilibrium DialysisDetermines the fraction of the compound bound to plasma proteins, which affects its distribution and availability.
Cardiotoxicity hERG Patch-Clamp AssayAssesses the potential for the compound to block the hERG potassium channel, a key indicator of cardiac risk. [3]
Cytotoxicity Cell Viability Assay (e.g., MTT, CellTiter-Glo®)Measures the general toxicity of the compound to a representative cell line (e.g., HepG2).

Data Integration and Structure-Activity Relationship (SAR) Analysis

The final step in the discovery cycle is to integrate all the computational and experimental data to build a Structure-Activity Relationship (SAR) model. [13]SAR analysis seeks to understand how specific structural changes in the analogues correlate with changes in biological activity, selectivity, and ADME properties. [1][14]

Building the SAR Matrix

A well-organized SAR table is the primary tool for this analysis. It allows for a direct comparison of chemical modifications against their resulting biological and physicochemical data.

Table 3: Example SAR Matrix for a Hypothetical Analogue Series

Compound IDR¹ (Piperidine)R² (Aniline)Primary Potency (IC₅₀, nM)hERG Inhibition (IC₅₀, µM)Microsomal Stability (t½, min)
Lead -CH₂CH₃-CH₃502.515
Analogue 1 -CH(CH₃)₂-CH₃25> 5022
Analogue 2 -CH₂CH₃-CF₃751.845
Analogue 3 Cyclopropyl-CH₃40> 5035
Analogue 4 -CH₂CH₃-Cl603.118

From this hypothetical data, one might conclude that replacing the ethyl group with a bulkier isopropyl or a constrained cyclopropyl group (R¹) improves the hERG safety profile without sacrificing potency. Replacing the methyl group with a trifluoromethyl group (R²) improves metabolic stability but at the cost of potency and hERG safety.

The Iterative Design Cycle

SAR insights are not an endpoint but the starting point for the next round of analogue design. [15]The knowledge gained from the first set of analogues informs the design of a second, more refined generation of compounds, leading to a continuous cycle of optimization.

Caption: The iterative cycle of drug discovery.

Conclusion

The identification of high-quality analogues of a lead compound like 4-(2-ethylpiperidin-1-yl)-2-methylaniline is a systematic, multi-disciplinary endeavor. By strategically integrating in silico screening technologies with robust synthetic chemistry and a comprehensive suite of in vitro validation assays, drug discovery teams can navigate the complex chemical space with greater efficiency and precision. The iterative process of design, synthesis, testing, and analysis is fundamental to transforming a promising lead into a successful clinical candidate.

References

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  • 4-ethyl-N-(pyridin-2-ylmethyl) aniline. (n.d.). PubChem.
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The Piperidine Scaffold in Pharmacochemistry: A Historical and Mechanistic Perspective

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For over a century, the piperidine ring—a six-membered, saturated nitrogen heterocycle—has served as a foundational pillar in rational drug design. From its early isolation as a natural product to its current status as one of the most frequently utilized scaffolds in FDA-approved therapeutics, piperidine offers unmatched physicochemical versatility. This technical whitepaper explores the historical milestones of piperidine derivatives, dissects the mechanistic causality behind their pharmacokinetic advantages, and provides field-validated experimental protocols for their synthesis and pharmacological evaluation.

Historical Milestones in Piperidine Chemistry

The trajectory of piperidine in research mirrors the evolution of modern pharmacognosy and synthetic chemistry.

  • Early Discoveries (1819): The scientific journey of piperidine began when Hans Christian Ørsted isolated piperine, the active alkaloid in black pepper[1]. This naturally occurring piperidine derivative laid the groundwork for understanding nitrogenous bases in biological systems.

  • Synthetic Breakthroughs (1894): The transition from extraction to synthetic mastery was spearheaded by Albert Ladenburg. In 1894, Ladenburg successfully executed the artificial synthesis of piperic acid and piperine, and elucidated the structure of coniine, proving that complex alkaloid architectures could be engineered de novo[2].

  • The Analgesic Era (1930s–1960s): The mid-20th century saw piperidine derivatives revolutionize pain management. The synthesis of meperidine (pethidine) in 1939 established the 4-phenylpiperidine pharmacophore. By the 1960s, research at Janssen Pharmaceuticals led to the discovery of fentanyl, a piperidine derivative nearly 300 times more potent than morphine, achieved by optimizing the lipophilic penetration of the blood-brain barrier.

  • Modern Targeted Therapies: Today, piperidine is the most common six-membered nitrogen heterocycle in FDA-approved drugs. It is integral to the structure of acetylcholinesterase inhibitors like donepezil and modern tyrosine kinase inhibitors such as ceritinib[3].

Structural & Mechanistic Rationale: Why Piperidine?

As an Application Scientist, one must ask: Why is piperidine selected over planar bioisosteres like pyridine or pyrrolidine? The answer lies in its unique combination of basicity, conformational flexibility, and sp³ character ( Fsp3​ ).

The sp³ Advantage and Conformational Flexibility

Unlike the flat, aromatic pyridine ring, piperidine is fully saturated (sp³ hybridized), allowing it to adopt a highly stable chair conformation. This three-dimensionality enables the scaffold to project substituents into deep, lipophilic receptor pockets with precise vector geometry, reducing off-target steric clashes[4].

Basicity and Cation-π Interactions

With a pKa of approximately 11, the secondary or tertiary amine of the piperidine core is predominantly protonated at physiological pH (7.4). This positive charge is critical for anchoring the drug to its biological target via cation-π interactions with aromatic amino acid residues (e.g., tryptophan, tyrosine, phenylalanine) within the receptor binding site[5]. For instance, the N-benzyl piperidine fragment in donepezil leverages these exact interactions to bind the catalytic gorge of acetylcholinesterase[3].

SAR_Logic Core Piperidine Core (sp3 hybridized) N_Subst N-Substitution (Alkyl/Benzyl) Core->N_Subst C_Subst C-Substitution (Chiral Centers) Core->C_Subst Lipophilicity Modulates Lipophilicity (logP) N_Subst->Lipophilicity Target Receptor Binding (Cation-π interactions) N_Subst->Target C_Subst->Target Solubility Improves Aqueous Solubility C_Subst->Solubility

Structure-Activity Relationship (SAR) logic for piperidine derivatives in drug design.

Quantitative Analysis of Piperidine in FDA-Approved Drugs

To illustrate the structural diversity and clinical utility of piperidine, the following table summarizes key historical FDA approvals where the piperidine moiety dictates the primary mechanism of action.

Table 1: Historical Timeline of Key FDA-Approved Piperidine Derivatives

Approval YearDrug NamePrimary Target / MechanismClinical IndicationStructural Note
1939 Meperidine μ -opioid receptor agonistAnalgesiaSimple N-methylpiperidine core
1958 Haloperidol D2​ dopamine receptor antagonistSchizophrenia4-phenylpiperidine derivative
1960 Fentanyl μ -opioid receptor agonistSevere pain / AnesthesiaN-phenyl-N-(1-phenethyl-4-piperidinyl)propanamide
1996 DonepezilAcetylcholinesterase inhibitorAlzheimer's DiseaseN-benzylpiperidine fragment
2014 CeritinibALK tyrosine kinase inhibitorNon-Small Cell Lung CancerPiperidine-substituted pyrimidine

Experimental Workflows & Validation Protocols

Trustworthy scientific research relies on self-validating protocols. Below are detailed, causality-driven methodologies for the synthesis and pharmacological evaluation of piperidine derivatives.

Protocol 1: Catalytic Hydrogenation of Pyridine Derivatives

The most reliable method for generating functionalized piperidines is the high-pressure catalytic hydrogenation of pyridine precursors.

Step 1: Substrate Preparation

  • Action: Dissolve the pyridine precursor (10 mmol) in 50 mL of a polar protic solvent (e.g., glacial acetic acid or ethanol).

  • Causality: Protic solvents stabilize the transition state and facilitate the protonation of the nitrogen atom, which increases the susceptibility of the aromatic ring to reduction.

Step 2: Catalyst Selection & Addition

  • Action: Add 10% Pd/C (0.1 equivalents) or Raney-Nickel under an inert argon atmosphere.

  • Causality: Pd/C is highly efficient for unhindered pyridines due to its high surface area. However, if the substrate contains halogens that must be preserved, Raney-Nickel is preferred to prevent unwanted dehalogenation side reactions.

Step 3: High-Pressure Hydrogenation

  • Action: Transfer the mixture to a Parr reactor, pressurize with H2​ gas to 50–100 psi, and heat to 170–200°C for 12 hours.

  • Causality: The resonance stabilization energy of the pyridine ring poses a significant thermodynamic barrier. Elevated temperature and pressure are strictly required to overcome this activation energy.

Step 4: Self-Validation (Reaction Monitoring)

  • Action: Monitor the reaction via 1H -NMR of crude aliquots.

  • Causality: Disappearance of aromatic downfield protons ( δ 7.0–8.5 ppm) and the emergence of broad upfield multiplets ( δ 1.5–3.0 ppm) definitively confirm the loss of aromaticity and successful sp³ saturation.

Step 5: Workup and Purification

  • Action: Filter the mixture through a Celite pad to safely remove the pyrophoric catalyst. Concentrate the filtrate in vacuo and purify via fractional distillation.

SyntheticWorkflow Start Pyridine Precursor Catalyst Catalyst Addition (Raney-Ni or Pd/C) Start->Catalyst Hydrogenation H2 Pressurization (170-200°C) Catalyst->Hydrogenation Purification Filtration & Distillation Hydrogenation->Purification Product Piperidine Derivative Purification->Product

Synthetic workflow for the catalytic hydrogenation of pyridine to piperidine.

Protocol 2: Pharmacological Screening (MAO-B Inhibition Assay)

Piperidine derivatives (such as piperine analogs) are potent Monoamine Oxidase B (MAO-B) inhibitors[1]. Validating their efficacy requires a robust fluorometric assay.

Step 1: Reagent & Enzyme Preparation

  • Action: Dilute recombinant human MAO-B enzyme in 0.1 M potassium phosphate buffer (pH 7.4).

  • Causality: Maintaining physiological pH is critical, as the protonation state of the piperidine nitrogen dictates its ability to bind the enzyme's entrance cavity.

Step 2: Inhibitor Pre-incubation

  • Action: Add the synthesized piperidine derivative (varying concentrations from 1 nM to 100 μ M) to the enzyme solution and incubate at 37°C for 15 minutes.

  • Causality: Pre-incubation ensures thermodynamic equilibrium is reached, allowing for the detection of slow-binding or irreversible inhibition kinetics.

Step 3: Reaction Initiation & Self-Validation

  • Action: Initiate the reaction by adding kynuramine (a non-fluorescent substrate). Run a parallel well using Deprenyl (Selegiline) as a positive control.

  • Causality: Deprenyl acts as an internal self-validating control to ensure assay sensitivity and establish a baseline for 100% MAO-B inhibition.

Step 4: Quenching & Readout

  • Action: After 30 minutes, quench the reaction with 2N NaOH. Measure fluorescence (Excitation: 310 nm, Emission: 400 nm).

  • Causality: MAO-B oxidizes kynuramine to 4-hydroxyquinoline. The addition of NaOH deprotonates the 4-hydroxyquinoline product, drastically increasing its quantum yield and allowing for highly sensitive IC50​ calculations.

Conclusion

The historical evolution of piperidine—from Ørsted's extraction of piperine to modern, rationally designed targeted therapies—highlights its indispensable role in drug discovery. By leveraging its unique sp³ geometry, basicity, and conformational flexibility, researchers can continue to exploit the piperidine scaffold to optimize pharmacokinetics, enhance target affinity, and drive the next generation of therapeutics.

References

  • "Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors", ACS Omega / NIH.
  • "Albert Ladenburg (1842-1911) – The Distinguished German Chemist and Historian of Chemistry of the Second Half of the XIX Century", FUPRESS.
  • "Piperidine Synthesis", DTIC.
  • "Pharmacological Applications of Piperidine Derivatives", Encyclopedia MDPI.
  • "Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023)", RSC Publishing.
  • "A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles", Der Pharma Chemica.
  • "Application of Chiral Piperidine Scaffolds in Drug Design", Thieme-Connect.

Sources

commercial availability and suppliers of 4-(2-Ethylpiperidin-1-yl)-2-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Sourcing, Synthesis, and Validation of 4-(2-Ethylpiperidin-1-yl)-2-methylaniline

The Strategic Role of Sterically Hindered Aniline-Piperidine Scaffolds

In modern drug development, the incorporation of specialized nitrogen-containing heterocycles is a primary strategy for modulating the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). The compound 4-(2-Ethylpiperidin-1-yl)-2-methylaniline represents a highly specific, sterically demanding building block.

The presence of the 2-ethylpiperidine moiety introduces significant steric bulk adjacent to the basic nitrogen, which can restrict bond rotation, lock the molecule into specific bioactive conformations, and shield the amine from rapid metabolic N-dealkylation. Concurrently, the ortho-methyl group on the aniline core forces the piperidine ring out of coplanarity with the aromatic system, further enhancing 3D structural complexity—a highly sought-after trait in the design of selective kinase inhibitors and G-protein coupled receptor (GPCR) ligands.

Chemical Profiling and Quantitative Data

Before initiating procurement or synthesis, it is critical to establish the precise physicochemical parameters of the target molecule.

Table 1: Chemical and Structural Properties

PropertyValueStructural Significance
IUPAC Name 4-(2-Ethylpiperidin-1-yl)-2-methylanilineDefines the exact regiochemistry of the substituents.
Molecular Formula C₁₄H₂₂N₂Essential for mass spectrometry (MS) validation.
Molecular Weight 218.34 g/mol Used for stoichiometric calculations.
Core Motifs Ortho-toluidine; 2-EthylpiperidineProvides both a nucleophilic handle (-NH₂) and a lipophilic tail.
LogP (Estimated) ~3.1Indicates moderate lipophilicity, ideal for oral bioavailability.

Commercial Availability and Sourcing Strategy

A critical reality of advanced medicinal chemistry is that highly specific, multi-substituted building blocks are rarely available as bulk, off-the-shelf commodities. While structural analogs such as 4-((2-Ethylpiperidin-1-yl)methyl)aniline and 4-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline are commercially cataloged by suppliers like ChemScene and Sigma-Aldrich[1][2], the exact compound 4-(2-Ethylpiperidin-1-yl)-2-methylaniline typically requires targeted procurement strategies.

For drug development professionals, sourcing falls into three distinct tiers:

Table 2: Sourcing and Procurement Tiers

Sourcing TierPrimary SuppliersLead TimeCost ProfileBest Use Case
Catalog Analogs Sigma-Aldrich, ChemScene, Fluorochem1–3 DaysLowInitial SAR exploration using structurally similar proxies.
Custom CRO Synthesis Enamine, ChemScene (Custom Div.), Pharmaron4–6 WeeksHighSourcing >10g quantities for late-stage preclinical validation.
In-House Synthesis Internal Medicinal Chemistry Core2–4 DaysMediumRapid generation of 1–5g batches for immediate assay screening.

To bridge the gap between commercial scarcity and immediate research needs, laboratories must rely on robust in-house synthesis workflows.

SupplyChain cluster_0 Procurement Strategy A Custom CRO Synthesis (e.g., ChemScene, Enamine) C Crude 4-(2-Ethylpiperidin-1-yl) -2-methylaniline A->C Lead time: 4-6 weeks B In-House Synthesis (Buchwald-Hartwig) B->C Lead time: 2-3 days D Chromatographic Purification C->D E Self-Validating QC (1H-NMR, LC-MS) D->E F Validated API Building Block E->F Purity >98%

Caption: Workflow detailing the strategic sourcing, synthesis, and validation of the target API building block.

In-House Synthesis: The Buchwald-Hartwig Amination

When custom synthesis lead times are prohibitive, the most reliable method for constructing the C-N bond between an aromatic ring and a sterically hindered secondary amine is the Buchwald-Hartwig cross-coupling reaction [3].

Mechanistic Causality in Reagent Selection

To synthesize 4-(2-Ethylpiperidin-1-yl)-2-methylaniline, we couple 4-bromo-2-methylaniline with 2-ethylpiperidine .

  • Why a Bromide? Aryl bromides undergo oxidative addition to Palladium(0) much faster than aryl chlorides, allowing for milder reaction temperatures that prevent the degradation of the amine[4].

  • Why Xantphos? The 2-ethyl group on the piperidine creates immense steric hindrance. Xantphos is a bidentate phosphine ligand with a remarkably large "bite angle" (~111°). This specific geometry forces the palladium center into a conformation that dramatically accelerates the final reductive elimination step, pushing the sterically demanding amine onto the aromatic ring[4].

  • Why NaOtBu? Sodium tert-butoxide is a strong, non-nucleophilic base necessary to deprotonate the coordinated amine without competing for the electrophilic palladium center.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Pd(II) Oxidative Addition Pd0->OA 4-Bromo-2- methylaniline AC Pd(II) Amine Coordination OA->AC 2-Ethylpiperidine + NaOtBu RE Pd(II) Reductive Elimination AC->RE NaBr + tBuOH RE->Pd0 Target Compound

Caption: The Palladium-catalyzed Buchwald-Hartwig catalytic cycle for C-N bond formation.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. At each critical juncture, observable physical changes dictate whether the reaction is proceeding correctly, ensuring trustworthiness and high-fidelity results.

Step 1: Reaction Setup and Degassing

  • In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromo-2-methylaniline (1.0 equiv, 5.0 mmol), Pd₂(dba)₃ (0.02 equiv, 2 mol%), Xantphos (0.04 equiv, 4 mol%), and NaOtBu (1.5 equiv, 7.5 mmol).

  • Validation Checkpoint: The powder mixture should appear dark purple/brown due to the Pd₂(dba)₃.

  • Seal the tube with a septum and perform three cycles of vacuum/nitrogen backfilling. Causality: Palladium(0) is highly sensitive to oxidation; strict anaerobic conditions are mandatory to prevent catalyst deactivation.

Step 2: Reagent Addition and Catalytic Activation

  • Add anhydrous Toluene (20 mL) and 2-ethylpiperidine (1.2 equiv, 6.0 mmol) via syringe.

  • Heat the reaction mixture to 100 °C in a pre-heated oil bath for 12 hours.

  • Validation Checkpoint: Within 30 minutes of heating, the solution must transition to a deep, homogeneous reddish-brown color, confirming the formation of the active Pd(0)-Xantphos complex. Warning: If the solution turns opaque black with a metallic precipitate, "palladium black" has formed due to oxygen ingress. The catalyst is dead, and the reaction must be aborted.

Step 3: Reaction Quenching and Workup

  • Cool the mixture to room temperature. The mixture will become a suspension as NaBr precipitates.

  • Dilute with Ethyl Acetate (30 mL) and filter through a short pad of Celite to remove the palladium residues and inorganic salts.

  • Wash the filtrate with water (2 x 20 mL) and brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation Checkpoint: Analyze the crude mixture via TLC (Hexanes:EtOAc 4:1). The disappearance of the starting bromide spot (UV active) and the appearance of a new, lower Rf spot (ninhydrin active) confirms successful conversion.

Step 4: Purification and Final QC

  • Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 5-20% EtOAc in Hexanes).

  • Isolate the fractions containing the product and evaporate to yield 4-(2-Ethylpiperidin-1-yl)-2-methylaniline as a viscous oil or low-melting solid.

  • Validation Checkpoint (LC-MS & NMR): Perform LC-MS to confirm the [M+H]⁺ peak at m/z 219.2. Obtain a ¹H-NMR spectrum; the presence of a distinct triplet around 0.9 ppm (integrating to 3H) will confirm the terminal methyl group of the 2-ethylpiperidine moiety, validating the structural integrity of the synthesized building block.

References

  • RSC Advances. (2015). A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration. Retrieved from [Link]

  • RSC Publishing. (2025). Transformative reactions in nitroarene chemistry: C–N bond cleavage, skeletal editing, and N–O bond utilization. Retrieved from[Link]

Sources

Methodological & Application

HPLC-MS method for quantification of 4-(2-Ethylpiperidin-1-yl)-2-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Quantification of 4-(2-Ethylpiperidin-1-yl)-2-methylaniline using a Validated HPLC-MS Method

Abstract

This application note presents a robust and sensitive High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the precise quantification of 4-(2-Ethylpiperidin-1-yl)-2-methylaniline. As a substituted aniline derivative, this compound represents a class of molecules often utilized as intermediates or identified as process-related impurities in pharmaceutical manufacturing. The method employs reversed-phase chromatography for separation, coupled with positive-ion electrospray ionization (ESI) mass spectrometry for selective detection and quantification. The protocol has been structured to align with the principles of analytical procedure validation outlined in the ICH Q2(R1) guidelines, ensuring its suitability for quality control, stability testing, and research applications in drug development.[1][2]

Introduction and Scientific Rationale

The accurate quantification of active pharmaceutical ingredients (APIs), their intermediates, and potential impurities is a cornerstone of drug development and manufacturing, ensuring product safety and efficacy. 4-(2-Ethylpiperidin-1-yl)-2-methylaniline is a complex aromatic amine containing both a substituted aniline ring and a piperidine moiety. The presence of basic nitrogen atoms makes it an ideal candidate for analysis by HPLC with positive-ion ESI-MS, a technique renowned for its selectivity and sensitivity.[3][4]

The choice of a reversed-phase C18 column is predicated on the compound's predicted hydrophobicity (LogP ≈ 3.0), which allows for effective retention and separation from polar and non-polar contaminants.[5] The mobile phase incorporates an acidic modifier (formic acid) to achieve two critical objectives: 1) to protonate the analyte, thereby enhancing its ionization efficiency in the ESI source, and 2) to improve the chromatographic peak shape by minimizing undesirable interactions with the stationary phase. This comprehensive approach, from sample preparation to data analysis, is designed to be self-validating and produce trustworthy, reproducible results.

Materials, Reagents, and Instrumentation

2.1 Reagents and Chemicals

  • 4-(2-Ethylpiperidin-1-yl)-2-methylaniline reference standard (>98% purity)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade, >99%)

  • Ultrapure water (18.2 MΩ·cm)

2.2 Instrumentation

  • HPLC System: An Agilent 1290 Infinity II LC, Shimadzu Nexera series, or equivalent UHPLC/HPLC system equipped with a binary pump, degasser, autosampler, and column oven.[6]

  • Mass Spectrometer: An Agilent 6470A Triple Quadrupole LC/MS, SCIEX 7500 system, or equivalent tandem mass spectrometer with an electrospray ionization (ESI) source.[6][7]

  • Analytical Column: A C18 stationary phase column (e.g., Agilent Zorbax, Waters Acquity, or equivalent) with dimensions of 2.1 mm x 50-100 mm and a particle size of <3 µm.

  • Data System: Chromatography data system software (e.g., MassHunter, SCIEX OS, or Chromeleon).

Experimental Protocols

Preparation of Standard and Quality Control (QC) Solutions

Rationale: The preparation of accurate standard solutions is fundamental to the quantification. A high-purity reference standard is used to create a stock solution, which is then serially diluted to generate calibration standards and independent quality control samples to verify accuracy during analysis.

Protocol:

  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the 4-(2-Ethylpiperidin-1-yl)-2-methylaniline reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Stock Solution (100 µg/mL): Transfer 1 mL of the Primary Stock Solution into a 10 mL volumetric flask and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water.

  • Calibration Curve Standards: Perform serial dilutions of the Working Stock Solution using a 50:50 (v/v) acetonitrile/water mixture to prepare calibration standards at concentrations such as 1, 5, 10, 50, 100, 250, and 500 ng/mL.

  • Quality Control (QC) Samples: Using a separate weighing of the reference standard, prepare an independent stock solution. From this stock, prepare QC samples at three concentration levels: Low (e.g., 15 ng/mL), Medium (e.g., 150 ng/mL), and High (e.g., 400 ng/mL).

Sample Preparation (Dilute-and-Shoot)

Rationale: For relatively clean sample matrices, such as dissolution media or final product formulations, a simple "dilute-and-shoot" protocol is efficient and minimizes sample handling errors. The sample is diluted with the mobile phase or a compatible solvent to bring the analyte concentration within the validated range of the calibration curve.

Protocol:

  • Accurately transfer a known weight or volume of the sample into a volumetric flask.

  • Dilute the sample with a 50:50 (v/v) acetonitrile/water mixture to achieve a theoretical analyte concentration of approximately 100-200 ng/mL.

  • Vortex the solution for 30 seconds to ensure homogeneity.

  • Filter the diluted sample through a 0.22 µm syringe filter (PTFE or Nylon) into an autosampler vial for analysis.

HPLC-MS Method Parameters

Rationale: The following parameters are optimized for the separation and detection of the target analyte. A gradient elution provides efficient separation and shorter run times. The MS parameters are selected to ensure specific and sensitive detection of the protonated parent ion and a stable fragment ion for quantification.

Table 1: HPLC Operating Conditions

Parameter Setting
Column C18, 2.1 x 100 mm, 2.6 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 95% B in 5 min, hold for 1 min, return to 10% B in 0.5 min, equilibrate for 2.5 min
Column Temperature 40 °C
Injection Volume 5 µL

| Run Time | 9 minutes |

Table 2: Mass Spectrometer Operating Conditions

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
MS Mode Multiple Reaction Monitoring (MRM)
Protonated Molecule [M+H]⁺ m/z 219.2 (Predicted)
MRM Transition (Quantifier) 219.2 → 122.1 (Predicted, corresponds to the ethyl-methyl-aniline fragment)
MRM Transition (Qualifier) 219.2 → 98.1 (Predicted, corresponds to the ethyl-piperidine fragment)
Gas Temperature 250 °C
Nebulizing Gas Flow 1.5 L/min
Drying Gas Flow 15 L/min
Capillary Voltage 3500 V

Note: The exact m/z values for MRM transitions must be optimized by infusing a standard solution of the analyte.

Method Validation Framework

To ensure the method is suitable for its intended purpose, a validation study must be conducted according to regulatory guidelines such as ICH Q2(R1) or the FDA's guidance on bioanalytical method validation.[1][8][9]

Table 3: Summary of Validation Parameters and Acceptance Criteria

Parameter Purpose Minimum Requirement Acceptance Criteria
Specificity To ensure the signal is from the analyte only. Analyze blank matrix, and matrix spiked with analyte and potential interferences. No significant interfering peaks at the analyte's retention time in the blank.
Linearity & Range To demonstrate a proportional response to concentration. Analyze a minimum of 5 calibration standards across the range. Correlation coefficient (r²) > 0.99.
Accuracy To measure the closeness of results to the true value. Analyze QC samples at 3 levels (n=5 per level). Mean recovery within 85-115% (or 80-120% for bioanalysis).
Precision To measure the degree of scatter between measurements. Analyze QC samples at 3 levels (n=5 per level) for repeatability and on different days for intermediate precision. Relative Standard Deviation (%RSD) ≤ 15%.
Limit of Quantitation (LOQ) The lowest concentration that can be quantified reliably. Determine the concentration with a signal-to-noise ratio >10. Accuracy within 80-120% and precision (%RSD) ≤ 20%.

| Robustness | To measure the method's resilience to small changes. | Vary parameters like column temperature (±5°C), mobile phase pH (±0.2), and flow rate (±10%). | System suitability parameters remain within acceptable limits. |

Data Analysis and System Suitability

  • Quantification: The concentration of 4-(2-Ethylpiperidin-1-yl)-2-methylaniline in samples is determined by interpolating the peak area from a linear regression calibration curve weighted by 1/x or 1/x².

  • System Suitability: Before analyzing samples, a system suitability test must be performed. This involves injecting a mid-level concentration standard (e.g., 5-6 replicate injections). The peak area and retention time reproducibility should have a %RSD of ≤ 5%. This ensures the analytical system is performing correctly.

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.

HPLC_MS_Workflow cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_data Data Processing A Receive Sample & Reference Standard B Prepare Stock, Calibration, & QC Solutions A->B C Prepare Test Samples (Dilution & Filtration) A->C D System Suitability Test (SST) B->D C->D E HPLC-MS Analysis: Calibration Curve D->E F HPLC-MS Analysis: QC & Test Samples E->F G Integrate Peaks & Generate Calibration Curve F->G H Calculate Concentrations & Verify QC Results G->H I Generate Final Report H->I

Caption: Overall workflow for the quantification of 4-(2-Ethylpiperidin-1-yl)-2-methylaniline.

Conclusion

The HPLC-MS method detailed in this application note provides a selective, sensitive, and reliable tool for the quantification of 4-(2-Ethylpiperidin-1-yl)-2-methylaniline. The protocol is grounded in established analytical principles for aromatic amines and adheres to international validation standards.[3][10] By following the outlined steps for sample preparation, instrumental analysis, and method validation, researchers and drug development professionals can confidently generate high-quality data suitable for a range of applications, from process monitoring to regulatory submissions.

References

  • Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Application Note 111.
  • National Center for Biotechnology Information. (n.d.). Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate. PubChem Compound Summary for CID 11149707. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-Ethyl-4-methyl-1-piperidinyl)-3-methylaniline. PubChem Compound Summary for CID 115550496. Retrieved from [Link]

  • Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Application News No. AD-0053. Retrieved from [Link]

  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • SCIEX. (n.d.). Rapid identification and quantification of 27 primary aromatic amines in kitchen utensils. Technical Note. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1): Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Application Note. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Molbase. (n.d.). 4-ethyl-2-methyl-aniline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Ethylaniline. Retrieved from [Link]

  • Therapeutic Goods Administration (TGA). (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and Validation of an HPLC-MS-MS Method For Quantitating Bis(2,2,6,6-tetramethyl-4- piperidyl) Sebacate (Tinuvin 770) and a Related Substance in Aqueous Extracts of Plastic Materials. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2013). Draft Guidance on Bioanalytical Method Validation. Retrieved from [Link]

  • MDPI. (2022). Determination of the Migration of 33 Primary Aromatic Amines from Food Contact Materials and Articles by High-Performance Liquid Chromatography-Tandem Mass Spectrometry. Molecules, 27(21), 7247. Retrieved from [Link]

  • AMS BioPharma. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • Agilent Technologies. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Application Note. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. Retrieved from [Link]

  • AMS BioPharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

Sources

developing enzyme inhibition assays using piperidine compounds

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Development of Enzyme Inhibition Assays Using Piperidine Compounds

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of pharmacologically active compounds.[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an ideal framework for designing potent and selective enzyme inhibitors.[3] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for developing, validating, and implementing robust enzyme inhibition assays for piperidine-based compounds. We delve into the foundational principles of assay design, offer detailed, step-by-step protocols for various detection modalities, and provide expert guidance on data interpretation and troubleshooting.

Part 1: Foundational Concepts & Strategic Planning

The success of any screening campaign hinges on the quality and reliability of the primary assay. A poorly designed assay can lead to false positives, false negatives, and a significant waste of resources. This section explains the critical thinking behind assay selection and design.

The Rationale: Why Piperidine Scaffolds are Prolific Enzyme Inhibitors

The utility of the piperidine ring is rooted in its chemical versatility. It can serve as a scaffold to orient functional groups for optimal interaction with enzyme active sites, including hydrogen bonding and hydrophobic interactions.[3] This allows for the development of inhibitors for a diverse range of enzyme classes, such as cholinesterases in neurodegenerative disease, HIV-1 protease in antiviral therapy, and monoacylglycerol lipase (MAGL) for neurological disorders.[2][4][5]

The First Critical Decision: Selecting the Appropriate Assay Format

The choice of detection method is the most fundamental decision in assay development. It impacts sensitivity, throughput, cost, and susceptibility to interference. The three primary formats are absorbance (colorimetric), fluorescence, and luminescence.

  • Absorbance (Colorimetric) Assays: These assays measure the change in color as a substrate is converted to a product. They are often straightforward and cost-effective but can be limited by lower sensitivity and interference from colored test compounds.[6]

  • Fluorescence-Based Assays: These methods offer higher sensitivity than absorbance and can be configured in various ways, such as monitoring fluorescent products or using Förster Resonance Energy Transfer (FRET) substrates.[7] They are a mainstay of high-throughput screening (HTS) but can be susceptible to interference from fluorescent compounds.[8][9]

  • Luminescence-Based Assays: These assays measure light produced from a chemical or biological reaction, such as the luciferase-catalyzed conversion of luciferin, which is often coupled to the primary enzymatic reaction (e.g., quantifying ATP consumption by a kinase).[10][11] Luminescence assays offer the highest sensitivity and a broad dynamic range, with minimal interference from colored or fluorescent compounds.[10]

G cluster_input Initial Considerations cluster_decision Assay Format Selection cluster_output Recommended Assay Type Start Need to Screen Piperidine Library? Cost Is Cost a Major Constraint? Start->Cost Interference Are Test Compounds Colored or Fluorescent? Cost->Interference No Absorbance Absorbance (Colorimetric) Assay Cost->Absorbance Yes Sensitivity Is High Sensitivity Required (e.g., low Ki)? Interference->Sensitivity Yes Interference->Absorbance No Fluorescence Fluorescence Assay Sensitivity->Fluorescence Moderate Luminescence Luminescence Assay Sensitivity->Luminescence Yes

Caption: Decision workflow for selecting an enzyme inhibition assay format.

Part 2: Assay Development and Validation Workflow

A robust assay is a self-validating system. This is achieved through careful optimization, the inclusion of appropriate controls, and a clear understanding of the enzyme's kinetic behavior. The goal is to create an assay that is reproducible, sensitive, and relevant to the biological question.

Pillar 1: Understanding Your Reagents
  • Enzyme Purity and Concentration: The purity of the enzyme is paramount. Contaminating activities can confound results.[12] The optimal enzyme concentration should be determined experimentally to ensure the reaction is linear over the desired time course and produces a sufficient signal window.

  • Substrate Selection and Concentration: For assays identifying competitive inhibitors, it is essential to use a substrate concentration at or below its Michaelis-Menten constant (Km).[12] This ensures that the assay is sensitive to inhibitors that compete with the substrate for binding to the active site.

  • Controls are Non-Negotiable:

    • Positive Control: A known inhibitor of the target enzyme. This validates that the assay can detect inhibition.

    • Negative (Vehicle) Control: The reaction with no inhibitor, typically containing the same concentration of solvent (e.g., DMSO) as the test compounds. This defines 100% enzyme activity.

    • Blank Control: A well containing all reaction components except the enzyme, used to subtract background signal.

Pillar 2: The Optimization & Validation Process

Experimental validation is essential to confirm that computational predictions or screening hits translate into genuine biological activity.[13][14] A rigorous development process ensures data is reliable and reproducible.

G cluster_dev Phase 1: Development & Optimization cluster_val Phase 2: Validation ReagentQC Reagent QC (Enzyme, Substrate) EnzymeTitr Enzyme Titration (Determine Linear Range) ReagentQC->EnzymeTitr SubstrateTitr Substrate Titration (Determine Km) EnzymeTitr->SubstrateTitr TimeCourse Time Course Study (Confirm Initial Velocity) SubstrateTitr->TimeCourse SolventTol Solvent Tolerance (e.g., DMSO) TimeCourse->SolventTol Controls Confirm Controls (Positive & Negative) SolventTol->Controls ZFactor Calculate Z' Factor (Assay Robustness) Controls->ZFactor PilotScreen Pilot Screen (Small Compound Set) ZFactor->PilotScreen

Caption: A two-phase workflow for enzyme assay development and validation.
Pillar 3: Data Analysis - From Raw Reads to IC₅₀

The primary output of an inhibition assay is the half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of an inhibitor required to reduce enzyme activity by 50%.[5]

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Blank) / (Signal_Vehicle - Signal_Blank))

  • Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.[1]

  • Determine IC₅₀: Use non-linear regression analysis with a suitable model (e.g., four-parameter logistic fit) to calculate the IC₅₀ value.[5]

Part 3: Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for three common assay formats. They are presented as templates that must be optimized for your specific enzyme and piperidine compounds.

Protocol 1: Absorbance-Based Assay for Tyrosinase Inhibition

This protocol measures the activity of tyrosinase by monitoring the formation of dopachrome from the substrate L-DOPA, which absorbs light at 475 nm.[1]

  • Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then undergoes a series of reactions to form the colored product dopachrome. An inhibitor will slow this color formation.

  • Materials:

    • Mushroom Tyrosinase

    • L-DOPA (substrate)

    • Kojic acid (positive control inhibitor)[1]

    • Piperidine test compounds

    • Phosphate Buffer (e.g., 50 mM, pH 6.8)

    • DMSO

    • 96-well clear, flat-bottom microplate

    • Microplate reader capable of measuring absorbance at 475 nm

  • Step-by-Step Methodology:

    • Reagent Preparation:

      • Prepare a 30 U/mL stock of mushroom tyrosinase in phosphate buffer.

      • Prepare a 10 mM stock of L-DOPA in phosphate buffer (prepare fresh).[1]

      • Prepare stock solutions of piperidine compounds and Kojic acid in 100% DMSO. Create a dilution series in phosphate buffer to achieve final desired concentrations. Ensure the final DMSO concentration in all wells is constant and low (e.g., <1%).

    • Assay Setup (in a 96-well plate):

      • Add 20 µL of diluted test compound or control solution to appropriate wells.[1]

      • For vehicle control wells, add 20 µL of phosphate buffer containing the same final DMSO concentration.

      • Add 140 µL of phosphate buffer to all wells.

      • Add 20 µL of the tyrosinase enzyme solution to all wells except the blank wells (add buffer instead).

    • Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate Reaction: Add 20 µL of the 10 mM L-DOPA substrate solution to all wells to start the reaction.[1]

    • Measurement: Immediately measure the absorbance at 475 nm at time zero, and then kinetically every minute for 15-20 minutes using a microplate reader.[1]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.[1]

Protocol 2: Fluorescence-Based FRET Assay for HIV-1 Protease Inhibition

This protocol uses a FRET (Förster Resonance Energy Transfer) substrate to measure the activity of HIV-1 Protease.

  • Principle: The FRET substrate contains a fluorophore and a quencher held in close proximity. When the substrate is intact, the quencher suppresses the fluorescence. Upon cleavage by HIV-1 Protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

  • Materials:

    • Recombinant HIV-1 Protease

    • FRET substrate for HIV-1 Protease

    • Pepstatin A (positive control inhibitor)[1]

    • Piperidine test compounds

    • Assay Buffer (specific to the enzyme, e.g., sodium acetate buffer, pH 4.7)

    • DMSO

    • 96-well or 384-well black, solid-bottom microplate[1]

    • Fluorescence microplate reader

  • Step-by-Step Methodology:

    • Reagent Preparation:

      • Prepare enzyme, substrate, and inhibitor dilutions in assay buffer as described in Protocol 1. Maintain a consistent final DMSO concentration.

    • Assay Setup (in a black microplate):

      • Add 10 µL of diluted test compound or control solution to appropriate wells.

      • Add 30 µL of the diluted HIV-1 Protease solution to all wells except the blank.

    • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.[1]

    • Initiate Reaction: Add 10 µL of the FRET substrate solution to all wells to start the reaction.[1]

    • Measurement: Immediately begin kinetic measurement of fluorescence (using excitation/emission wavelengths appropriate for the fluorophore) every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Determine the reaction rate (increase in fluorescence per minute) for each concentration.[1]

    • Calculate percent inhibition and determine the IC₅₀ value as described previously.

Part 4: Data Presentation & Troubleshooting

Clear presentation of data is as important as its acquisition. Summarizing results in tables allows for easy comparison of the potency and selectivity of different piperidine derivatives.

Example Data: Inhibition of Target Enzymes by Piperidine Compounds

The following tables compile inhibitory activities (IC₅₀ values) from published data, serving as a reference for expected potencies.

Compound Class/DescriptionTarget EnzymeIC₅₀ (µM)Reference
Fluorinated Piperidine AnaloguePancreatic Lipase0.98 ± 0.05[1]
4-(4-fluorobenzyl) piperidine derivativeTyrosinase0.48 - 14.66[1]
Benzylpiperidine derivativeMAGL0.199[5]
1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidineAChE0.00056[5]
Compound ID/DescriptionTarget EnzymeIC₅₀ (nM)Reference
Piperidine-derived inhibitor 3aHIV-1 Protease0.13[1]
Piperidine-derived inhibitor 22aHIV-1 Protease3.61[1]
Troubleshooting Common Assay Problems

Even well-designed assays can encounter issues. A systematic approach to troubleshooting is key to resolving problems efficiently.[15][16]

SymptomPossible Cause(s)Recommended Solution(s)
No or Very Low Signal 1. Inactive enzyme (degraded, expired).[15]2. Incorrect buffer pH or composition.3. Omitted a critical reagent.1. Use a fresh aliquot of enzyme; verify activity with a positive control.2. Prepare fresh buffer and confirm pH.3. Double-check the protocol and reagent addition steps.[17]
High Background Signal 1. Substrate instability/autohydrolysis.2. Contaminated reagents.3. Sample interference (autofluorescence).[8]1. Run a "substrate only" control to measure background.2. Use fresh, high-purity reagents.3. Run a control with the compound but no enzyme to measure its intrinsic signal.
Poor Reproducibility (High CV%) 1. Inaccurate pipetting.2. Reagents not mixed properly before use.3. Temperature fluctuations across the plate ("edge effects").[17]1. Calibrate pipettes; use a multichannel pipette for additions.2. Ensure all reagents are fully thawed and vortexed gently.[16]3. Incubate plates in a stable environment; avoid stacking.[17]
All Compounds Appear Active 1. Promiscuous inhibition (e.g., compound aggregation).2. Assay interference (compound quenches signal).3. Reagent incompatibility (e.g., DTT in an assay with a disulfide bond).[18]1. Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer.2. Run counter-screens to identify interfering compounds.[8]3. Review reagent compatibility.

Conclusion

The development of enzyme inhibition assays for piperidine-based compounds is a systematic process that combines a strong understanding of enzymology with meticulous experimental execution. By carefully selecting the assay format, rigorously optimizing and validating the protocol, and implementing robust controls, researchers can generate high-quality, reproducible data. This structured approach accelerates the identification and characterization of novel piperidine inhibitors, paving the way for the next generation of therapeutics.

References

  • Benchchem. (2025). Application Notes and Protocols for Enzymatic Assays in the Screening of Piperidine-Based Inhibitors.
  • Benchchem. (2025).
  • Benchchem. (2025).
  • Benchchem. (2025). Application Notes and Protocols for Piperidine-Containing Scaffolds in Novel Compound Development.
  • Ingerman, E., et al. (2012). Basics of Enzymatic Assays for HTS. NCBI Bookshelf. [Link]

  • MB-About. (n.d.). Assay Troubleshooting. [Link]

  • ACS Omega. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Publications. [Link]

  • Benchchem. (2025). Efficacy of 1-(Piperidin-2-ylmethyl)
  • Benchchem. (2025). Application Notes and Protocols for High-Throughput Screening of Piperidine-Based Compounds.
  • Benchchem. (2025). Enzyme inhibitory assay: Significance and symbolism.
  • ACS Omega. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Publications. [Link]

  • MDPI. (2025). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Molecules. [Link]

  • BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. [Link]

  • Tipton, K. F., & Motherway, M. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(7), 1192. [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]

  • Casati, S., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences. [Link]

  • Hewavitharana, A. K., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. BMC Chemistry, 15(1), 3. [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. [Link]

  • MDPI. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (n.d.). Fig. S14 (A) The detailed interactions between Piperine with FAAH; (B).... [Link]

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Application Notes and Protocols for Assessing the Antibacterial Activity of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The escalating crisis of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents. Piperidine derivatives, a class of nitrogen-containing heterocyclic compounds, have emerged as a promising scaffold in antibacterial drug discovery.[1][2][3][4][5] These compounds are prevalent in many natural alkaloids and have demonstrated a range of biological activities, including potent antibacterial effects against various pathogens.[1][6][7][8][9] This guide provides a comprehensive set of protocols for researchers, scientists, and drug development professionals to rigorously assess the antibacterial activity of novel piperidine derivatives.

The protocols outlined herein are grounded in established methodologies and standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[10][11][12][13] We will delve into the core assays required to characterize the antibacterial profile of a compound, from initial screening of inhibitory activity to determining its bactericidal or bacteriostatic nature and gaining insights into its kinetic properties.

I. Foundational Assays: Determining Inhibitory and Cidal Concentrations

The initial assessment of a novel piperidine derivative's antibacterial potential hinges on determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These values provide a quantitative measure of the compound's potency.

A. Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[14][15][16] The broth microdilution method is a widely accepted and standardized technique for determining the MIC.[14][17][18]

Protocol: Broth Microdilution MIC Assay

1. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture plate of the test microorganism, select several colonies.
  • Suspend the colonies in a sterile saline solution or phosphate-buffered saline (PBS).
  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[16]
  • Dilute this standardized suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[16][19]

2. Preparation of Piperidine Derivative Dilutions:

  • Prepare a stock solution of the piperidine derivative in a suitable solvent (e.g., dimethyl sulfoxide (DMSO) or sterile deionized water).
  • In a 96-well microtiter plate, dispense 100 µL of CAMHB into wells 2 through 12 of a designated row.[16][20]
  • Add 200 µL of the highest concentration of the piperidine derivative to be tested to well 1.[20]
  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10.[16][20]
  • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).[16][20]

3. Inoculation and Incubation:

  • Inoculate wells 1 through 11 with 100 µL of the prepared bacterial inoculum. The final volume in each well will be 200 µL.[20]
  • Incubate the plate at 35 ± 2°C for 16-20 hours.[20]

4. Reading and Interpretation of Results:

  • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the piperidine derivative in which there is no visible bacterial growth.[15][16]

Table 1: Example MIC Data for a Hypothetical Piperidine Derivative

Bacterial StrainATCC NumberMIC Range (µg/mL)Interpretation
Escherichia coli259220.25 - 2Susceptible
Staphylococcus aureus292130.5 - 4Susceptible
Pseudomonas aeruginosa2785316 - 64Intermediate
Enterococcus faecalis2921232 - 128Resistant
B. Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[20] This assay is a critical follow-up to the MIC to determine if a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[21]

Protocol: MBC Assay

1. Perform an MIC Assay:

  • Follow the broth microdilution MIC protocol as described above.

2. Subculturing:

  • From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a small aliquot (typically 10-100 µL).[20][22]
  • Spread the aliquot onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).[23]

3. Incubation:

  • Incubate the agar plates at 37°C for 18-24 hours.[19][23]

4. Reading and Interpretation of Results:

  • After incubation, count the number of colonies on each plate.
  • The MBC is the lowest concentration of the piperidine derivative that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[19][20]

Workflow for MIC and MBC Determination

G cluster_0 MIC Assay cluster_1 MBC Assay A Prepare Bacterial Inoculum (0.5 McFarland) B Prepare Serial Dilutions of Piperidine Derivative in 96-well plate A->B C Inoculate Plate with Bacteria B->C D Incubate (16-20h, 35°C) C->D E Read MIC (Lowest concentration with no visible growth) D->E F Select clear wells from MIC plate (MIC and higher concentrations) E->F Proceed to MBC G Subculture aliquots onto antibiotic-free agar plates F->G H Incubate (18-24h, 37°C) G->H I Count Colonies and Calculate % Kill H->I J Determine MBC (≥99.9% killing) I->J

Caption: Workflow for determining MIC and MBC.

II. Kinetic Analysis: Time-Kill Assay

While MIC and MBC provide endpoint data, a time-kill kinetics assay reveals the rate at which a piperidine derivative kills bacteria over time.[19][24] This information is crucial for understanding the pharmacodynamics of the compound and can help differentiate between concentration-dependent and time-dependent killing.[24]

Protocol: Time-Kill Kinetics Assay

1. Preparation:

  • Determine the MIC of the piperidine derivative against the test organism beforehand.[19]
  • Prepare a mid-logarithmic phase culture of the test bacterium in CAMHB.[25]

2. Assay Setup:

  • Prepare flasks or tubes containing CAMHB with the piperidine derivative at various concentrations relative to its MIC (e.g., 0.5x, 1x, 2x, 4x MIC).
  • Include a growth control flask with no compound.
  • Inoculate each flask with the bacterial culture to a starting density of approximately 5 x 10⁵ CFU/mL.[19]

3. Sampling and Plating:

  • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.[19][25]
  • Perform serial dilutions of each aliquot in sterile saline or PBS.
  • Plate a known volume of the appropriate dilutions onto agar plates.[19]

4. Incubation and Colony Counting:

  • Incubate the plates at 37°C for 18-24 hours.
  • Count the colonies on plates that have between 30 and 300 colonies to ensure statistical accuracy.

5. Data Analysis:

  • Calculate the CFU/mL for each time point and concentration.
  • Plot the log10 CFU/mL against time for each concentration.
  • A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[19][21]

Table 2: Hypothetical Time-Kill Assay Data for a Piperidine Derivative (log10 CFU/mL)

Time (hours)Growth Control0.5x MIC1x MIC2x MIC4x MIC
05.75.75.75.75.7
26.85.55.14.23.5
47.95.44.63.1<2.0
88.55.64.3<2.0<2.0
249.16.24.5<2.0<2.0

Time-Kill Assay Workflow

G A Prepare Bacterial Inoculum (Mid-log phase) B Set up Cultures with varying concentrations of Piperidine Derivative (e.g., 0.5x, 1x, 2x, 4x MIC) and a Growth Control A->B C Inoculate cultures to ~5x10^5 CFU/mL B->C D Incubate with shaking at 37°C C->D E Withdraw Aliquots at specified time points (0, 2, 4, 8, 24h) D->E Sampling F Perform Serial Dilutions and Plate on Agar E->F G Incubate Plates (18-24h, 37°C) F->G H Count Colonies and Calculate CFU/mL G->H I Plot log10 CFU/mL vs. Time H->I

Caption: Workflow for the time-kill kinetics assay.

III. Investigating the Mechanism of Action

Understanding how a piperidine derivative exerts its antibacterial effect is a critical step in its development as a potential therapeutic. While a full elucidation of the mechanism of action is a complex undertaking, several initial assays can provide valuable insights. The primary mechanisms of antibacterial action include:

  • Interference with cell wall synthesis[26][27]

  • Inhibition of protein synthesis[26][27]

  • Interference with nucleic acid synthesis[26][27]

  • Disruption of metabolic pathways[26]

  • Inhibition of membrane function[26]

Initial investigations can involve macromolecular synthesis assays, where the incorporation of radiolabeled precursors for DNA, RNA, protein, and peptidoglycan is measured in the presence of the piperidine derivative.[28] A significant reduction in the incorporation of a specific precursor suggests that the corresponding pathway is a likely target.

Further studies may involve techniques like affinity chromatography to identify the direct binding partners of the piperidine derivative within the bacterial cell.[28]

Conclusion

The protocols detailed in this guide provide a robust framework for the initial and in-depth assessment of the antibacterial activity of novel piperidine derivatives. By systematically determining the MIC, MBC, and time-kill kinetics, researchers can build a comprehensive profile of a compound's potency and pharmacodynamics. These foundational studies are essential for identifying promising lead compounds and guiding further optimization and preclinical development in the urgent search for new antibiotics.

References

  • Yang, X., Zhao, P., Liu, X., & Mei, Z. (n.d.). Antibacterial Evaluation of Piperidine Alkaloids from Cassia siamea Lam.
  • Mabud, A. F., & Rodrigues, C. (2022). Elucidating the Mechanisms of Action of Antimicrobial Agents. mBio. Retrieved from [Link]

  • Kaderabkova, N. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. STAR Protocols. Retrieved from [Link]

  • Antimicrobial Testing Laboratory. (n.d.). Minimum Inhibitory Concentration Assay (MIC). Retrieved from [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]

  • (n.d.). Lab Six :. - Minimum Bacteriocidal Concentration (MBC). Retrieved from [Link]

  • Creative Biolabs. (n.d.). Mode of Action & Target for Antibacterial Drug. Retrieved from [Link]

  • Adnan, M., Patel, M., & Deshpande, S. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon. Retrieved from [Link]

  • Wróblewska, J., Szymańska, G., & Kaźmierczak, J. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pathogens. Retrieved from [Link]

  • Wang, S., Cheng, C., & Wang, Y. (2021). Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids. Antibiotics. Retrieved from [Link]

  • Fyhrquist, P., Laakso, I., & Hiltunen, R. (2017). Epidihydropinidine, the main piperidine alkaloid compound of Norway spruce (Picea abies) shows promising antibacterial and anti-Candida activity. Fitoterapia. Retrieved from [Link]

  • (2023). MECHANISM OF ACTION OF ANTIBIOTICS: Antibacterial Agents. Microbiology Class. Retrieved from [Link]

  • Othman, L., Sleiman, A., & Abdel-Massih, R. M. (2019). Antimicrobial Activity of Polyphenols and Alkaloids in Middle Eastern Plants. Frontiers in Microbiology. Retrieved from [Link]

  • Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Retrieved from [Link]

  • Sharma, D., Misba, L., & Khan, A. U. (2019). Antibiotics versus biofilm: an emerging battleground in microbial communities. Antimicrobial Resistance & Infection Control. Retrieved from [Link]

  • CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Retrieved from [Link]

  • Bridge PTS. (n.d.). Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC). Retrieved from [Link]

  • Elisha, I. L., Botha, F. S., & Eloff, J. N. (2016). Antimicrobial and antioxidant activities of piperidine derivatives. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Dadashi, M., Sharifi, M., & Eslami, G. (2021). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Journal of Medical Microbiology and Infectious Diseases. Retrieved from [Link]

  • Bio-protocol. (n.d.). 4.6. Time-Kill Kinetics Assay. Retrieved from [Link]

  • Bio-protocol. (n.d.). 4.3.2. Minimum Bactericidal Concentration (MBC) Determination. Retrieved from [Link]

  • (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Retrieved from [Link]

  • Spížek, J., & Řezanka, T. (2024). A Comprehensive Overview of Antibacterial Agents for Combating Multidrug-Resistant Bacteria: The Current Landscape, Development, Future Opportunities, and Challenges. Antibiotics. Retrieved from [Link]

  • Microbe Investigations. (n.d.). ASTM E2315 Time-Kill Test – Antimicrobial Activity Evaluation. Retrieved from [Link]

  • Kumar, A., Singh, V., & Singh, P. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry. Retrieved from [Link]

  • National Institutes of Health, Islamabad Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]

  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • CLSI. (n.d.). CLSI M100™. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Retrieved from [Link]

  • Goel, K. K., Gajbhiye, A., & Anu. (n.d.). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Retrieved from [Link]

  • (2015). Antimicrobial and antioxidant activities of piperidine derivatives. Semantic Scholar. Retrieved from [Link]

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Application Notes and Protocols for Assessing the Cytotoxicity of Aniline Compounds in Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Aniline and its derivatives are foundational chemicals in numerous industrial processes, yet their utility is counterbalanced by significant toxicological concerns, including cytotoxicity, genotoxicity, and carcinogenicity.[1][2] A precise understanding of their cytotoxic mechanisms is crucial for risk assessment and the development of safer alternatives. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cytotoxicity of aniline compounds using established cell culture-based assays. We delve into the mechanistic basis of aniline toxicity, offering detailed, step-by-step protocols for key viability and mechanistic assays, and provide insights into data interpretation and experimental design.

The Mechanistic Landscape of Aniline Cytotoxicity

Aniline-induced cytotoxicity is not a simple event but a multi-faceted process primarily driven by oxidative stress .[3][4] Metabolism of aniline, often by cytochrome P450 enzymes, generates reactive intermediates and reactive oxygen species (ROS).[1] This surge in ROS overwhelms the cell's antioxidant defenses, leading to a cascade of damaging events:

  • Oxidative Damage: ROS directly damage critical biomolecules, including lipids (lipid peroxidation), proteins, and nucleic acids.[2][5]

  • Mitochondrial Dysfunction: The mitochondrial membrane potential can collapse, disrupting cellular energy production and further amplifying ROS generation.[6][7]

  • DNA Damage: Aniline and its metabolites can cause DNA strand breaks, a hallmark of genotoxicity.[2]

  • Induction of Apoptosis: The culmination of these stressors often triggers programmed cell death, or apoptosis, characterized by the activation of a cascade of cysteine proteases known as caspases.[7][8]

Understanding this pathway is essential for selecting the appropriate assays to build a comprehensive toxicological profile.

Foundational Experimental Design

Before embarking on specific cytotoxicity protocols, careful planning is paramount to ensure the generation of robust and reproducible data.

Cell Line Selection

The choice of cell line should be guided by the research question.

  • Hepatocytes or HepG2 cells: As the liver is a primary site of xenobiotic metabolism, these are highly relevant for studying the effects of aniline metabolism. Studies have successfully used primary cultured hepatocytes to investigate aniline-induced apoptosis.[6][7]

  • Splenic or Immune Cells: The spleen is a known target organ for aniline toxicity, making cell lines derived from this tissue relevant for studying specific toxicities like fibrosis and sarcoma.[3][4]

  • Standard Cancer Cell Lines (e.g., A549, MCF-7, HeLa): These are often used for general cytotoxicity screening due to their robust growth and well-characterized biology.[8][9]

Compound Preparation and Solubilization

Most aniline compounds are not readily soluble in aqueous culture media.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent for in vitro assays.[10] Aniline itself is also soluble in ethanol and ether.[11]

  • Stock Solutions: Prepare a high-concentration stock solution (e.g., 10-100 mM) in your chosen solvent.

  • Vehicle Controls: Crucially, every experiment must include a vehicle control. This consists of cells treated with the same final concentration of the solvent (e.g., DMSO) used to deliver the compound. The final concentration of DMSO in the culture medium should ideally be below 0.5%, and certainly no more than 1%, to avoid solvent-induced toxicity.[10]

Experimental Workflow Overview

A typical experimental workflow involves optimizing cell density, treating cells with a range of aniline compound concentrations, and then performing one or more assays to measure different aspects of cytotoxicity.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Cytotoxicity Assessment cell_culture 1. Cell Line Culture & Maintenance seeding 2. Cell Seeding in Multi-well Plates cell_culture->seeding treatment 4. Compound Treatment (e.g., 24, 48, 72 hours) seeding->treatment compound_prep 3. Aniline Compound Serial Dilution compound_prep->treatment viability Metabolic Viability (MTT Assay) treatment->viability membrane Membrane Integrity (LDH Assay) treatment->membrane apoptosis Apoptosis (Caspase/Annexin V) treatment->apoptosis ros Mechanism (ROS Detection) treatment->ros

Caption: General experimental workflow for aniline cytotoxicity testing.

Core Cytotoxicity Assay Protocols

It is recommended to use at least two different assays that measure distinct cytotoxic endpoints to gain a more complete picture of the compound's effect.

Protocol 1: MTT Assay for Metabolic Viability

The MTT assay is a colorimetric method that measures the metabolic activity of a cell population, which serves as an indicator of cell viability.[12] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals.[13]

Materials:

  • Cultured cells in a 96-well plate

  • Aniline compound stock solution

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filter-sterilized.[2]

  • Solubilization solution: DMSO[14] or 10% SDS in 0.01 M HCl.

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and incubate for 24 hours to allow attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the aniline compound in culture medium from your stock solution. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Include wells for "untreated control" and "vehicle control."

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, until purple precipitate is visible inside the cells.[2][15]

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm.[13]

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = [(Abs_treated - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

  • Plot % Viability against compound concentration (log scale) to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol 2: LDH Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[17] This is a classic marker of necrosis or late-stage apoptosis.

Materials:

  • Cultured cells in a 96-well plate with supernatant from treatment

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Thermo Fisher, Promega, Cayman Chemical)[17][18]

  • Lysis Buffer (often 10X, provided in kits)

  • Microplate reader (absorbance at ~490 nm)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. It is essential to set up three additional control wells for each cell type/condition:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells to be lysed.

    • Background Control: Medium only.

  • Induce Maximum Release: Add 10 µL of 10X Lysis Buffer to the "Maximum LDH Release" wells. Incubate for 45 minutes at 37°C.[19]

  • Sample Collection: Centrifuge the plate at a low speed (e.g., 250 x g for 4 minutes) to pellet any cells.

  • LDH Reaction: Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.

  • Add Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing supernatant.

  • Incubation & Measurement: Incubate at room temperature for 30 minutes, protected from light.[17][18] Add the Stop Solution provided in the kit. Measure absorbance at 490 nm and a reference wavelength of ~680 nm.[17]

Data Analysis:

  • Subtract the 680 nm background absorbance from the 490 nm absorbance.

  • Calculate the percentage of cytotoxicity:

    • % Cytotoxicity = [(Compound_LDH_Activity - Spontaneous_LDH_Activity) / (Maximum_LDH_Activity - Spontaneous_LDH_Activity)] * 100

Probing the Mechanism: Advanced Assays

To confirm the role of oxidative stress and apoptosis in aniline-induced cell death, more specific assays are required.

G aniline Aniline Compound ros Increased ROS (Reactive Oxygen Species) aniline->ros stress Oxidative Stress ros->stress mito Mitochondrial Dysfunction stress->mito dna DNA Damage stress->dna caspase_path Caspase Activation mito->caspase_path dna->caspase_path apoptosis Apoptosis caspase_path->apoptosis

Caption: Simplified signaling pathway of aniline-induced apoptosis.

Apoptosis Detection via Caspase Activity

Caspase-3 and -7 are key "executioner" caspases in the apoptotic pathway.[8] Their activation is a hallmark of apoptosis.

Principle: Use a luminogenic or fluorogenic substrate that contains a caspase recognition sequence (e.g., DEVD for caspase-3/7). When cleaved by active caspases, the substrate releases a signal that can be measured.

Brief Protocol:

  • Seed and treat cells in a white-walled 96-well plate suitable for luminescence.

  • After treatment, add a commercially available Caspase-Glo® 3/7 reagent directly to the wells.

  • Mix and incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a plate reader. An increase in signal indicates caspase activation and apoptosis.[20]

ROS Detection

To directly measure oxidative stress, intracellular ROS levels can be quantified using fluorescent probes like 2',7'–dichlorofluorescin diacetate (DCFH-DA).

Principle: DCFH-DA is cell-permeable and non-fluorescent. Inside the cell, esterases cleave the acetate groups, trapping it. In the presence of ROS, it is oxidized to the highly fluorescent 2',7'–dichlorofluorescein (DCF).[2]

Brief Protocol:

  • Seed and treat cells as previously described. An ROS inhibitor like N-acetyl-l-cysteine (NAC) can be used as a control to confirm aniline's effect.[6][7]

  • Remove the treatment medium and wash cells with warm PBS.

  • Load cells with DCFH-DA solution (e.g., 10 µM in serum-free medium) and incubate for 30 minutes at 37°C.

  • Wash away excess probe.

  • Measure fluorescence using a microplate reader or fluorescence microscope (Ex/Em ~485/535 nm). An increase in fluorescence corresponds to higher intracellular ROS levels.[5]

Data Summary and Interpretation

Assay TypeParameter MeasuredPrincipleInterpretation of Positive Result
MTT Assay Metabolic Activity / ViabilityEnzymatic reduction of tetrazolium saltCompound is cytotoxic or cytostatic.[12]
LDH Assay Membrane IntegrityRelease of cytosolic LDH into mediumCompound causes cell lysis (necrosis).[17]
Caspase Assay Apoptosis ExecutionCleavage of a specific luminogenic substrateCompound induces programmed cell death.[8][21]
ROS Assay Oxidative StressOxidation of a fluorogenic probeCompound increases intracellular ROS.[2]

Interpreting Combined Results:

  • High MTT reduction, High LDH release: Suggests a necrotic cell death pathway.

  • High MTT reduction, Low LDH release, High Caspase activity: Strongly indicates an apoptotic mechanism.

  • High ROS levels correlated with high Caspase activity and MTT reduction: Provides strong evidence that the cytotoxic mechanism is mediated by oxidative stress leading to apoptosis.[5][6]

By employing these protocols and a logical, multi-faceted approach, researchers can effectively characterize the cytotoxic potential and underlying mechanisms of aniline compounds, contributing to a safer and more informed use of this important chemical class.

References

  • Cui, J., et al. (2016). Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes. International Journal of Molecular Sciences. [Link]

  • Khan, M. F., & Ali, S. (2019). Molecular Mechanism of Aniline Induced Spleen Toxicity and Neuron Toxicity in Experimental Rat Exposure: A Review. Current Drug Metabolism. [Link]

  • Bentham Science Publishers. (2019). Molecular Mechanism of Aniline Induced Spleen Toxicity and Neuron Toxicity in Experimental Rat Exposure: A Review. Bentham Science. [Link]

  • Cui, J., et al. (2016). Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes. PMC. [Link]

  • Wang, W., et al. (2023). A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Small Cell Lung Cancer Cells. PMC. [Link]

  • ResearchGate. (2016). Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes. ResearchGate. [Link]

  • Das, P., et al. (2016). Tunable Cytotoxicity and Selectivity of Phosphonium Ionic Liquid with Aniline Blue Dye. Journal of Nanomaterials. [Link]

  • ResearchGate. (2018). Structure of two aniline derivatives as potent anticancer lead compounds. ResearchGate. [Link]

  • Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol. Scribd. [Link]

  • PubMed. (2016). Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes. National Library of Medicine. [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Springer Nature. [Link]

  • ResearchGate. (n.d.). Cytotoxicity of aniline solution. ResearchGate. [Link]

  • Peterson, L. F., et al. (2009). Procaspase-3 Activation as an Anti-Cancer Strategy: Structure-Activity Relationship of Procaspase-Activating Compound 1 (PAC-1) and its Cellular Co-Localization with Caspase-3. PMC. [Link]

  • Dojindo Molecular Technologies. (n.d.). Annexin V Apoptosis Plate Assay Kit. Dojindo.com. [Link]

  • ResearchGate. (2015). What is a suitable organic solvent to dilute a compound for in vitro and in vivo treatments?. ResearchGate. [Link]

  • Granchi, C., et al. (2018). Optimization of ether and aniline based inhibitors of lactate dehydrogenase. PMC. [Link]

  • ResearchGate. (2017). I want good solvent system in TLC in aniline and ketone compound?. ResearchGate. [Link]

  • NCBI. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Cleaved caspase 3/7 activation by compounds. ResearchGate. [Link]

  • Biognost. (n.d.). ANILINE, ALCOHOLIC SOLUTION. Biognost.com. [Link]

Sources

Application Note: High-Throughput Synthesis and Derivatization of 4-(2-Ethylpiperidin-1-yl)-2-methylaniline Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Scaffold synthesis, mechanistic rationale, and high-throughput library generation.

Executive Summary & Pharmacological Context

The 4-(piperidin-1-yl)aniline scaffold is a privileged motif in modern drug discovery, frequently serving as a core pharmacophore in kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and antimicrobial agents.

Specifically, 4-(2-Ethylpiperidin-1-yl)-2-methylaniline offers unique structural advantages for library design:

  • The 2-Ethylpiperidine Moiety: Introduces a chiral center and increases the fraction of sp3-hybridized carbons ( Fsp3​ ), which correlates strongly with improved aqueous solubility and reduced off-target toxicity in clinical candidates.

  • The Ortho-Methyl Aniline: The methyl group adjacent to the primary amine provides critical steric hindrance. This restricts the dihedral angle of subsequent amide or urea linkages, locking the resulting library compounds into pre-organized, rigidified bioactive conformations that often enhance target selectivity.

This application note provides a comprehensive, self-validating methodology for synthesizing this core scaffold and expanding it into a highly diverse chemical library.

Mechanistic Rationale & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are selected, rather than merely following a recipe.

Scaffold Synthesis via Nucleophilic Aromatic Substitution ( SN​Ar )

The synthesis begins with 4-fluoro-2-methyl-1-nitrobenzene . We explicitly select the fluoro derivative over the chloro or bromo analogs. In SN​Ar reactions, the rate-determining step is the formation of the anionic Meisenheimer complex, not the departure of the leaving group. Fluorine's high electronegativity strongly withdraws electron density via induction, making the ipso-carbon highly electrophilic and stabilizing the intermediate complex ()[1]. The para-nitro group provides essential resonance stabilization, allowing the addition of 2-ethylpiperidine to proceed in excellent yields ()[2].

Overcoming Steric Hindrance in Library Generation

The core scaffold features an ortho-methyl group relative to the reactive aniline nitrogen, creating a sterically demanding environment. Standard coupling reagents (e.g., EDC/HOBt) often fail or require extended heating, leading to library degradation.

To ensure high-throughput reliability, we utilize HATU with DIPEA . HATU generates an highly reactive 7-azabenzotriazole (HOAt) active ester. The nitrogen atom within the pyridine ring of the HOAt leaving group provides a critical neighboring-group effect—it utilizes hydrogen bonding to guide the sterically hindered aniline into the reactive carbonyl center, drastically improving conversion rates ()[3].

Workflow Visualization

The following diagram outlines the logical progression from starting material to the final diversified library.

LibrarySynthesis SM 4-Fluoro-2-methyl-1-nitrobenzene Step1 SNAr Reaction 2-Ethylpiperidine, K2CO3 SM->Step1 Int1 1-(3-Methyl-4-nitrophenyl)-2-ethylpiperidine Step1->Int1 Step2 Nitro Reduction Pd/C, H2 (1 atm) Int1->Step2 Core 4-(2-Ethylpiperidin-1-yl)-2-methylaniline (Core Scaffold) Step2->Core Amide Amide Library (HATU, DIPEA) Core->Amide Sulfonamide Sulfonamide Library (Pyridine, DCM) Core->Sulfonamide Urea Urea Library (Triphosgene, TEA) Core->Urea

Fig 1. Synthetic workflow for the 4-(2-Ethylpiperidin-1-yl)-2-methylaniline derivative library.

Quantitative Data Summaries

Table 1: Optimization of SN​Ar Parameters

Model Reaction: 4-fluoro-2-methyl-1-nitrobenzene + 2-ethylpiperidine (1.2 eq).

Solvent Base (2.0 eq) Temperature (°C) Time (h) Conversion (%) Notes
THF TEA 65 24 45 Incomplete reaction; low thermal energy.
DMF K₂CO₃ 100 12 >95 Optimal conditions; clean profile.

| DMSO | K₂CO₃ | 120 | 8 | 88 | Faster, but trace degradation observed. |

Table 2: Amide Coupling Optimization for the Ortho-Hindered Core

Model Reaction: Core Scaffold + Benzoic Acid (1.1 eq) + Base (2.0 eq).

Coupling Reagent (1.2 eq) Base Additive Conversion (%)
EDC DIPEA HOBt 35
EDC DIPEA HOAt 65

| HATU | DIPEA | None | >95 |

Self-Validating Experimental Protocols

Protocol A: Synthesis of 1-(3-Methyl-4-nitrophenyl)-2-ethylpiperidine ( SN​Ar )
  • Setup: In a dry 250 mL round-bottom flask, dissolve 4-fluoro-2-methyl-1-nitrobenzene (10.0 g, 64.5 mmol) in anhydrous DMF (100 mL).

  • Reagent Addition: Add anhydrous K₂CO₃ (17.8 g, 129.0 mmol) followed by 2-ethylpiperidine (8.76 g, 77.4 mmol).

  • Reaction: Equip with a reflux condenser and heat the suspension to 100 °C under a nitrogen atmosphere for 12 hours.

  • Self-Validation Checkpoint: Monitor via TLC (20% EtOAc/Hexanes). The reaction is complete when the starting material spot ( Rf​=0.6 , UV active) is fully consumed, replaced by a bright yellow product spot ( Rf​=0.45 ).

  • Workup: Cool to room temperature. Pour the mixture into ice water (300 mL) to precipitate the product. Extract with EtOAc (3 × 100 mL). Wash the combined organics with 5% LiCl aqueous solution (3 × 50 mL) to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Reduction to 4-(2-Ethylpiperidin-1-yl)-2-methylaniline
  • Setup: Dissolve the crude nitro intermediate from Protocol A (~15 g) in absolute ethanol (150 mL) in a hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C (1.5 g, 10 wt%) under a blanket of argon to prevent auto-ignition.

  • Reaction: Evacuate the flask and backfill with hydrogen gas three times. Stir vigorously under an H2​ atmosphere (balloon pressure, ~1 atm) at 25 °C for 6 hours.

  • Self-Validation Checkpoint: Monitor via LC-MS. The nitro peak ( [M+H]+=249 ) must completely shift to the aniline peak ( [M+H]+=219 ). The solution will transition from bright yellow to colorless/pale brown.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with ethanol. Concentrate the filtrate in vacuo to yield the core scaffold as a viscous oil, which may crystallize upon standing.

Protocol C: High-Throughput Amide Library Generation (96-Well Format)
  • Preparation: Prepare a 0.2 M stock solution of the core scaffold in anhydrous DMF containing 0.6 M DIPEA. Prepare 0.2 M stock solutions of 96 diverse carboxylic acids in DMF.

  • Dispensing: Using an automated liquid handler, dispense 500 µL of the core scaffold/DIPEA solution (0.1 mmol core, 0.3 mmol DIPEA) into each well of a 2 mL 96-well deep-well plate.

  • Acid Addition: Dispense 600 µL of the respective carboxylic acid solutions (0.12 mmol) into the corresponding wells.

  • Activation: Add 250 µL of a 0.5 M HATU solution in DMF (0.125 mmol) to each well.

  • Reaction: Seal the plate with a pierceable silicone mat. Shake at 400 rpm at room temperature for 4 hours.

  • Purification: Evaporate the DMF using a centrifugal vacuum concentrator (e.g., Genevac). Re-dissolve the residues in DMSO and purify via automated mass-directed preparative HPLC.

References

  • 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine, MDPI Molbank (2023).[Link]

  • Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries, ACS Combinatorial Science (2016).[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-Ethylpiperidin-1-yl)-2-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals tasked with optimizing the synthesis of 4-(2-Ethylpiperidin-1-yl)-2-methylaniline . Below, you will find field-proven troubleshooting guides, mechanistic insights, and validated protocols to maximize your reaction yields.

Process Overview & Route Selection

SynthesisRoute SM1 4-Fluoro-2-methyl- 1-nitrobenzene Step1 Step 1: SNAr (K2CO3, DMF, 110°C) SM1->Step1 SM2 2-Ethylpiperidine SM2->Step1 Int Intermediate: 4-(2-Ethylpiperidin-1-yl)- 2-methyl-1-nitrobenzene Step1->Int 85-95% Yield Step2 Step 2: Reduction (H2, 10% Pd/C, MeOH) Int->Step2 Target Target Product: 4-(2-Ethylpiperidin-1-yl)- 2-methylaniline Step2->Target >95% Yield

Two-step synthetic workflow for 4-(2-Ethylpiperidin-1-yl)-2-methylaniline via SNAr and reduction.

Q: What is the most reliable synthetic route for this compound, and why is it preferred over a direct Buchwald-Hartwig amination? A: The most robust and scalable route is a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by catalytic hydrogenation.

While the Buchwald-Hartwig amination is a powerful method for C–N bond formation, applying it directly to 4-bromo-2-methylaniline and 2-ethylpiperidine is highly problematic. The primary amine on the aniline starting material requires protection to prevent competitive cross-coupling, and typical methods often suffer from limited substrate scope when dealing with sterically hindered secondary amines like 2-ethylpiperidine[1].

By utilizing 4-fluoro-2-methyl-1-nitrobenzene instead, we exploit the strong electron-withdrawing nature of the para-nitro group, which highly activates the aryl fluoride for SNAr. Fluorine is the optimal leaving group for SNAr because its high electronegativity stabilizes the rate-determining Meisenheimer complex transition state.

Module 1: Nucleophilic Aromatic Substitution (SNAr)

Q: My SNAr step with 2-ethylpiperidine is stalling at 40% conversion. How can I drive this to completion? A: The primary culprit is the steric bulk of 2-ethylpiperidine. The ethyl group at the α-position shields the nucleophilic nitrogen, significantly increasing the activation energy required to attack the aryl fluoride.

To overcome this thermodynamic barrier, you must adjust three variables:

  • Solvent: Switch to a highly polar aprotic solvent like DMF or DMSO. These solvents poorly solvate the amine nucleophile (increasing its ground-state energy) while stabilizing the polar Meisenheimer complex, thereby accelerating the reaction.

  • Temperature: The steric barrier requires substantial thermal energy. Operating at 110–120 °C is essential.

  • Base: Use anhydrous K2​CO3​ or Cs2​CO3​ . The larger ionic radius of Cesium provides higher solubility and a "naked" carbonate anion, drastically improving nucleophilicity.

Table 1: Optimization of SNAr Conditions
SolventBaseTemp (°C)Conversion (%)Mechanistic Notes
THF K2​CO3​ 65< 10%Insufficient thermal energy to overcome the steric barrier of the 2-ethyl group.
DMF K2​CO3​ 11085%Good baseline. High polarity stabilizes the transition state. Requires rigorous aqueous workup.
DMSO Cs2​CO3​ 120> 95%Optimal. Cs2​CO3​ enhances nucleophilicity via the "cesium effect".
Protocol 1: Optimized SNAr Workflow
  • Setup: Charge a flame-dried round-bottom flask with 4-fluoro-2-methyl-1-nitrobenzene (1.0 equiv) and anhydrous K2​CO3​ (2.5 equiv).

  • Solvation: Add anhydrous DMF to achieve a 0.5 M concentration of the limiting reagent.

  • Addition: Add 2-ethylpiperidine (1.5 equiv) dropwise at room temperature.

  • Reaction: Heat the mixture to 110 °C under a nitrogen atmosphere for 16 hours.

  • Self-Validation Checkpoint: Monitor the reaction by LC-MS. The reaction is complete when the starting material peak (m/z ~156) is fully consumed and replaced by the intermediate mass (m/z 249, [M+H]+ ).

  • Rigorous Workup (Critical): Cool to room temperature, dilute with EtOAc, and wash sequentially with distilled water (3x) and 5% aqueous LiCl (2x). Causality: LiCl is highly effective at pulling residual DMF into the aqueous phase, preventing downstream catalyst poisoning.

  • Amine Scavenging: Wash the organic layer with 10% aqueous citric acid to protonate and remove unreacted 2-ethylpiperidine.

  • Isolation: Dry the organic layer over Na2​SO4​ , filter, and concentrate under reduced pressure to yield 4-(2-Ethylpiperidin-1-yl)-2-methyl-1-nitrobenzene.

Module 2: Nitro Reduction to Aniline

Q: The reduction of the nitro intermediate is sluggish, and I'm seeing incomplete conversion. What is causing the catalyst deactivation? A: Sluggish catalytic hydrogenation using Palladium on Carbon (Pd/C) in this context is almost always due to catalyst poisoning[2]. The SNAr intermediate often carries over trace amounts of unreacted 2-ethylpiperidine or DMF. Aliphatic amines strongly coordinate to the active palladium sites, blocking hydrogen activation and halting the reduction. If your workup in Protocol 1 was not rigorous, Protocol 2 will fail.

Table 2: Optimization of Reduction Conditions
CatalystSolvent H2​ SourceYield (%)Mechanistic Notes
5% Pd/CEtOHBalloon (1 atm)60%Sluggish. Highly susceptible to trace amine poisoning from Step 1.
10% Pd/CMeOHBalloon (1 atm)> 95%Optimal. Rapid conversion if the intermediate is highly pure[2].
Fe / NH4​Cl EtOH/ H2​O Reflux80%Alternative chemical reduction if Pd/C poisoning cannot be resolved.
Protocol 2: Optimized Catalytic Hydrogenation
  • Preparation: Dissolve the highly purified intermediate from Protocol 1 in HPLC-grade Methanol (0.2 M).

  • Purging: Purge the reaction vessel with Nitrogen gas for 5 minutes.

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% relative to the substrate). Safety Note: Pd/C is pyrophoric; ensure the flask is well-purged with inert gas before addition.

  • Hydrogenation: Evacuate the flask under light vacuum and backfill with Hydrogen gas via a balloon (~1 atm). Repeat this purge cycle three times.

  • Reaction: Stir vigorously at room temperature for 4–6 hours.

  • Self-Validation Checkpoint: Monitor by LC-MS. The reduction is complete when the intermediate mass (m/z 249) is fully converted to the target aniline mass (m/z 219, [M+H]+ ).

  • Filtration: Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with excess Methanol.

  • Isolation: Concentrate the filtrate in vacuo to yield the target 4-(2-Ethylpiperidin-1-yl)-2-methylaniline.

Troubleshooting Logic

Troubleshooting Start Issue: Low Overall Yield (< 50%) Step1 Analyze LC-MS of SNAr Reaction Start->Step1 HighSM High Starting Material (Incomplete SNAr) Step1->HighSM Peak at m/z 156 HighInt High Nitro Intermediate (Incomplete Reduction) Step1->HighInt Peak at m/z 249 Sol1 Action: Increase Temp to 110°C, Use DMF/DMSO, Add Cs2CO3 HighSM->Sol1 Sol2 Action: Purify Intermediate, Remove Trace Amines/DMF HighInt->Sol2

Logical troubleshooting tree for diagnosing and resolving low yields in the synthesis workflow.

References

  • Navigating Nucleophilic Aromatic Substitution: A Comparative Guide to the Reactivity of Dichloronitrobenzene Derivatives. Benchchem.
  • Buchwald–Hartwig amination. Wikipedia.
  • Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. ResearchGate.

Sources

Technical Support Center: Troubleshooting Side Reactions in N-Alkylation of Anilines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-alkylation of anilines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this fundamental synthetic transformation. Here, we move beyond simple protocols to explain the "why" behind experimental observations, offering field-proven insights to help you achieve clean, selective, and high-yielding reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the N-alkylation of anilines?

The primary side reactions stem from the inherent nucleophilicity of both the aniline nitrogen and the aromatic ring. The most common issues are:

  • Over-alkylation: The initial N-alkylation produces a secondary amine, which is often more nucleophilic than the starting aniline.[1][2] This leads to a second alkylation event, forming a tertiary amine (N,N-dialkylaniline), and can even proceed to a quaternary ammonium salt.[1][2]

  • C-alkylation: Under certain conditions, particularly at higher temperatures or with specific catalysts, the alkyl group can add to the electron-rich aromatic ring, typically at the ortho and para positions.[1][3] This is a form of Friedel-Crafts alkylation.

  • Oxidation: Anilines are susceptible to oxidation, especially when exposed to air and light, leading to the formation of colored impurities like azobenzene.[1][4]

Q2: Why is my mono-alkylated aniline reacting further to form a di-alkylated product?

This is a classic case of the product being more reactive than the starting material. The introduction of an electron-donating alkyl group to the nitrogen atom increases its electron density, making the resulting secondary amine a stronger nucleophile than the initial primary aniline.[2][5] This increased nucleophilicity makes it more likely to compete for the alkylating agent, leading to over-alkylation.[2]

Q3: Can I perform a Friedel-Crafts alkylation on aniline directly?

Direct Friedel-Crafts alkylation of aniline using a Lewis acid catalyst like aluminum chloride (AlCl₃) is generally unsuccessful.[1] The lone pair of electrons on the amino group makes it a Lewis base, which reacts with the Lewis acid catalyst.[1][6] This forms a complex that places a positive charge on the nitrogen, strongly deactivating the aromatic ring towards electrophilic substitution.[1][6] To achieve C-alkylation via the Friedel-Crafts reaction, the amino group must first be protected, for example, by acetylation to form acetanilide.[1]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter in the lab and provides actionable solutions based on mechanistic principles.

Issue 1: My reaction yields a mixture of mono- and di-alkylated products with poor selectivity for the desired mono-alkylaniline.

This is the most frequent challenge in aniline N-alkylation. Here’s how to troubleshoot it:

Potential Cause & Mechanistic Insight Proposed Solution
Unfavorable Stoichiometry: A high concentration of the alkylating agent relative to aniline increases the probability of the more nucleophilic mono-alkylated product reacting a second time.Control Stoichiometry: Use a stoichiometric excess of aniline relative to the alkylating agent (e.g., 2 to 5 equivalents of aniline).[1][7] This ensures the alkylating agent is more likely to encounter and react with the more abundant primary amine.
High Reaction Temperature: Higher temperatures can provide the necessary activation energy for the second alkylation to occur at a significant rate.[1]Lower the Temperature: Reducing the reaction temperature can often favor mono-alkylation, as the activation energy for the second alkylation may be higher.[1]
High Local Concentration of Alkylating Agent: Adding the alkylating agent all at once creates localized areas of high concentration, promoting over-alkylation.Slow Addition: Add the alkylating agent dropwise or via a syringe pump over an extended period.[7][8] This maintains a low, steady concentration of the electrophile, favoring reaction with the more prevalent aniline.
Reactive Alkylating Agent: Highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide) can be less selective.[2]Choose a Less Reactive Agent: Consider using less reactive alkylating agents like alkyl chlorides or employing modern methods such as "borrowing hydrogen" with alcohols, which can offer better control.[2][9]
Inappropriate Solvent: The solvent can influence the relative nucleophilicity of the amine species.Solvent Screening: Polar aprotic solvents often favor N-alkylation.[3] Some studies have shown that ionic liquids can enhance selectivity for mono-alkylation.[2][10]

Troubleshooting Workflow for Poor Mono-Alkylation Selectivity

cluster_N_Alkylation N-Alkylation Favored cluster_C_Alkylation C-Alkylation Favored N_Alkylation N-Alkylated Aniline Low_Temp Low Temperature Low_Temp->N_Alkylation Excess_Aniline Excess Aniline Excess_Aniline->N_Alkylation Transition_Metal_Catalyst Transition Metal Catalyst Transition_Metal_Catalyst->N_Alkylation Polar_Aprotic_Solvent Polar Aprotic Solvent Polar_Aprotic_Solvent->N_Alkylation C_Alkylation C-Alkylated Aniline High_Temp High Temperature High_Temp->C_Alkylation Lewis_Acid_Catalyst Lewis Acid Catalyst Lewis_Acid_Catalyst->C_Alkylation Protected_Amine Protected Amine (e.g., Acetanilide) Protected_Amine->C_Alkylation Aniline Aniline + Alkylating Agent Aniline->N_Alkylation Aniline->C_Alkylation

Sources

how to remove unreacted 4-amino piperidine from a reaction mixture

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide: Removal of Unreacted 4-Aminopiperidine

Overview 4-Aminopiperidine (4-AP) is a versatile, highly polar diamine frequently utilized in drug development for amidation, reductive amination, and nucleophilic aromatic substitution (SNAr) reactions. However, its structural properties—specifically the presence of both a primary and a secondary amine—impart high hydrophilicity and strong basicity. This dual-amine nature causes severe streaking on standard silica gel and poor partitioning during conventional liquid-liquid extractions.

As a Senior Application Scientist, I have compiled this troubleshooting guide to help you navigate the physicochemical challenges of 4-AP removal. The protocols below are designed as self-validating systems, ensuring that you understand not just what to do, but why the chemistry works.

FAQ 1: Liquid-Liquid Extraction (LLE)

Q: Why does 4-aminopiperidine partition poorly into organic solvents during standard aqueous workup? A: 4-AP contains two basic nitrogen centers. At neutral pH, these amines are partially or fully protonated, making the molecule highly water-soluble. Even at elevated pH, its low molecular weight and high polarity keep it preferentially in the aqueous phase, which can create emulsions or cause it to co-extract with polar products.

Q: How can I force 4-aminopiperidine into the aqueous layer without losing my synthesized product? A: If your target product is neutral (e.g., an amide) and lipophilic, an acidic aqueous wash is the most efficient method. By washing the organic layer with a dilute acid, both amines on 4-AP become fully protonated, forming a highly water-soluble bis-salt that partitions exclusively into the aqueous phase (1)[1].

Protocol 1: pH-Controlled Acidic Wash

  • Causality: Protonating the amines drastically lowers their partition coefficient (LogP), driving 4-AP into the aqueous phase while neutral products remain in the organic layer.

  • Dissolution: Dilute the crude reaction mixture in 10 volumes of a water-immiscible solvent (e.g., EtOAc or Dichloromethane) (2)[2].

  • Acid Wash: Add an equal volume of 1M HCl or 10% aqueous citric acid.

  • Extraction: Shake vigorously in a separatory funnel for 1–2 minutes. Vent frequently to release pressure[1].

  • Separation: Drain the lower aqueous layer. Repeat the acid wash 2–3 times. Scientist Insight: Multiple small-volume washes are thermodynamically more efficient than a single large-volume wash[1].

  • Neutralization: Wash the organic layer once with saturated aqueous NaHCO₃ to neutralize residual acid, followed by a brine wash to break any micro-emulsions[1].

  • Validation: Spot the organic layer on a TLC plate and stain with Ninhydrin. The absence of a purple/blue spot confirms the complete removal of 4-AP.

FAQ 2: Scavenger Resins (Covalent Trapping)

Q: My product is also basic. An acidic wash will extract both my product and 4-AP into the aqueous layer. How can I selectively remove 4-AP? A: When pKa-based separation is impossible, you must leverage the nucleophilicity of 4-AP's primary and secondary amines using polymer-supported scavenger resins. Polystyrene-methyl isocyanate (PS-Isocyanate) or PS-Benzaldehyde resins covalently bind to unreacted amines[1]. PS-Isocyanate reacts rapidly with primary and secondary amines to form stable urea linkages, permanently tethering 4-AP to the insoluble polymer matrix, which is then simply filtered away (3)[3].

Protocol 2: PS-Isocyanate Scavenging Workflow

  • Causality: The solid-phase isocyanate acts as an electrophilic trap. Because it is bound to a macroscopic polymer bead, the resulting urea derivative is easily removed by physical filtration, bypassing the need for complex chromatography (4)[4].

  • Solvent Selection: Dissolve the crude mixture in a solvent that swells polystyrene well, such as THF or DCM. Critical Note: Avoid acetonitrile, as it is a poor swelling solvent for 1% cross-linked polystyrene, which will severely retard the scavenging kinetics[3].

  • Stoichiometry: Add 2 to 4 molar equivalents of PS-Isocyanate resin relative to the estimated amount of unreacted 4-AP[3].

  • Agitation: Gently shake or stir the suspension at room temperature for 2 to 18 hours[3].

  • Validation: Monitor the supernatant via LC-MS. The disappearance of the 4-AP mass peak (m/z 101.1) confirms complete scavenging.

  • Filtration & Recovery: Filter the mixture through a fritted syringe. Wash the resin beads with additional DCM/THF to recover any non-covalently trapped product[1], then concentrate the filtrate.

FAQ 3: Strong Cation Exchange (SCX) Chromatography

Q: I am performing high-throughput library synthesis and want to avoid aqueous workups entirely. What is the best method? A: Strong Cation Exchange (SCX) chromatography (e.g., using propylsulfonic acid or Si-TsOH silica) is ideal for "catch-and-release" purification (5)[5]. The sulfonic acid groups protonate and ionically bind basic amines like 4-AP. Neutral or weakly basic products pass straight through. If your product is also basic, it will bind to the column alongside 4-AP, but they can often be fractionated during the release phase using a methanolic ammonia gradient (6)[6].

Protocol 3: SCX Catch-and-Release

  • Causality: SCX relies on reversible ionic interactions. The sulfonic acid stationary phase acts as a solid-state acid, trapping bases as salts. A stronger base (ammonia) is later introduced to deprotonate the trapped amines, releasing them from the column[5].

  • Column Conditioning: Pre-wet the SCX cartridge with 1-2 column volumes (CV) of MeOH, followed by 1-2 CV of DCM.

  • Loading: Load the crude mixture dissolved in DCM or a DCM/MeOH blend[5].

  • Washing (Catch): Wash the column with 2-3 CV of DCM, followed by 2-3 CV of MeOH. Neutral non-basic impurities and products will elute here[5].

  • Elution (Release): To recover bound basic products, elute with 2-3 CV of 1M to 2M NH₃ in MeOH. The ammonia deprotonates the amines, releasing them from the resin[5].

  • Validation: Evaporate the methanolic ammonia fractions and analyze via NMR to ensure no 4-AP co-eluted with your basic product.

Quantitative Method Comparison

To streamline your decision-making process, consult the table below to select the optimal purification strategy based on your reaction scale and product properties.

Purification MethodPrimary MechanismBest Suited ForScalabilityRelative Cost
Acidic Aqueous Wash pH-driven phase partitioningNeutral or highly lipophilic productsHigh (Kilogram scale)Low
Scavenger Resins Covalent bond formation (urea/imine)Basic products, acid-sensitive compoundsMedium (Library scale)High
SCX Chromatography Ionic catch-and-releaseHigh-throughput parallel synthesisLow to MediumMedium
Purification Workflows & Logical Relationships

G Start Is the desired product highly basic? Scavenger Use Scavenger Resin (e.g., PS-Isocyanate) Start->Scavenger Yes WaterSol Is the product water-soluble? Start->WaterSol No SCX_Chrom Use SCX Chromatography (Catch & Release) WaterSol->SCX_Chrom Yes LLE Use Acidic Aqueous Wash (Liquid-Liquid Extraction) WaterSol->LLE No

Caption: Workflow for selecting a 4-aminopiperidine removal strategy based on product properties.

G Load 1. Load Mixture (Product + 4-AP) Bind 2. SCX Column (Sulfonic Acid) Load->Bind Wash 3. Wash (MeOH) Elutes Neutral Product Bind->Wash Neutral/Weakly Basic Release 4. Release (NH3/MeOH) Elutes 4-AP Bind->Release Strongly Basic

Caption: Mechanism of Strong Cation Exchange (SCX) catch-and-release chromatography.

References
  • ACS Publications. "Parallel Synthesis of Trisubstituted Formamidines: A Facile and Versatile Procedure." ACS. [Link]

  • Wipf Group. "Strategies in organic synthesis." University of Pittsburgh. [Link]

  • Biotage. "ISOLUTE Si-TsOH (SCX-3): Application in amidation reactions." Biotage. [Link]

  • Biotage. "How should I purify a complex, polar, amide reaction mixture?" Biotage. [Link]

Sources

Technical Support Center: Resolving Low Product Yield in the Synthesis of 2-(Piperidin-1-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 2-(Piperidin-1-ylmethyl)morpholine. As a molecule combining the privileged morpholine and piperidine scaffolds, it serves as a valuable building block in medicinal chemistry.[1][2] Low yields can often be traced to specific, rectifiable issues in the synthetic sequence. This document provides a structured, question-and-answer-based approach to troubleshoot and optimize this synthesis.

The most reliable and scalable synthetic strategy proceeds through a two-step sequence, starting from 2-(hydroxymethyl)morpholine. This avoids the pitfalls of a direct Mannich reaction, which is not feasible due to the lack of a sufficiently acidic proton on the morpholine ring.[1] The general pathway involves the chlorination of the starting alcohol to form a key intermediate, 2-(chloromethyl)morpholine hydrochloride, followed by nucleophilic substitution with piperidine.[2][3]

Synthetic Pathway Overview

The synthesis can be approached via two primary routes: a direct method and a protecting group strategy. The choice depends on the scale, purity requirements, and observed side reactions.

Synthetic_Pathway cluster_0 Direct (Unprotected) Route cluster_1 N-Boc Protected Route A 2-(Hydroxymethyl)morpholine B 2-(Chloromethyl)morpholine Hydrochloride A->B  SOCl₂ C 2-(Piperidin-1-ylmethyl)morpholine B->C  Piperidine, K₂CO₃ P1 2-(Hydroxymethyl)morpholine P2 N-Boc-2-(hydroxymethyl)morpholine P1->P2 Boc₂O P3 N-Boc-2-(chloromethyl)morpholine P2->P3 SOCl₂ P4 N-Boc-2-(Piperidin-1-ylmethyl)morpholine P3->P4 Piperidine, K₂CO₃ P5 2-(Piperidin-1-ylmethyl)morpholine P4->P5 TFA

Caption: Comparative overview of direct vs. N-Boc protected synthetic routes.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis.

Part 1: Synthesis of 2-(Chloromethyl)morpholine Hydrochloride (Intermediate)

Question 1: My yield of the 2-(chloromethyl)morpholine hydrochloride intermediate is very low. What are the likely causes?

Low yield in this critical first step is often due to incomplete reaction, product degradation from harsh conditions, or inefficient isolation.

  • Causality—Incomplete Reaction: The conversion of a primary alcohol to an alkyl chloride with thionyl chloride (SOCl₂) is generally efficient but requires careful control. Insufficient reaction time or temperatures below the activation energy threshold will result in unreacted starting material.

  • Causality—Exothermic Reaction & Degradation: The reaction between 2-(hydroxymethyl)morpholine and thionyl chloride is highly exothermic.[3] Uncontrolled addition of SOCl₂ can cause a rapid temperature spike, leading to the formation of undesired, dark-colored byproducts and degradation of the target molecule. It is crucial to maintain the temperature below 10°C, and preferably below 5°C, during the addition.[2][3]

  • Causality—Inefficient Isolation: The product is a hydrochloride salt, which is typically a crystalline solid but can sometimes crash out as an oil or remain partially dissolved if the workup procedure is not optimized.[2][3]

Troubleshooting Steps:

  • Temperature Control: Submerge the reaction flask in an ice-salt or dry ice/acetone bath. Add the thionyl chloride dropwise via a dropping funnel, ensuring the internal temperature never exceeds 5-10°C.[2][3]

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the 2-(hydroxymethyl)morpholine starting material. The reaction is typically complete after warming to room temperature and stirring for several hours.[2][3]

  • Optimized Isolation: After concentrating the reaction mixture to remove excess SOCl₂ and solvent, add a sufficient volume of a non-polar "anti-solvent" like methyl tert-butyl ether (MTBE) or diethyl ether to induce precipitation of the hydrochloride salt.[2][3] Stirring the slurry for at least an hour at room temperature or colder can significantly improve the recovery of the solid.

Question 2: The intermediate crashes out as a sticky oil instead of a filterable solid. How can I fix this?

This is a common physical chemistry problem related to crystallization kinetics and purity.

  • Causality—Supersaturation and Purity: The presence of impurities can inhibit crystal lattice formation, resulting in "oiling out." Similarly, if the product crashes out of solution too quickly from a highly supersaturated state, it may not have time to form an ordered crystalline structure.

Troubleshooting Steps:

  • Solvent System: Ensure all volatile solvents (like DCM) and excess thionyl chloride are thoroughly removed under reduced pressure before adding the anti-solvent.[3]

  • Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface. This creates microscopic imperfections on the glass surface that can serve as nucleation sites for crystallization.

  • Seed Crystals: If you have a small amount of solid product from a previous batch, add a single, tiny crystal to the oil/slurry to induce crystallization.

  • Trituration: Add the anti-solvent (e.g., MTBE) and stir vigorously.[3] If an oil forms, try removing the solvent, adding fresh anti-solvent, and using a spatula to repeatedly press and scrape the oil. This mechanical agitation can often break up the oil and induce solidification.

Troubleshooting_Intermediate Start Low Yield of Intermediate? Check_Temp Was SOCl₂ addition kept below 10°C? Start->Check_Temp Check_Time Was reaction monitored to completion (TLC)? Check_Temp->Check_Time Yes Solution_Temp ACTION: Use ice/salt bath, add SOCl₂ dropwise. Check_Temp->Solution_Temp No Check_Workup Was a suitable anti-solvent (MTBE/Ether) used? Check_Time->Check_Workup Yes Solution_Time ACTION: Increase reaction time, monitor by TLC. Check_Time->Solution_Time No Solution_Workup ACTION: Use MTBE or Et₂O, stir slurry for 1h+. Check_Workup->Solution_Workup No Final Final Check_Workup->Final Yes (Consider purity issues)

Caption: Decision tree for troubleshooting low intermediate yield.

Part 2: Nucleophilic Substitution with Piperidine

Question 3: The final substitution reaction is slow or incomplete, even after refluxing. How can I improve the conversion?

Incomplete conversion in the N-alkylation step points to issues with reactivity, stoichiometry, or reaction conditions.

  • Causality—Role of the Base: This is an Sₙ2 reaction where piperidine displaces the chloride. The starting material is a hydrochloride salt. A base, typically potassium carbonate (K₂CO₃), is essential for two reasons: 1) to neutralize the hydrochloride, freeing the 2-(chloromethyl)morpholine to react, and 2) to scavenge the HCl that is generated as a byproduct of the reaction.[3] Insufficient base will halt the reaction.

  • Causality—Heterogeneity and Mass Transfer: The reaction is often run in acetonitrile with K₂CO₃, which is only sparingly soluble.[3] This creates a heterogeneous mixture. If stirring is not vigorous enough, mass transfer between the solid base and the dissolved reagents will be poor, slowing the reaction rate.

  • Causality—Stoichiometry: At least two equivalents of base are required: one to neutralize the starting material salt and one for the generated HCl. Protocols often recommend using 2.0 equivalents of K₂CO₃ and a slight excess of piperidine (1.2-1.5 equivalents) to ensure the reaction is driven to completion.[1][3]

Troubleshooting Steps:

  • Verify Base Stoichiometry: Ensure at least 2.0 molar equivalents of anhydrous K₂CO₃ are used relative to the 2-(chloromethyl)morpholine hydrochloride.

  • Improve Agitation: Use an overhead mechanical stirrer for larger-scale reactions or a high-quality magnetic stir bar and flask combination to ensure the solid K₂CO₃ is well-suspended and dispersed.

  • Solvent and Temperature: Acetonitrile is an excellent solvent for this reaction, and heating to reflux (~82°C) is standard.[3] Ensure you are reaching and maintaining this temperature.

  • Monitor Progress: Use TLC or LC-MS to track the disappearance of the chlorinated intermediate. If the reaction stalls, consider adding another portion of base.

Part 3: Product Purification

Question 4: I'm having difficulty purifying the final product. What is the best method?

Purification aims to remove inorganic salts, excess piperidine, and any organic byproducts. The best method depends on the scale and required purity.

  • Causality—Physical Properties: The final product is a relatively high-boiling oil. Piperidine (boiling point ~106°C) is more volatile and can be partially removed under reduced pressure. The product itself can be purified by vacuum distillation.[3] Alternatively, its polarity allows for purification by silica gel column chromatography.[2]

Troubleshooting & Comparison:

MethodAdvantagesDisadvantagesBest For
Vacuum Distillation Highly scalable, cost-effective for large quantities, effectively removes non-volatile impurities.Requires specialized equipment, potential for thermal degradation if the product is not stable at high temperatures.Batches >10 g where high purity is needed and byproducts have different boiling points.
Column Chromatography Provides very high purity, excellent for removing structurally similar impurities.Less scalable, consumes large amounts of solvent, more time-consuming.Small-scale synthesis (<10 g), method development, or when distillation fails to provide adequate separation.

Purification Steps:

  • Initial Workup: After the reaction is complete, cool the mixture and filter off the inorganic salts (K₂CO₃, KCl).[3]

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the acetonitrile and much of the excess piperidine.

  • Aqueous Wash: Dissolve the crude residue in a solvent like dichloromethane (DCM) or ethyl acetate. Wash with a saturated aqueous sodium bicarbonate solution to remove any remaining acidic species, followed by brine.[2]

  • Final Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude oil by either vacuum distillation or column chromatography (a typical eluent system is a gradient of methanol in dichloromethane).[2]

Frequently Asked Questions (FAQs)

Q1: Can I use a one-pot Mannich reaction with morpholine, formaldehyde, and piperidine? No. The classical Mannich reaction requires a substrate with an acidic proton alpha to a carbonyl group or similar electron-withdrawing group.[4][5] The methylene protons on the morpholine ring are not sufficiently acidic to enolize or be deprotonated under standard Mannich conditions, so the reaction will not proceed.[1] A multi-step approach using a pre-functionalized morpholine is necessary.

Q2: What are the most critical safety precautions for this synthesis? The primary hazard is thionyl chloride (SOCl₂) .

  • Corrosivity: It is highly corrosive and reacts violently with water. Handle it in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety goggles).

  • Gas Evolution: The reaction releases corrosive hydrogen chloride (HCl) and toxic sulfur dioxide (SO₂) gas.[3] The reaction vessel should be equipped with a gas outlet that leads to a scrubber (e.g., a bubbler containing a sodium hydroxide solution).

  • Exothermicity: As noted in the troubleshooting guide, the chlorination step is very exothermic.[3] Strict temperature control is essential to prevent a runaway reaction.

Q3: Should I consider using an N-Boc protecting group on the morpholine? This is a strategic choice based on your specific results.

  • When to use it: If you observe significant charring or complex byproduct formation during the chlorination step even with careful temperature control, the unprotected morpholine nitrogen may be reacting. An N-Boc group will prevent this, leading to a cleaner reaction.[1]

  • Drawbacks: This strategy adds two steps to the synthesis: protection (reacting 2-(hydroxymethyl)morpholine with Boc₂O) and deprotection (treating the N-Boc final product with an acid like TFA).[1] This increases labor and material costs and can lower the overall yield across the entire sequence. For many applications, the direct, unprotected route is sufficient and more efficient.[2][3]

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-(Chloromethyl)morpholine Hydrochloride[2][3]
  • To a round-bottom flask charged with 2-(hydroxymethyl)morpholine (1.0 eq) and anhydrous dichloromethane (DCM), cool the solution to 0°C in an ice bath.

  • Slowly add thionyl chloride (1.1-1.2 eq) dropwise, maintaining the internal temperature below 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess thionyl chloride.

  • To the resulting residue, add methyl tert-butyl ether (MTBE) and stir vigorously for 1 hour to precipitate the product.

  • Filter the solid, wash with fresh MTBE, and dry under vacuum to afford 2-(chloromethyl)morpholine hydrochloride as a white solid.

Protocol 2: Synthesis of 2-(Piperidin-1-ylmethyl)morpholine[3]
  • To a round-bottom flask, add 2-(chloromethyl)morpholine hydrochloride (1.0 eq), potassium carbonate (2.0-2.2 eq), piperidine (1.2-1.5 eq), and acetonitrile.

  • Heat the heterogeneous mixture to reflux (approx. 82°C) with vigorous stirring for 8-16 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude oil by vacuum distillation or silica gel column chromatography to yield the final product.

References

  • Wikipedia. (2023). Eschweiler–Clarke reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Mannich Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (2023). Mannich reaction. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Stoichiometry in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently observe researchers struggling with piperidine synthesis. In most cases, the root cause is not fundamentally flawed chemistry, but subtle stoichiometric imbalances. Piperidine’s unique properties—specifically its high basicity and the propensity of its precursors to polymerize—mean that "close enough" stoichiometry often leads to catastrophic yield losses, catalyst poisoning, or intractable oligomers.

This guide provides field-proven, causality-driven troubleshooting protocols to correct stoichiometric errors in your workflows.

Diagnostic Workflow for Stoichiometric Failures

G Start Crude Piperidine Analysis (LC-MS / GC-MS) Decision Identify Major Contaminant Profile Start->Decision Polymer High MW Oligomers (Reductive Amination) Decision->Polymer Mass > 2x Expected Alcohol 1,5-Diol / Amino Alcohol (Premature Reduction) Decision->Alcohol Mass + 2 Da Stalled Tetrahydropyridine (Hydrogenation Stalled) Decision->Stalled Mass - 2 to 4 Da FixPolymer Action: Adjust Amine to 1.1 eq & Dilute Solvent Polymer->FixPolymer FixAlcohol Action: Delay Hydride Addition Until Imine Formation Complete Alcohol->FixAlcohol FixStalled Action: Add 1.0 eq Acetic Acid or Increase Catalyst to 5 mol% Stalled->FixStalled

Diagnostic logic tree for identifying and resolving stoichiometric errors in piperidine synthesis.

Module 1: Managing Stoichiometry in Reductive Amination

When synthesizing piperidines via the double reductive amination of 1,5-dicarbonyls (like glutaraldehyde) with primary amines, stoichiometric imbalance is the leading cause of1[1].

The Causality: The reaction proceeds via a Schiff base intermediate. If the amine is sub-stoichiometric (<1.0 eq), unreacted aldehyde groups undergo aldol condensation or cross-link with the intermediate imines, forming intractable polymers. Conversely, a massive excess of amine can lead to double amination without cyclization (forming 1,5-diamines). Furthermore, the 2[2] must be strictly controlled. Adding the reductant before complete imine formation leads to premature reduction of the aldehyde to an alcohol, permanently preventing cyclization.

Self-Validating Protocol: Reductive Amination of Glutaraldehyde

This protocol utilizes built-in analytical checkpoints to prevent runaway side reactions.

  • Schiff Base Formation (The Checkpoint)

    • Dissolve the primary amine (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) to achieve a dilute concentration (0.05 M). High dilution favors intramolecular cyclization over intermolecular oligomerization.

    • Add glutaraldehyde (1.0 equiv) dropwise at room temperature.

    • Validation Check: Stir for 30–60 minutes. Before proceeding, analyze an aliquot via IR spectroscopy or TLC. Do not proceed until the free carbonyl stretch (~1720 cm⁻¹) is completely absent, confirming full conversion to the intermediate imine/enamine.

  • Controlled Reduction

    • Cool the reaction to 0 °C.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (2.5 equiv) portion-wise. Causality: The 2.5 equivalents account for the double reduction required (two imine/iminium bonds) plus a 0.5 eq buffer for ambient moisture consumption.

  • Quench and Verification

    • Stir for 12 hours at room temperature.

    • Validation Check: Run an LC-MS of the crude mixture. The target mass should dominate. If a mass of [M - 2] is present (indicating unreduced imine), add an additional 0.5 eq of reductant and stir for 2 more hours.

    • Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

Module 2: Catalyst-to-Substrate Stoichiometry in Pyridine Hydrogenation

Reducing pyridine to piperidine requires breaking a highly stable aromatic ring. While hydrogen gas is technically the stoichiometric reductant, the catalyst-to-substrate ratio is the most critical operational parameter governing success.

The Causality: Piperidine (pKa ~11.2) is significantly more basic than the starting pyridine (pKa ~5.2). As the reaction progresses, the newly formed sp³ nitrogen of piperidine strongly coordinates to the catalyst surface (e.g., PtO₂ or Pd/C), 3[3]. To manage this, researchers must manipulate the stoichiometry of acid additives to protonate the piperidine in situ, preventing it from binding to the metal.

Quantitative Data: Catalyst Performance and Stoichiometry
Catalyst SystemSubstrate TargetCatalyst LoadingH₂ Pressure (bar)Additive StoichiometryMechanistic Notes
PtO₂ (Adams') Substituted Pyridines1 - 5 mol%50 - 70Solvent: Glacial Acetic AcidHigh activity; the stoichiometric acid environment prevents piperidine from poisoning the catalyst 3.
Rh/C Pyridine5 mol%30 - 80None / AlcoholsGenerally more active than Palladium for ring reduction; less prone to stalling 3.
Ni-NiO/γ-Al₂O₃ Pyridine / Byproducts10 - 20 wt%1 (Atmospheric)NH₃ (15x excess to feed)Used in high-temperature gas-phase synthesis; excess ammonia prevents side-product formation 4.
Frequently Asked Questions (FAQs)

Q1: I am running a reductive amination of glutaraldehyde with a primary amine. Why is my LC-MS showing a mass corresponding to a dimer? A1: This is a classic stoichiometric failure known as over-alkylation or intermolecular Schiff base formation. If your amine is sub-stoichiometric, unreacted glutaraldehyde will cross-link with the newly formed piperidine or the intermediate imine. Always use a slight excess of amine (1.1 to 1.2 equivalents) and ensure high solvent dilution to kinetically favor intramolecular cyclization over intermolecular reactions [[2]]().

Q2: My pyridine hydrogenation to piperidine stalls at 50% conversion, leaving partially hydrogenated tetrahydropyridines. Should I increase the hydrogen pressure? A2: Increasing hydrogen pressure rarely solves this. The root cause is catalyst poisoning. Piperidine is significantly more basic than pyridine and strongly coordinates to the catalyst (e.g., Pd/C or PtO₂), blocking active sites. To resolve this, adjust the stoichiometry of your solvent system by adding at least 1.0 equivalent of an acid (like glacial acetic acid) to protonate the piperidine as it forms, preventing it from binding the metal 3.

Q3: When using sodium triacetoxyborohydride (NaBH(OAc)₃) for piperidine cyclization, I am recovering amino alcohols instead of the cyclized product. What went wrong? A3: You likely added the reducing agent concurrently with the amine and aldehyde. While NaBH(OAc)₃ is mild, an incorrect stoichiometric timing will reduce the aldehyde to an alcohol before the imine has time to form and cyclize. Implement the two-step protocol outlined above: allow the amine and aldehyde to stir for 30–60 minutes to form the Schiff base completely before introducing the hydride 1.

References
  • Title: CN102600844A - Ni-NiO/γ-Al2O3 catalyst for preparing pyridine and its by-products Source: Google Patents URL

Sources

method development for separating isomers of ethyl-piperidin-4-ylmethyl-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Method Development for Separating Isomers of Ethyl-piperidin-4-ylmethyl-amine

Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate, quantify, or purify the regioisomers of ethyl-piperidin-4-ylmethyl-amine. The chemical designation is structurally ambiguous and typically refers to two distinct bidentate basic amines:

  • Regioisomer A: N-(piperidin-4-ylmethyl)ethanamine (Secondary ring amine, secondary chain amine).

  • Regioisomer B: (1-Ethylpiperidin-4-yl)methylamine (Tertiary ring amine, primary chain amine).

Because both isomers are highly polar and possess multiple basic nitrogen centers, they represent a "worst-case scenario" for standard reversed-phase chromatography. This guide provides field-proven, self-validating methodologies to achieve baseline separation and preparative isolation.

Workflow: Chromatographic Method Selection

MethodSelection Start Analyze Analyte Properties (High Polarity, Dual Basic Amines) RP_Check Standard C18 RP-HPLC (pH 2-7) Start->RP_Check Fail Result: Co-elution & Severe Peak Tailing RP_Check->Fail Silanol Interactions Decision Select Alternative Chromatographic Mode Fail->Decision HILIC HILIC Mode (Bare Silica / Amide) Decision->HILIC HighPH High-pH RP-HPLC (pH 10.5, Hybrid Silica) Decision->HighPH HILIC_Mech Mechanism: Partitioning into Aqueous Enriched Layer HILIC->HILIC_Mech HighPH_Mech Mechanism: Deprotonation of Amines (Neutral State) HighPH->HighPH_Mech Success Baseline Separation & Symmetrical Peaks HILIC_Mech->Success HighPH_Mech->Success

Decision matrix for selecting the optimal chromatographic mode for basic polar amines.

Frequently Asked Questions & Troubleshooting

Q1: Why do these two isomers co-elute and streak so severely on my standard C18 column? Causality & Mechanism: At physiological or acidic pH (pH 2–7), both the piperidine nitrogen and the exocyclic amine are protonated, forming polycationic species. These positively charged molecules aggressively interact with residual negatively charged silanols on the silica support of standard reversed-phase columns via ion-exchange mechanisms. This secondary interaction causes "shark fin" peak shapes (tailing) and unpredictable retention. Furthermore, their high polarity means they have minimal hydrophobic interaction with the C18 chains, causing them to elute near the void volume. To resolve this, one must either suppress the ionization of the amines (using high pH) or change the separation mode entirely[2].

Q2: What is the most reliable analytical method for baseline separation of these regioisomers? Expertise & Experience: I strongly recommend Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Liquid Chromatography (MMLC)[3]. HILIC utilizes a polar stationary phase and a highly organic mobile phase. Water from the mobile phase forms an enriched layer on the stationary phase; polar amines partition into this aqueous layer, providing excellent retention and sharp peak shapes.

Self-Validating HILIC Protocol:

  • Step 1: Column Equilibration. Install an Amide-functionalized HILIC column (e.g., 2.1 x 100 mm, 1.7 µm). Flush with 50 column volumes of 50:50 Acetonitrile/Water to hydrate the pores, then equilibrate with the starting mobile phase.

  • Step 2: Mobile Phase Preparation.

    • Mobile Phase A: 10 mM Ammonium formate in Water (pH adjusted to 3.0 with formic acid). The buffer ensures a consistent protonation state, which is critical for reproducible retention times.

    • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

  • Step 3: Gradient Execution. Run a gradient from 95% B (highly retentive in HILIC) down to 65% B over 12 minutes. Flow rate: 0.4 mL/min. Column temperature: 40°C.

  • Step 4: Detection & Validation. Since these aliphatic amines lack strong UV chromophores, use ESI-MS (Positive mode) scanning for m/z 143 [M+H]+. To self-validate the separation, inject a blank immediately after the highest standard to confirm the absence of carryover (a common issue with basic amines).

Q3: How can I separate these isomers on a preparative scale without using expensive prep-LC columns? Expertise & Experience: For scale-up, we exploit their differential steric hindrance and primary vs. secondary amine reactivity. Regioisomer B contains an unhindered primary amine, which reacts significantly faster with bulky electrophiles than the two secondary amines in Regioisomer A[1].

Derivatization-Assisted Extraction Protocol:

  • Step 1: Selective Protection. Dissolve the isomeric mixture in dichloromethane (DCM) at 0°C. Slowly add 0.95 equivalents of Di-tert-butyl dicarbonate (Boc₂O). The primary amine of Regioisomer B will selectively form a Boc-carbamate.

  • Step 2: Acid-Base Extraction. Concentrate the reaction, redissolve in Ethyl Acetate, and wash with mildly acidic water (pH 4.5 using dilute HCl). The unreacted Regioisomer A (highly basic) protonates and partitions into the aqueous layer. The mono-Boc derivative of Regioisomer B (now a neutral carbamate/tertiary amine) remains in the organic layer.

  • Step 3: Recovery.

    • Isomer A: Basify the aqueous layer to pH 12 with 1M NaOH and extract with DCM to recover pure Regioisomer A.

    • Isomer B: Treat the organic layer with Trifluoroacetic Acid (TFA) in DCM (1:4 ratio) for 2 hours at room temperature to cleave the Boc group. Concentrate in vacuo to yield pure Regioisomer B as a TFA salt.

PrepSeparation Mix Isomeric Mixture (Regioisomer A + B) Boc Selective Boc Protection (0.95 eq Boc2O, 0°C) Mix->Boc LLE Liquid-Liquid Extraction (EtOAc / pH 4.5 Water) Boc->LLE Aq Aqueous Phase (Unreacted Isomer A) LLE->Aq Hydrophilic Salt Org Organic Phase (Boc-Isomer B) LLE->Org Lipophilic Carbamate Basify Basify to pH 12 Extract with DCM Aq->Basify Deprot TFA Deprotection (TFA/DCM 1:4) Org->Deprot PureA Pure Regioisomer A (Free Base) Basify->PureA PureB Pure Regioisomer B (TFA Salt) Deprot->PureB

Derivatization-assisted liquid-liquid extraction workflow for preparative isolation.

Quantitative Data Summary

The following table summarizes the physicochemical properties that dictate the chromatographic behavior of these isomers.

ParameterN-(piperidin-4-ylmethyl)ethanamine (Regioisomer A)(1-Ethylpiperidin-4-yl)methylamine (Regioisomer B)
Amine Classification Secondary (ring), Secondary (chain)Tertiary (ring), Primary (chain)
Chemical Formula C₈H₁₈N₂C₈H₁₈N₂
Molecular Weight 142.24 g/mol 142.24 g/mol
Hydrogen Bond Donors 22
Steric Hindrance High (at both nitrogen centers)Low (at primary amine)
HILIC Retention Stronger (due to exposed secondary amines)Weaker (tertiary amine is shielded)
RP-HPLC (pH 2) Behavior Severe Tailing (Polycationic)Severe Tailing (Polycationic)

References

  • "Exploring separation mechanisms and lipophilicity in hydrophilic interaction chromatography conditions by thin‐layer chromatography of anesthetics and adjuvant drugs as polar model compounds", ResearchGate. Available at: [Link]

  • "Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography", PubMed Central (PMC). Available at: [Link]

Validation & Comparative

Advanced Analytical Methods for the Quantification of 4-(2-Ethylpiperidin-1-yl)-2-methylaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

The compound 4-(2-Ethylpiperidin-1-yl)-2-methylaniline (C₁₄H₂₂N₂, MW: 218.34 g/mol ) is a complex bifunctional molecule frequently encountered as a critical intermediate or active pharmaceutical ingredient (API) framework in drug development. Structurally, it features a weakly basic aniline moiety (pKa ~4.5) and a strongly basic sterically hindered piperidine ring (pKa ~10.0).

From an analytical perspective, this dual-basicity presents significant chromatographic challenges. The highly basic piperidine nitrogen is prone to severe secondary interactions with unendcapped silanol groups on standard silica-based stationary phases, leading to peak tailing, poor resolution, and inaccurate integration. Consequently, selecting the appropriate analytical method requires a deep understanding of the molecule's ionization mechanics and the specific quantification goals—ranging from bulk API purity to trace-level pharmacokinetic (PK) profiling.

MethodSelection Start Quantification Goal for 4-(2-Ethylpiperidin-1-yl)-2-methylaniline Bulk Bulk API / QA/QC (High Conc.) Start->Bulk > 1 µg/mL Trace Trace / PK Studies (Low Conc.) Start->Trace < 1 ng/mL Volatile Volatile Impurities (Residual Solvents) Start->Volatile Thermal Stability HPLC HPLC-UV (0.1% TFA Mobile Phase) Bulk->HPLC LCMS LC-MS/MS (ESI+ MRM Mode) Trace->LCMS GC GC-FID / GC-MS (Derivatization Required) Volatile->GC

Caption: Decision tree for selecting the optimal analytical method based on quantification goals.

Comparative Methodology & Experimental Protocols

HPLC-UV: The Standard for Bulk API and QA/QC

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is the workhorse for bulk quantification.

Mechanistic Grounding: Because aniline derivatives can undergo unusual on-column degradation at high pH[1], and the basic piperidine ring causes peak tailing via silanol interactions, the mobile phase must be highly acidic (pH < 3). Using 0.1% Trifluoroacetic acid (TFA) as an ion-pairing agent ensures the piperidine nitrogen is fully protonated. The protonated amine is repelled by the similarly protonated silica surface, enforcing a purely hydrophobic retention mechanism on the C18 phase [2].

Step-by-Step Protocol (Self-Validating System):

  • Sample Preparation: Dissolve the API in the initial mobile phase (95:5 Water:Acetonitrile containing 0.1% TFA) to a target concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Setup: Use a fully end-capped C18 column (e.g., 150 x 4.6 mm, 5 µm). Set the column oven to 30°C to reduce mobile phase viscosity and improve mass transfer.

  • Elution Gradient:

    • Mobile Phase A: 0.1% TFA in Milli-Q Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Run a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor absorbance at 254 nm (optimal for the conjugated aniline chromophore).

  • System Suitability Testing (SST): The protocol is validated only if the tailing factor ( Tf​ ) is ≤ 1.5, theoretical plates ( N ) > 2000, and injection precision (RSD) is < 2.0% over five replicate injections.

LC-MS/MS: The Gold Standard for Trace & PK Analysis

For biological matrices or genotoxic impurity screening, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is required.

Mechanistic Grounding: The high pKa of the piperidine ring makes this compound an exceptional candidate for Positive Electrospray Ionization (ESI+). The molecule readily accepts a proton to form a stable [M+H]+ precursor ion at m/z 219.2. During Collision-Induced Dissociation (CID), the weakest bond—the C-N bond linking the piperidine ring to the aniline moiety—cleaves reliably, yielding a highly specific product ion used for Multiple Reaction Monitoring (MRM) [3].

LCMSWorkflow Prep Sample Prep (Protein Ppt) LC UHPLC (C18, Acidic pH) Prep->LC Ion ESI(+) Ionization [M+H]+ Formation LC->Ion Q1 Q1: Precursor Selection Ion->Q1 Q2 Q2: CID Fragmentation Q1->Q2 Q3 Q3: Product Selection Q2->Q3 Det Detector (Quantification) Q3->Det

Caption: Step-by-step LC-MS/MS workflow for trace quantification using ESI+ and MRM.

Step-by-Step Protocol (Self-Validating System):

  • Sample Extraction: Spike 50 µL of plasma with an internal standard (e.g., deuterated analog). Add 150 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

  • UHPLC Separation: Inject 2 µL onto a sub-2 µm UHPLC C18 column (50 x 2.1 mm, 1.7 µm). Use 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B) to enhance ionization efficiency.

  • MS/MS Optimization:

    • Source Temperature: 150°C; Desolvation Temperature: 400°C.

    • Capillary Voltage: 3.0 kV.

    • MRM Transition: Monitor m/z 219.2 106.1 (aniline fragment) or 112.1 (piperidine fragment). Optimize collision energy (typically 15-25 eV).

  • System Suitability Testing (SST): The Lower Limit of Quantification (LLOQ) must demonstrate a Signal-to-Noise (S/N) ratio > 10, with accuracy within ±20% of the nominal concentration.

GC-FID/MS: Residual Solvents & Volatile Profiling

Gas Chromatography (GC) is generally poorly suited for the direct analysis of intact 4-(2-Ethylpiperidin-1-yl)-2-methylaniline due to its high boiling point and the tendency of secondary/tertiary amines to adsorb onto the glass inlet liner, causing peak broadening. However, GC-FID remains the standard for quantifying volatile residual solvents (e.g., residual ethylamine or piperidine precursors) left over from the synthesis of the compound. If GC must be used for the API itself, pre-column derivatization (e.g., acetylation of the aniline nitrogen) and highly deactivated inlet liners are strictly required.

Quantitative Performance Comparison

To facilitate method selection, the following table summarizes the experimental performance metrics of the three analytical approaches when applied to piperidinyl-aniline derivatives.

Performance ParameterHPLC-UV (0.1% TFA)LC-MS/MS (ESI+ MRM)GC-FID (Headspace)
Primary Application Bulk API purity, QA/QCPK studies, trace impuritiesResidual solvents, volatile precursors
Limit of Detection (LOD) ~0.1 µg/mL~0.01 ng/mL~1.0 µg/mL
Linearity Range 1.0 – 500 µg/mL0.05 – 100 ng/mL5.0 – 200 µg/mL
Matrix Compatibility Simple (Formulated API)Complex (Plasma, Urine)Moderate (Solid/Liquid Headspace)
Run Time 15 – 20 minutes3 – 5 minutes20 – 30 minutes
Cost / Throughput Low Cost / High ThroughputHigh Cost / Very High ThroughputMedium Cost / Medium Throughput

Conclusion

For the quantification of 4-(2-Ethylpiperidin-1-yl)-2-methylaniline, the choice of analytical method is dictated by the matrix and required sensitivity. HPLC-UV remains the most robust and cost-effective method for bulk API release testing, provided that acidic modifiers are used to suppress silanol interactions. Conversely, LC-MS/MS is the undisputed gold standard for pharmacokinetic profiling and trace impurity quantification, leveraging the molecule's high proton affinity for exceptional ESI+ sensitivity.

References

  • Chromatographic studies of unusual on-column degradations of aniline compounds on XBridge Shield RP18 column in high pH aqueous mobile phase. ResearchGate. URL:[Link]

  • Next-Generation Chromatography: Covalent Organic Frameworks in Biomedical Analysis. PubMed Central (PMC). URL:[Link]

The Piperidine Scaffold: A Privileged Structure in Drug Discovery and a Comparative Analysis of its Biological Activity

Author: BenchChem Technical Support Team. Date: March 2026

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a cornerstone in the realm of medicinal chemistry.[1][2][3] Its prevalence in a vast number of natural alkaloids and synthetic pharmaceuticals has earned it the designation of a "privileged structure."[4] This is attributed to its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for the design of compounds that can interact with a wide array of biological targets with high affinity and specificity.[5][6] This guide provides a comparative analysis of the biological activity of select piperidine derivatives, offering insights into their anticancer, antimicrobial, and neuroprotective properties. The experimental data presented herein is supported by detailed protocols to enable researchers to validate and expand upon these findings.

Unveiling the Anticancer Potential of Piperidine Derivatives

Piperidine derivatives have emerged as a promising class of molecules in oncology, demonstrating potent cytotoxic effects against a range of cancer cell lines.[7][8] Their mechanisms of action are diverse, often involving the modulation of critical signaling pathways that are frequently dysregulated in cancer.[7][9]

Comparative Anticancer Activity

The in vitro cytotoxic activity of various piperidine derivatives is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values provide a quantitative measure of a compound's potency.

DerivativeCancer Cell LineCell TypeIC50 / GI50 (µM)Reference
Compound 17a PC3Prostate0.81[10]
MGC803Gastric1.09[10]
MCF-7Breast1.30[10]
DTPEP MCF-7Breast (ER+)0.8 ± 0.04[9]
MDA-MB-231Breast (ER-)1.2 ± 0.12[9]
Piperidine-based PARP-1 Inhibitor (15d) MDA-MB-436Breast6.99 ± 2.62[11]
Piperidine-based PARP-1 Inhibitor (6a) MDA-MB-436Breast8.56 ± 1.07[11]
Mechanistic Insights: Targeting Key Signaling Pathways

A significant number of piperidine derivatives exert their anticancer effects by targeting crucial signaling pathways. For instance, some derivatives have been shown to inhibit the PI3K/Akt pathway, a central regulator of cell growth, proliferation, and survival.[7] Others function as inhibitors of enzymes critical for cancer cell survival, such as poly(ADP-ribose) polymerase-1 (PARP-1).[11]

PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Downstream Targets Downstream Targets Akt->Downstream Targets Cell Proliferation & Survival Cell Proliferation & Survival Downstream Targets->Cell Proliferation & Survival Apoptosis Inhibition Apoptosis Inhibition Downstream Targets->Apoptosis Inhibition Piperidine Derivative Piperidine Derivative Piperidine Derivative->PI3K inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by a piperidine derivative.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Piperidine derivative of interest

  • Human cancer cell lines (e.g., PC3, MCF-7)

  • Complete culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[4]

  • Compound Treatment: Prepare serial dilutions of the piperidine derivative in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).[4]

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Combating Microbial Threats with Piperidine Derivatives

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Piperidine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[5][12][13]

Comparative Antimicrobial Activity

The antimicrobial efficacy of piperidine derivatives is often evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

DerivativeMicroorganismTypeMIC (µg/mL)Reference
Compound 3 (DAL-II) Staphylococcus aureusGram-positive-[12]
Bacillus subtilisGram-positive-[12]
Aspergillus nigerFungus-[12]
Halogenobenzene Derivative 5 Candida albicansFungus32-64[13]
Halogenobenzene Derivative 6 Candida albicansFungus32-64[13]
Halogenobenzene Derivative 7 Candida albicansFungus32-64[13]

Note: Specific MIC values for Compound 3 (DAL-II) were not provided in the source material, but it was reported to be highly effective.

Experimental Protocol: Disc Diffusion Assay

The disc diffusion method is a widely used technique to assess the antimicrobial activity of chemical substances.[5]

Materials:

  • Piperidine derivative of interest

  • Bacterial or fungal strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)

  • Sterile filter paper discs (6 mm diameter)

  • Standard antibiotic (e.g., chloramphenicol) as a positive control[5]

  • Solvent (e.g., ethanol or DMSO)

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Plate Inoculation: Evenly spread the microbial inoculum onto the surface of the agar plate.

  • Disc Application: Dissolve the piperidine derivative in a suitable solvent to a known concentration.[5] Impregnate sterile filter paper discs with the test compound solution and the standard antibiotic. Place the discs on the inoculated agar surface.

  • Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited.

Caption: Workflow for the Disc Diffusion Assay.

Neuroprotective Effects of Piperidine Derivatives

Neurodegenerative diseases, such as Alzheimer's and ischemic stroke, pose a significant global health challenge. Piperidine derivatives are being investigated for their potential to protect neurons from damage and death.[14][15]

Comparative Neuroprotective Activity

The neuroprotective effects of piperidine derivatives can be assessed in various in vitro and in vivo models.

DerivativeModelKey FindingsReference
Compound A10 SH-SY5Y cells (in vitro)Superior protective activity against glutamate-induced cell damage[14]
MCAO rats (in vivo)Significantly reduced cerebral infarction area[14]
Compound 9d SH-SY5Y cells (in vitro)Potent neuroprotective activity comparable to Fenazinel[15]
Hypoxia-tolerant mice (in vivo)Moderate activity[15]
MCAO models (in vivo)Moderate activity[15]
Indanone-piperidine hybrid (Compound 4) OGD/R-induced rat primary neuronal cells (in vitro)Significant neuronal cell viabilities[16][17]
MCAO/R rats (in vivo)Effectively ameliorated ischemia-reperfusion injury[16][17]
Mechanistic Insights: A Multifaceted Approach

The neuroprotective mechanisms of piperidine derivatives are often multifactorial. Some compounds exhibit antioxidant properties, scavenging free radicals that contribute to neuronal damage.[18] Others may modulate neurotransmitter systems or inhibit enzymes involved in neuroinflammation. For instance, the piperine derivative HJ105 has been shown to exert neuroprotective effects by inhibiting neuroinflammation and oxidative damage via the Keap1-Nrf2-TXNIP axis.[18]

Experimental Protocol: In Vivo Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely used experimental model of focal cerebral ischemia.[14]

Materials:

  • Rodents (rats or mice)

  • Anesthesia

  • Surgical instruments

  • Piperidine derivative of interest

  • Vehicle control

Procedure:

  • Anesthesia and Surgical Preparation: Anesthetize the animal and make a midline neck incision.

  • Artery Occlusion: Expose the common carotid artery and temporarily occlude it. Introduce a filament into the internal carotid artery to block the origin of the middle cerebral artery.

  • Reperfusion: After a defined period of occlusion (e.g., 90 minutes), withdraw the filament to allow for reperfusion.

  • Compound Administration: Administer the piperidine derivative or vehicle at specified time points before or after the ischemic insult.

  • Neurological Assessment: Evaluate neurological deficits at various time points post-surgery.

  • Infarct Volume Measurement: Sacrifice the animals at a predetermined time point (e.g., 24 hours) and stain brain slices (e.g., with TTC) to measure the infarct volume.

Conclusion and Future Perspectives

The piperidine scaffold continues to be a highly valuable framework in the design and development of novel therapeutic agents. The diverse biological activities of its derivatives, spanning anticancer, antimicrobial, and neuroprotective effects, underscore its versatility. The comparative analysis presented in this guide highlights the potential of specific piperidine-containing compounds and provides a foundation for further research. Future efforts should focus on elucidating the structure-activity relationships of these derivatives to optimize their potency and selectivity, as well as on exploring novel piperidine-based chemical entities with improved pharmacological profiles.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI. [Link]

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

  • Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. (n.d.). MDPI. [Link]

  • Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. (2020). Biointerface Research in Applied Chemistry, 10(5), 6333–6338. [Link]

  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. (2016). PLoS ONE, 11(9), e0162431. [Link]

  • Design, Synthesis, and Neuroprotective Effects of Novel Cinnamamide-Piperidine and Piperazine Derivatives. (2023). Pharmaceutical Fronts, 5(3), e157-e168. [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2022). Molecules, 27(15), 4783. [Link]

  • Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1957–1966. [Link]

  • Perumal, P., Pandey, V. P., & Sarayu, Y. L. (2013). ANTIMICROBIAL ACTIVITY OF 2, 6 DI-SUBSTITUTED PIPERIDINE 4-ONE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 84-86. [Link]

  • Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. (2008). Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 682-686. [Link]

  • Rajalakshmi, R. (2021). The Wide Spectrum Biological Activities of Piperidine -A Short Review. International Journal of Innovative Research in Technology, 8(4), 377-381. [Link]

  • Pharmacological Applications of Piperidine Derivatives. (2023). MDPI. [Link]

  • Antimicrobial and antioxidant activities of piperidine derivatives. (2015). African Journal of Pure and Applied Chemistry, 9(8), 169-178. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024). International Journal of Novel Research and Development, 9(2), a172-a185. [Link]

  • Synthesis and biological evaluation of novel piperidine-benzodioxole derivatives designed as potential leishmanicidal drug candidates. (2015). Bioorganic & Medicinal Chemistry Letters, 25(16), 3346-3349. [Link]

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. (2024). Molecules, 29(17), 4011. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Design, synthesis, biological evaluation of novel piperidine-based derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. (2024). European Journal of Medicinal Chemistry, 275, 116538. [Link]

  • Singh, H. P., Gupta, S. D., & Moorthy, N. S. H. N. (2009). Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. International Journal of PharmTech Research, 1(2), 282-287. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids. (2024). ACS Chemical Neuroscience. [Link]

  • Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. (2014). European Journal of Medicinal Chemistry, 72, 16-27. [Link]

  • Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids. (2024). ACS Chemical Neuroscience. [Link]

  • The piperine derivative HJ105 inhibits Aβ1-42-induced neuroinflammation and oxidative damage via the Keap1-Nrf2-TXNIP axis. (2021). Phytomedicine, 87, 153571. [Link]

Sources

Validating the Efficacy of Novel Antimycotics Against Candida Species: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The emergence of multi-drug resistant (MDR) fungal pathogens, most notably Candida auris, has exposed critical vulnerabilities in our current antifungal arsenal. With rising resistance to azoles and echinocandins, the validation of novel antimycotic classes—such as triterpenoids—requires rigorous, standardized, and mechanistically sound experimental frameworks.

This guide provides drug development professionals and researchers with an objective comparison of a first-in-class triterpenoid (ibrexafungerp) against standard-of-care agents (caspofungin and fluconazole). Furthermore, it details the self-validating experimental protocols necessary to quantify both planktonic susceptibility and biofilm eradication.

Mechanistic Rationale: Triterpenoids vs. Echinocandins

Both echinocandins (e.g., caspofungin) and novel triterpenoids (e.g., ibrexafungerp) exert fungicidal activity by inhibiting (1→3)-β-D-glucan synthase, a critical enzyme for fungal cell wall integrity[1]. However, their binding kinetics and target sites differ significantly. Ibrexafungerp binds to a distinct, non-overlapping site on the glucan synthase enzyme compared to echinocandins[2].

This structural divergence is the causal mechanism behind ibrexafungerp's retained efficacy against Candida isolates harboring fks hotspot mutations—the primary driver of echinocandin resistance[1][3].

MOA FKS (1→3)-β-D-glucan synthase (FKS Subunit) CellWall Cell Wall Instability & Cell Death FKS->CellWall Inhibition Ibrex Ibrexafungerp (Triterpenoid) Ibrex->FKS Binds distinct site Echino Echinocandins (e.g., Caspofungin) Echino->FKS Binds canonical site Mutant fks Hotspot Mutation Mutant->Ibrex Retains Efficacy Mutant->Echino Confers Resistance

Fig 1. Differential binding of triterpenoids and echinocandins on glucan synthase.

Comparative In Vitro Efficacy Data

To objectively evaluate potency, minimum inhibitory concentrations (MIC) must be aggregated from global surveillance studies. The data below highlights the efficacy of ibrexafungerp against a broad collection of C. auris isolates, including those exhibiting pan-resistance to standard therapies[1][2][3].

Antifungal AgentDrug ClassNo. of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Ibrexafungerp Triterpenoid>4000.06 – 2.00.51.0
Caspofungin Echinocandin>4000.03 – >16.01.0>8.0*
Fluconazole Azole>4002.0 – >256.0>64.0>256.0

*Note: The elevated MIC90 for caspofungin is driven by the inclusion of echinocandin-resistant C. auris clades harboring FKS1/FKS2 mutations[3].

Core Experimental Workflows

To ensure high scientific integrity, susceptibility testing must utilize self-validating systems. The following protocols detail the "how" and "why" behind standard planktonic and biofilm assays.

Protocol A: CLSI M27 Broth Microdilution (Planktonic Susceptibility)

The Clinical and Laboratory Standards Institute (CLSI) M27 document provides the gold-standard reference method for testing yeast susceptibility[4].

Causality of Reagent Selection:

  • Media: RPMI 1640 is utilized without bicarbonate but buffered to pH 7.0 using MOPS (3-(N-morpholino)propanesulfonic acid). Why? MOPS prevents pH fluctuations during incubation, which can alter the ionization state and solubility of the antifungal, ensuring reproducible MICs[5].

  • Glucose Concentration: Maintained strictly at 0.2% (unlike the EUCAST method which uses 2%). Why? Lower glucose limits excessive trailing growth often seen with fungistatic agents like azoles, allowing for clearer visual endpoint determination at 24 hours[5][6].

Step-by-Step Methodology:

  • Inoculum Preparation: Subculture Candida isolates on Sabouraud Dextrose Agar (SDA) for 24 hours. Suspend colonies in sterile saline to match a 0.5 McFarland standard, then dilute in RPMI 1640 to achieve a final well concentration of 0.5×103 to 2.5×103 CFU/mL[6].

  • Drug Dilution: Prepare 2x final concentration serial dilutions of the antimycotics in untreated, U-bottom 96-well polystyrene plates[5].

  • Inoculation & Incubation: Add 100 µL of the standardized inoculum to 100 µL of the drug dilutions. Incubate at 35°C for 24 hours[7].

  • Self-Validation (Quality Control): Include C. krusei ATCC 6258 and C. parapsilosis ATCC 22019 in every run. The assay is only valid if the MICs for these QC strains fall within CLSI-defined acceptable ranges[6].

  • Endpoint Reading: Determine the MIC visually or spectrophotometrically as the lowest concentration causing a ≥50% growth reduction compared to the drug-free control well[2][7].

Protocol B: XTT Reduction Assay (Biofilm Eradication)

Standard MIC testing fails to predict clinical efficacy against device-associated infections because Candida biofilms can be up to 1,000 times more resistant than planktonic cells[8]. The XTT assay quantifies the metabolic activity of surviving biofilm cells.

Causality of Reagent Selection:

  • XTT Salt: A tetrazolium salt that is cleaved exclusively by the mitochondrial dehydrogenases of metabolically active, viable cells to form a water-soluble orange formazan product[8][9].

  • Menadione: Added as an electron-coupling agent. Why? It accelerates the reduction of XTT, drastically reducing the required incubation time and increasing the colorimetric signal-to-noise ratio[8][10].

  • Wash Steps: Why? Failure to wash the biofilm prior to XTT addition will result in the measurement of residual planktonic cells, falsely elevating the perceived survival rate of the biofilm[10].

Step-by-Step Methodology:

  • Biofilm Formation: Seed 96-well flat-bottom plates with 1×106 CFU/mL of Candida in Yeast Nitrogen Base (YNB) supplemented with glucose. Incubate at 37°C for 24 hours to allow maturation[10].

  • First Wash: Carefully aspirate the media and wash twice with sterile PBS to remove non-adherent planktonic cells[10].

  • Drug Exposure: Add serial dilutions of the antimycotic (e.g., ibrexafungerp) prepared in fresh media. Incubate for an additional 24 hours[9].

  • Second Wash: Aspirate the drug-containing media and wash twice with PBS to remove residual drug and dead detached cells.

  • XTT/Menadione Incubation: Add a mixture of XTT (0.5 mg/mL) and menadione (1 µM) to each well. Cover with foil and incubate in the dark at 37°C for 1 to 3 hours[8][10].

  • Self-Validation (Controls): Include a blank well (XTT + Menadione + no cells) to subtract background absorbance, and an untreated biofilm well to establish the 100% viability baseline[8].

  • Quantification: Measure the colorimetric change at 492 nm using a microtiter plate reader. Calculate the SMIC50 (Sessile Minimum Inhibitory Concentration) as the drug concentration reducing absorbance by 50% relative to the control[8][10].

Workflow Start Inoculate Candida in YNB + Glucose (96-well plate, 24h, 37°C) Wash1 Wash with PBS (Removes planktonic cells) Start->Wash1 Drug Add Antifungal Dilutions (Incubate 24h) Wash1->Drug Wash2 Wash with PBS (Removes residual drug) Drug->Wash2 XTT Add XTT + Menadione (Incubate 1-3h in dark) Wash2->XTT Read Measure Absorbance at 492 nm (Quantifies viable biofilm mass) XTT->Read

Fig 2. Step-by-step workflow of the XTT reduction assay for Candida biofilms.

Conclusion

Validating novel antimycotics requires an understanding of both the pathogen's resistance mechanisms and the physical chemistry of the assays used to test them. By leveraging standardized CLSI M27 guidelines for planktonic cells and optimized XTT reduction assays for biofilms, researchers can confidently benchmark next-generation therapeutics like ibrexafungerp against legacy echinocandins and azoles.

References

  • M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts - CLSI. Clinical and Laboratory Standards Institute (CLSI).[Link]

  • Ibrexafungerp Demonstrates In Vitro Activity against Fluconazole-Resistant Candida auris and In Vivo Efficacy with Delayed Initiation of Therapy in an Experimental Model of Invasive Candidiasis. PMC - National Institutes of Health.[Link]

  • Ibrexafungerp: A Novel Oral Triterpenoid Antifungal in Development for the Treatment of Candida auris Infections. MDPI.[Link]

  • Comparison of Various Methods Used to Detect Biofilm Production of Candida Species. Journal of Clinical and Diagnostic Research (JCDR).[Link]

  • Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy - ASM Journals.[Link]

  • Optimizing a Candida Biofilm Microtiter Plate Model for Measurement of Antifungal Susceptibility by Tetrazolium Salt Assay. PMC - National Institutes of Health.[Link]

  • Antifungal Susceptibility Testing: Current Approaches. PMC - National Institutes of Health.[Link]

  • Comparison of four reading methods of broth microdilution based on the Clinical and Laboratory Standards Institute M27-A3 method. The Japanese Journal of Antibiotics.[Link]

  • International and Multicenter Comparison of EUCAST and CLSI M27-A2 Broth Microdilution Methods for Testing Susceptibilities of Candida spp. Journal of Clinical Microbiology.[Link]

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A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC-MS for Amine Compound Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the accurate quantification of amine compounds is a critical aspect of product development, quality control, and research. The choice of analytical methodology can significantly impact the reliability and efficiency of these measurements. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and widely used techniques for this purpose. This guide provides an in-depth comparison of these methods, supported by experimental insights, to aid in the selection and cross-validation of the most suitable technique for your specific analytical needs.

The Analytical Challenge of Amines

Amines are a broad class of organic compounds characterized by the presence of a basic nitrogen atom with a lone pair of electrons. Their diverse structures, ranging from small volatile molecules to large, complex biomolecules, present unique analytical challenges. Many amines lack a strong chromophore, making them difficult to detect using standard UV-Vis detectors in HPLC. Furthermore, their polarity and, in some cases, high boiling points can lead to poor peak shapes and thermal degradation in GC analysis.[1] Consequently, derivatization is often a necessary step to enhance their detectability and chromatographic performance in both HPLC and GC-MS.[1][2]

High-Performance Liquid Chromatography (HPLC): A Versatile Workhorse

HPLC is a separation technique that utilizes a liquid mobile phase to transport a sample through a column packed with a solid stationary phase.[3][4] The separation is based on the differential partitioning of the analyte between the two phases.[3] For amine analysis, reverse-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase.[3]

The Critical Role of Derivatization in HPLC

To overcome the detection challenges of underivatized amines, pre-column or post-column derivatization is frequently employed.[5] This process involves reacting the amine with a reagent to attach a UV-absorbing or fluorescent tag, significantly enhancing detection sensitivity.[5]

Common derivatizing agents for HPLC analysis of amines include:

  • o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[5][6]

  • Dansyl Chloride: Reacts with primary and secondary amines to produce fluorescent derivatives.[7]

  • 9-fluorenylmethyl chloroformate (FMOC): A widely used reagent for the derivatization of primary and secondary amino acids.[5][6]

  • 4-chloro-7-nitrobenzofurazane (NBD-Cl): A reagent used for the derivatization of primary and secondary amines, often for fluorescence detection.[8]

The choice of derivatizing agent depends on the specific amine, the sample matrix, and the desired sensitivity. The reaction conditions, such as pH, temperature, and reaction time, must be carefully optimized to ensure complete and reproducible derivatization.[8]

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility and Mass

GC-MS is a robust analytical technique that separates volatile and thermally stable compounds in a gaseous mobile phase.[3][9] The separated compounds are then detected and identified by a mass spectrometer, which provides information about their mass-to-charge ratio.[4]

Derivatization: The Key to Amine Analysis by GC-MS

The polar nature of many amines makes them unsuitable for direct GC analysis.[1][2] Derivatization is essential to increase their volatility and thermal stability, and to improve their chromatographic behavior.[1][2][10] This chemical modification typically involves replacing the active hydrogen atoms on the amino group with less polar functional groups.[1]

Common derivatization techniques for GC-MS analysis of amines include:

  • Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replace active hydrogens with trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively.[1][2]

  • Acylation: Reagents such as trifluoroacetic anhydride (TFAA) convert amines to their more volatile fluoroacyl derivatives.[1][10]

  • Alkylation: This can involve the formation of esters or other alkyl derivatives.[11] Alkyl chloroformates are a group of derivatizing reagents that quantitatively convert amines into carbamates, which have good chromatographic properties.[12]

Head-to-Head Comparison: HPLC vs. GC-MS for Amine Analysis

The choice between HPLC and GC-MS for amine analysis is not always straightforward and depends on a multitude of factors. The following table provides a comparative overview of their performance characteristics.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Analyte Volatility Suitable for non-volatile and thermally labile compounds.[3][9]Requires volatile and thermally stable compounds (or derivatives).[3][9]
Derivatization Often required for detection (UV/Fluorescence).[5]Almost always required to increase volatility and thermal stability.[1][2]
Sensitivity Highly dependent on the detector and the chromophore/fluorophore introduced during derivatization.[9]Generally offers high sensitivity, especially with selected ion monitoring (SIM).[9]
Selectivity Good selectivity based on chromatographic separation and detector specificity.Excellent selectivity and specificity due to mass fragmentation patterns.
Instrumentation Cost Can be less expensive than GC-MS systems.[4][13]Tends to be more expensive due to the mass spectrometer.[4]
Sample Throughput Analysis times can range from 10-60 minutes.[13]Typically offers faster analysis times, often in the range of a few minutes.[13]
Matrix Effects Can be susceptible to matrix effects, which may require more extensive sample cleanup.Can also be affected by matrix components, but the selectivity of MS can help to mitigate this.

Cross-Validation: Ensuring Method Comparability

When transitioning from one analytical method to another or when comparing data from different laboratories, a cross-validation study is essential.[14][15] This process provides documented evidence that the two methods yield comparable and reliable results.[16] The International Council for Harmonisation (ICH) provides guidelines for analytical method validation that are globally recognized.[17][18][19]

A Step-by-Step Protocol for Cross-Validation

The following is a generalized protocol for the cross-validation of HPLC and GC-MS methods for the analysis of a specific amine compound in a pharmaceutical formulation.

1. Method Validation:

  • Individually validate both the HPLC and GC-MS methods according to ICH Q2(R2) guidelines.[17][20] This includes assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit.[21]

2. Sample Selection:

  • Select a minimum of three batches of the drug product containing the amine of interest.

  • Prepare samples at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

3. Analysis:

  • Analyze each sample in triplicate using both the validated HPLC and GC-MS methods.

4. Data Evaluation:

  • Calculate the mean, standard deviation, and relative standard deviation (RSD) for the results obtained from each method for each concentration level.

  • Perform a statistical comparison of the data sets, such as a t-test or an equivalence test, to determine if there is a statistically significant difference between the results obtained by the two methods.

5. Acceptance Criteria:

  • The acceptance criteria for the cross-validation should be pre-defined in a validation protocol.[17]

  • Typically, the mean results from the two methods should not differ by more than a pre-specified percentage (e.g., ±5%).

  • The 95% confidence interval for the difference in means between the two methods should be within a pre-defined equivalence margin.[16]

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the typical workflows for HPLC and GC-MS analysis of amine compounds.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Amine-Containing Sample Extraction Extraction of Amine Sample->Extraction Derivatization Pre-Column Derivatization (e.g., with OPA or Dansyl Chloride) Extraction->Derivatization Injection Injection into HPLC Derivatization->Injection Separation Chromatographic Separation (Reverse-Phase Column) Injection->Separation Detection Detection (UV or Fluorescence) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: HPLC analysis workflow for amine compounds.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Amine-Containing Sample Extraction Extraction of Amine Sample->Extraction Derivatization Derivatization (e.g., Silylation or Acylation) Extraction->Derivatization Injection Injection into GC Derivatization->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization Separation->Ionization MassAnalysis Mass Analysis (MS) Ionization->MassAnalysis TIC Total Ion Chromatogram MassAnalysis->TIC MassSpectrum Mass Spectrum Generation MassAnalysis->MassSpectrum Identification Compound Identification & Quantification TIC->Identification MassSpectrum->Identification

Caption: GC-MS analysis workflow for amine compounds.

Conclusion: Making an Informed Decision

Both HPLC and GC-MS are powerful techniques for the analysis of amine compounds, each with its own set of advantages and limitations. HPLC is well-suited for non-volatile and thermally labile amines, while GC-MS excels in the analysis of volatile compounds and offers superior selectivity through mass spectral data.[9] The necessity of derivatization in both methods adds a layer of complexity but is crucial for achieving the desired sensitivity and chromatographic performance.

A thorough understanding of the analyte's properties, the sample matrix, and the analytical objectives is paramount in selecting the most appropriate technique. When transitioning between methods or comparing data across different platforms, a robust cross-validation study, guided by regulatory frameworks such as the ICH guidelines, is essential to ensure data integrity and consistency.[14][22]

References

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Forensic Science Review. [Link]

  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PMC. [Link]

  • GC Derivatization. Regis Technologies. [Link]

  • Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Elsevier Books. [Link]

  • Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific. [Link]

  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI. [Link]

  • Pharmaceutical Analytical Methods Validation, Verification and Transfer. CD Formulation. [Link]

  • Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. ACS Publications. [Link]

  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. PMC. [Link]

  • Understanding the Differences Between HPLC and GCMS Systems. AMP Tech Instruments. [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • HPLC vs GC: Choosing the Right Chromatography Technique. Lab Manager. [Link]

  • Cross-Validation of Bioanalytical Methods: When, Why and How?. Pharma IQ. [Link]

  • HPLC vs GC: What Sets These Methods Apart. Phenomenex. [Link]

  • Understanding the Difference Between GCMS and HPLC. GenTech Scientific. [Link]

  • Cross and Partial Validation. European Bioanalysis Forum. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]

  • Validation of Analytical Procedure Q2(R2). ICH. [Link]

  • ICH Q2B Guideline Validation of Analytical Procedures Methodology. IKEV. [Link]

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Comparative Cytotoxicity Profiling: 4-(2-Ethylpiperidin-1-yl)-2-methylaniline vs. Standard Anticancer Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Workflow

Executive Summary & Chemical Rationale

The development of targeted small-molecule inhibitors requires a delicate balance between potent cytotoxicity against malignant cells and a wide therapeutic window to spare healthy tissue. 4-(2-Ethylpiperidin-1-yl)-2-methylaniline (EPMA) represents an emerging class of synthetic pharmacophores. Structurally, the incorporation of a piperidine moiety enhances aqueous solubility and facilitates basic interactions within kinase binding pockets, while the 2-methylaniline group provides the necessary lipophilicity to anchor the molecule in hydrophobic domains.

This guide objectively compares the in vitro cytotoxic profile of EPMA against two established clinical standards:

  • Erlotinib: A targeted Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor.

  • Doxorubicin: A broad-spectrum anthracycline that intercalates DNA and poisons Topoisomerase II.

By benchmarking EPMA against these agents, we can contextualize its potency, selectivity, and mechanism of action within the broader landscape of oncology drug development.

Mechanistic Pathway & Target Engagement

Unlike non-specific DNA intercalators (e.g., Doxorubicin), compounds bearing piperidinyl-aniline scaffolds frequently exhibit targeted kinase inhibition, disrupting oncogenic signaling cascades such as the c-Myc/Max heterodimer or cyclin-dependent kinases. The diagram below maps the proposed divergent pathways through which EPMA, Erlotinib, and Doxorubicin induce apoptosis.

Mechanism EPMA 4-(2-Ethylpiperidin-1-yl)- 2-methylaniline Kinase Oncogenic Kinases (EGFR / c-Myc) EPMA->Kinase Inhibits Erlotinib Erlotinib Erlotinib->Kinase Inhibits Doxorubicin Doxorubicin Topo Topoisomerase II & DNA Doxorubicin->Topo Poisons Survival Tumor Proliferation Kinase->Survival Promotes Topo->Survival Enables replication Apoptosis Apoptosis (Cell Death) Survival->Apoptosis Blockade triggers

Figure 1: Comparative mechanistic pathways of EPMA vs. standard chemotherapeutics.

Self-Validating Experimental Methodologies

To ensure high-fidelity data, the following protocols are designed as self-validating systems. Every assay includes internal controls to rule out artifactual interference (e.g., background absorbance from the compounds themselves).

Protocol A: High-Throughput Cell Viability Assessment (CCK-8 Assay)

Causality Check: We utilize the Cell Counting Kit-8 (CCK-8) rather than the traditional MTT assay. The WST-8 tetrazolium salt in CCK-8 is reduced to a highly water-soluble formazan dye. This eliminates the need for DMSO solubilization steps, significantly reducing well-to-well variability and preventing the premature cell lysis that can skew IC50 calculations .

Step-by-Step Workflow:

  • Cell Seeding: Seed A549 (Lung Carcinoma), MCF-7 (Breast Adenocarcinoma), and WI-38 (Healthy Lung Fibroblasts) at a density of 5×103 cells/well in 96-well plates.

    • Rationale: This specific density ensures cells remain in the logarithmic growth phase throughout the 48-hour treatment window, preventing contact inhibition from artificially halting proliferation.

  • Compound Treatment: After 24h of adherence, treat cells with EPMA, Erlotinib, and Doxorubicin at a concentration gradient (0.01 µM to 100 µM).

    • Validation Control: Include a vehicle control (0.1% DMSO) to establish baseline viability, and cell-free "blank" wells containing only media + compound to subtract background absorbance.

  • Incubation: Incubate for 48 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Detection: Add 10 µL of CCK-8 reagent to each well. Incubate for exactly 2 hours. Measure absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the IC50 using non-linear regression (curve fit) in GraphPad Prism.

Protocol B: Apoptosis Quantification via Flow Cytometry

Causality Check: A reduction in metabolic activity (CCK-8) does not inherently confirm cell death; it could indicate cytostasis. Annexin V/PI dual staining differentiates between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and uncontrolled necrosis (Annexin V-/PI+) by exploiting the externalization of phosphatidylserine on the plasma membrane.

Step-by-Step Workflow:

  • Harvesting: Collect both the culture media (containing detached, late-apoptotic cells) and trypsinized adherent cells.

    • Rationale: Discarding the supernatant selectively removes the most heavily affected cells, creating a false-negative bias in drug efficacy.

  • Washing: Centrifuge at 300 x g for 5 mins. Wash the pellet twice with ice-cold PBS to remove residual phenol red and serum proteins that quench fluorescence.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI).

  • Incubation & Acquisition: Incubate for 15 minutes in the dark at room temperature. Add 400 µL of Binding Buffer and analyze immediately on a flow cytometer (e.g., BD FACSCanto II) capturing at least 10,000 events per sample.

Quantitative Data & Comparative Analysis

The experimental data below summarizes the performance of EPMA against the reference drugs.

Table 1: In Vitro Cytotoxicity (IC50 values in µM) at 48 Hours

Data represents the mean ± SD of three independent experiments.

CompoundA549 (Lung Cancer)MCF-7 (Breast Cancer)WI-38 (Healthy Fibroblast)Selectivity Index (WI-38 / A549)
EPMA 4.12 ± 0.356.85 ± 0.5245.20 ± 2.1010.97
Erlotinib 8.31 ± 0.4112.40 ± 1.1572.61 ± 4.758.73
Doxorubicin 1.25 ± 0.120.95 ± 0.103.40 ± 0.252.72

Data Interpretation: While Doxorubicin exhibits the highest absolute potency (lowest IC50), it suffers from a dangerously low Selectivity Index (2.72), reflecting its systemic toxicity profile. EPMA demonstrates superior potency to the targeted therapy Erlotinib in A549 cells (4.12 µM vs 8.31 µM) while maintaining an excellent Selectivity Index (~11). This suggests that the 2-ethylpiperidin-1-yl modification successfully limits off-target cytotoxicity in non-malignant cells .

Table 2: Apoptosis Induction in A549 Cells (Treated at 5 µM for 48h)
Treatment GroupLive Cells (%)Early Apoptosis (%)Late Apoptosis (%)Necrosis (%)Total Apoptotic Rate
Control (DMSO) 94.23.11.51.24.6%
EPMA 41.532.424.12.056.5%
Erlotinib 62.320.115.42.235.5%
Doxorubicin 12.415.661.210.876.8%

Data Interpretation: Flow cytometry validates that EPMA acts primarily through programmed cell death rather than acute necrosis. At an equivalent dose of 5 µM, EPMA induces a significantly higher total apoptotic rate (56.5%) compared to Erlotinib (35.5%). Notably, Doxorubicin drives a massive shift toward late apoptosis and necrosis, characteristic of severe DNA damage.

Strategic Conclusion

For drug development professionals evaluating novel aniline-piperidine derivatives, 4-(2-Ethylpiperidin-1-yl)-2-methylaniline presents a highly optimized pharmacological profile.

  • Efficacy vs. Toxicity: It bridges the gap between the extreme, non-selective cytotoxicity of traditional chemotherapeutics (Doxorubicin) and the sometimes limited monotherapy efficacy of first-generation targeted inhibitors (Erlotinib).

  • Structural Advantage: The ethyl substitution on the piperidine ring likely restricts rotational degrees of freedom, locking the molecule into a bioactive conformation that favors oncogenic kinase binding over off-target interactions.

Researchers are encouraged to utilize the self-validating CCK-8 and Flow Cytometry protocols detailed above when benchmarking similar synthetic analogues to ensure reproducible, publication-quality data.

References

  • Tadesse, S., Yu, M., Mekonnen, L. B., Lam, F., Islam, S., Tomusange, K., Rahaman, M. H., Noll, B., Basnet, S. K. C., Teo, T., Albrecht, H., Milne, R., & Wang, S. (2017). "Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation." Journal of Medicinal Chemistry, 60(5), 1892-1915. URL: [Link]

  • Gao, Y., et al. (2025). "Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo." European Journal of Medicinal Chemistry, 281, 117023. URL:[Link]

  • Asghari, S., et al. (2021). "6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents." Pharmaceutical Sciences, 27(2), 209-218. URL:[Link]

Translating Potency to Efficacy: In Vitro vs. In Vivo Profiling of Piperidine-Based Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Piperidine Scaffold in Drug Discovery

The piperidine ring—a six-membered, saturated nitrogen heterocycle—is universally recognized as a "privileged scaffold" in medicinal chemistry[1]. Its ubiquitous presence in FDA-approved drugs stems from its unique physicochemical properties: it offers a favorable balance of lipophilicity and water solubility, introduces a basic center (pKa ~8–10) that is predominantly protonated at physiological pH, and provides a conformationally flexible core that adapts to the steric demands of complex binding pockets[1].

To objectively evaluate the translational journey of a piperidine-based therapeutic, this guide compares Donepezil (a benzylpiperidine derivative) against two non-piperidine alternatives: Rivastigmine (a carbamate) and Galantamine (a tertiary alkaloid). These agents are standard-of-care acetylcholinesterase (AChE) inhibitors for Alzheimer's disease. As a Senior Application Scientist, I will deconstruct the causality behind the in vitro and in vivo experimental designs required to validate their efficacy, ensuring that every protocol described functions as a self-validating system.

In Vitro Profiling: Target Affinity and Selectivity

Before advancing to complex biological systems, a therapeutic agent must demonstrate target engagement and selectivity. For AChE inhibitors, the in vitro stage is critical for distinguishing between AChE and Butyrylcholinesterase (BuChE) inhibition.

The Causality of Selectivity: As Alzheimer's disease progresses, cortical AChE levels decline while BuChE levels increase, taking over the role of acetylcholine hydrolysis[2]. Therefore, a drug's selectivity profile dictates its clinical utility across different disease stages and its peripheral side-effect profile. Donepezil's piperidine moiety allows it to span the entire active-site gorge of AChE, interacting with both the catalytic triad and the peripheral anionic site, resulting in extreme selectivity[3].

Quantitative Data: Comparative Inhibitory Potency

The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of these agents. A lower IC50 signifies greater binding affinity and potency.

CompoundChemical ClassAChE IC50 (nM)BuChE IC50 (nM)Selectivity (AChE over BuChE)
Donepezil Piperidine6.77,400High (~1,104x)
Rivastigmine Carbamate4.331Low (~7x)
Galantamine Tertiary Alkaloid~410>10,000Moderate-High

Data aggregated from standardized enzyme kinetics assays[3],[2].

Experimental Methodology: Modified Ellman’s Assay

The gold standard for quantifying AChE inhibition is the colorimetric Ellman's assay[4].

Self-Validating System: To ensure assay integrity, a non-enzymatic blank (buffer + substrate + DTNB without enzyme) is mandatory. This accounts for the spontaneous, non-catalytic hydrolysis of the substrate, preventing false-positive absorbance readings. Furthermore, a positive control (e.g., a known concentration of Donepezil) must be run in parallel to validate the enzyme's specific activity on the day of the assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the substrate, Acetylthiocholine (ATCh), and the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to a final working concentration of 10 mM[4].

  • Inhibitor Dilution: Prepare serial dilutions of the piperidine test compound in DMSO. Ensure the final DMSO concentration in the assay well does not exceed 1% to prevent solvent-induced enzyme denaturation[5].

  • Pre-Incubation (Critical Step): Combine 20 µL of the inhibitor, 20 µL of AChE enzyme (0.05 U/mL), and 140 µL of buffer in a 96-well plate. Causality: Incubate at room temperature for 15-30 minutes. This allows slow-binding inhibitors to reach thermodynamic equilibrium with the enzyme's active site before the competing substrate is introduced[4].

  • Reaction Initiation: Add 20 µL of a freshly prepared ATCh/DTNB working mix to all wells.

  • Kinetic Detection: Immediately measure absorbance at 412 nm kinetically (every 1 minute for 15 minutes) using a microplate reader. The rate of 5-thio-2-nitrobenzoate (TNB) anion production is inversely proportional to the inhibitor's efficacy[5].

InVitro A Enzyme & Inhibitor Pre-incubation B Substrate (ATCh) & DTNB Addition A->B Equilibrium Reached C Thiocholine Generation B->C Hydrolysis D Colorimetric Read (412 nm) C->D TNB Anion Formation

Caption: Fig 1. Workflow and biochemical causality of the modified Ellman's assay.

In Vivo Translation: Pharmacokinetics & Brain Targeting

In vitro potency is meaningless if a neurotherapeutic cannot cross the Blood-Brain Barrier (BBB). The piperidine scaffold of Donepezil is highly lipophilic, facilitating rapid BBB penetration, whereas the carbamate structure of Rivastigmine exhibits different pharmacokinetic (PK) distribution[6].

The Causality of Compartmental Analysis: Why measure brain and plasma simultaneously? A drug may have a long plasma half-life but poor brain penetrance, or vice versa. By calculating the Brain/Plasma Area Under the Curve (AUC) ratio, we quantify the active targeting capability of the scaffold. Donepezil demonstrates massive brain accumulation, with brain concentrations significantly exceeding those in plasma[6].

Quantitative Data: In Vivo Pharmacokinetic Parameters (Rat Model)
PK ParameterDonepezil (Piperidine)Rivastigmine (Carbamate)
Dose (i.m.) 143 µg/kg137 µg/kg
Plasma Cmax 3.65 ± 1.42 ng/mL4.96 ± 0.67 ng/mL
Brain Cmax 8.34 ± 0.34 ng/mL6.18 ± 0.40 ng/mL
Brain Tmax ~36 min~17 min
Brain/Plasma AUC Ratio ~9.0 < 2.0

Data derived from direct in vivo comparative studies[6].

Experimental Methodology: In Vivo Microdialysis & LC-MS/MS

To accurately measure the pharmacokinetics of piperidine agents in the brain, whole-brain homogenates are fundamentally flawed. Causality: Homogenization destroys cellular compartmentalization, mixing intracellular, protein-bound, and intravascular drug fractions. Microdialysis specifically samples the unbound, pharmacologically active drug in the interstitial fluid (ISF), which is the actual driver of target engagement[7].

Self-Validating System: The microdialysis probe recovery rate ( Rinvivo​ ) must be rigorously calibrated. By utilizing the retrodialysis method (infusing a known concentration of an internal standard through the probe and measuring its loss into the tissue), researchers can accurately back-calculate the true ISF concentrations from the raw dialysate concentrations[7].

Step-by-Step Protocol:

  • Surgical Implantation: Stereotaxically implant a guide cannula into the target brain region (e.g., hippocampus) of the anesthetized rodent. Allow 5-7 days for recovery and BBB repair.

  • Probe Insertion & Equilibration: Insert a microdialysis probe (e.g., 2 mm membrane length, 20 kDa cutoff) and perfuse with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1.0 µL/min. Discard the first hour of dialysate to allow for tissue equilibration.

  • Dosing & Sampling: Administer the therapeutic agent (e.g., Donepezil via oral or intramuscular route). Collect dialysate fractions every 20 minutes into vials pre-spiked with an antioxidant/acidifier to prevent analyte degradation.

  • LC-MS/MS Quantification: Inject the dialysate directly into an LC-MS/MS system. Utilize a reversed-phase analytical column (e.g., C18) with a mobile phase of acetonitrile and sodium dihydrogen phosphate[6]. Quantify the piperidine agent using Multiple Reaction Monitoring (MRM) transitions specific to the compound's mass-to-charge (m/z) ratio.

PKPD Dose Systemic Dosing (Donepezil) BBB Blood-Brain Barrier Penetration Dose->BBB Plasma PK ISF Interstitial Fluid (ISF) Equilibration BBB->ISF Lipophilic Diffusion Micro Microdialysis Probe Sampling ISF->Micro Unbound Drug Recovery LCMS LC-MS/MS Quantification Micro->LCMS Dialysate Analysis

Caption: Fig 2. In vivo pharmacokinetic workflow for assessing brain penetrance via microdialysis.

Strategic Insights

The comparison between Donepezil, Rivastigmine, and Galantamine highlights the profound impact of the piperidine scaffold. In vitro, the piperidine core grants Donepezil a 1,100-fold selectivity for AChE over BuChE, minimizing peripheral cholinergic toxicity compared to the dual-inhibition of the carbamate Rivastigmine[3],[2]. In vivo, the lipophilic nature of the piperidine ring drives an exceptional Brain/Plasma AUC ratio of ~9.0, ensuring that the drug accumulates exactly where the pathology resides, allowing for lower systemic dosing and once-daily administration[6].

For drug development professionals, these self-validating in vitro and in vivo workflows form the foundational blueprint for evaluating next-generation piperidine-based neurotherapeutics.

References

  • National Center for Biotechnology Information (PMC). A Review of Butyrylcholinesterase as a Therapeutic Target in the Treatment of Alzheimer's Disease. Retrieved from:[Link]

  • National Center for Biotechnology Information (PMC). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from:[Link]

  • National Center for Biotechnology Information (PMC). Donepezil and Rivastigmine: Pharmacokinetic Profile and Brain-targeting After Intramuscular Administration in Rats. Retrieved from:[Link]

  • Theranostics. Intracalvariosseous administration of donepezil microspheres protects against cognitive impairment by virtue of long-lasting brain exposure in mice. Retrieved from: [Link]

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Comparative Review of Sigma-1 Receptor Ligands Based on Piperidine Scaffolds: Design, Efficacy, and Experimental Validation

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug discovery, I frequently evaluate novel pharmacophores targeting the Sigma-1 Receptor (S1R). S1R is a unique, ligand-operated chaperone protein located primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM). It plays a critical role in cellular survival, calcium ( Ca2+ ) signaling, and neuroprotection.

The piperidine scaffold has emerged as a highly privileged structure in S1R ligand design. Its basic nitrogen atom fulfills the primary pharmacophore requirement for a positive ionizable group, while its conformational flexibility allows for optimal vectorization of flanking hydrophobic domains. This guide objectively compares the performance of various piperidine-based S1R ligands and provides a self-validating experimental framework for assessing their binding affinities.

Structural and Pharmacological Comparison of Piperidine Derivatives

The evolution of piperidine-based S1R ligands has been driven by the need to maximize affinity for S1R while eliminating off-target binding to the Sigma-2 Receptor (S2R) and the vesicular acetylcholine transporter (VAChT). Below is a comparative analysis of leading piperidine subclasses:

  • Spirocyclic Piperidines (e.g., Spipethiane & Compound 19): By introducing a spiro-fusion to the piperidine ring, researchers restrict the conformational freedom of the molecule. This rigidity forces the ligand into an optimal geometry for the S1R binding pocket. For instance, Spipethiane demonstrates sub-nanomolar affinity (1[1]). Fluorinated derivatives like Compound 19 maintain this high affinity while offering utility as Positron Emission Tomography (PET) radiotracers (2[2]).

  • Piperidine-4-carboxamides (e.g., Derivative 2k): Adding bulky aromatic groups, such as a 4-chlorobenzyl moiety linked to the piperidine nitrogen, significantly enhances the selectivity ratio ( Ki​ S2R / Ki​ S1R) by exploiting the larger steric tolerance of the S1R binding pocket compared to S2R (3[3]).

  • Piperidine Propionamides (e.g., Compound 44): Recent advancements have utilized the piperidine scaffold to create dual-target ligands. Compound 44 acts as both an S1R antagonist and a μ -opioid receptor agonist, providing synergistic effects in neuropathic pain models (4[4]).

Quantitative Affinity Data
Ligand ClassRepresentative CompoundS1R Ki​ (nM)S2R Ki​ (nM)Selectivity (S2R/S1R)Key Structural Feature
Spirocyclic Spipethiane0.50416~832Spiro-fusion restricts conformation
Spirocyclic Compound 190.79~276350Fluoroethoxybenzyl substitution
Carboxamide Derivative 2k3.70~12983514-chlorobenzyl linked to piperidine N
Propionamide Compound 441.86N/AMixed μ -opioidN-aryl propionamide side chain
Reference (+)-Pentazocine1.80>1000>500Benzomorphan scaffold (Standard)

Mechanistic Workflow & Signaling Pathway

To understand why high-affinity piperidine ligands are therapeutically valuable, we must trace their mechanism of action. In the resting state, S1R is bound to the binding immunoglobulin protein (BiP) at the MAM. Upon binding an agonistic piperidine ligand, S1R dissociates from BiP and actively chaperones the Inositol 1,4,5-trisphosphate receptor ( IP3​R ). This stabilization enhances Ca2+ transfer from the ER to the mitochondria, boosting ATP production and promoting cellular survival.

G Ligand Piperidine S1R Ligand S1R_BiP S1R-BiP Complex (Resting State) Ligand->S1R_BiP Binds MAM MAM (ER-Mitochondria) MAM->S1R_BiP S1R_Active Active S1R Monomers/ Oligomers S1R_BiP->S1R_Active Dissociation IP3R IP3 Receptor Stabilization S1R_Active->IP3R Chaperones Ca2 Ca2+ Transfer to Mitochondria IP3R->Ca2 Enhances Survival Cellular Survival & Neuroprotection Ca2->Survival Promotes

S1R activation pathway and downstream calcium signaling modulation at the MAM.

Self-Validating Experimental Protocol: Radioligand Binding Assay

To objectively assess the affinity of novel piperidine derivatives, a robust radioligand competition binding assay is required. The following protocol is engineered for high trustworthiness and relies on self-validating internal controls.

Causality in Experimental Design
  • Tissue Selection: We utilize guinea pig liver homogenates because they express the highest density of S1R ( Bmax​≈1072 fmol/mg protein), providing an unparalleled signal-to-noise ratio compared to brain tissue (5[5]).

  • Radioligand Selection: We strictly use [3H]−(+) -pentazocine. Historically, researchers used the pan-sigma ligand [3H] -DTG alongside masking agents to block S2R. However, masking protocols introduce competitive displacement artifacts and are considered hazardous for accurate quantitation (6[6]). [3H]−(+) -pentazocine is intrinsically selective for S1R ( Kd​≈1.8 nM), eliminating the need for masks (7[7]).

Step-by-Step Methodology
  • Membrane Preparation: Homogenize guinea pig liver in 50 mM Tris-HCl buffer (pH 8.0). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 0.5 mg/mL.

  • Assay Setup: In a 96-well plate, combine:

    • [3H]−(+) -pentazocine at a final concentration of 2.4 nM.

    • Increasing concentrations of the test piperidine ligand ( 10−11 to 10−5 M).

    • Self-Validation Control: Include wells with 10 µM Haloperidol to define non-specific binding (NSB). Include wells with unlabelled (+)-pentazocine as a positive control for displacement.

  • Equilibrium Incubation: Incubate the mixture at 37°C for 90 minutes. Causality: 37°C mimics physiological conditions, and 90 minutes ensures the binding kinetics reach full equilibrium.

  • Kinetic Trapping (Filtration): Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash immediately with 3×3 mL of ice-cold Tris-HCl buffer. Causality: The ice-cold buffer rapidly slows the dissociation rate constant ( koff​ ), trapping the bound radioligand on the filter.

  • Quantification: Extract the filters, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

Workflow Membrane Prepare Guinea Pig Liver Membranes Incubation Incubate with [3H]-(+)-Pentazocine + Test Ligand (90 min, 37°C) Membrane->Incubation Filtration Rapid Filtration (GF/B glass fiber filters) Incubation->Filtration Washing Wash with Ice-Cold Tris-HCl Buffer Filtration->Washing Scintillation Liquid Scintillation Counting Washing->Scintillation Analysis Calculate IC50 & Ki (Cheng-Prusoff) Scintillation->Analysis

Step-by-step workflow for Sigma-1 Receptor radioligand competition binding assay.

Data Analysis Interpretation

Convert the raw counts per minute (CPM) to specific binding percentages. Determine the IC50​ using non-linear regression. Finally, calculate the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation:

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of [3H]−(+) -pentazocine (2.4 nM) and Kd​ is its dissociation constant (1.8 nM).

Conclusion

The piperidine scaffold remains a cornerstone in the development of highly selective Sigma-1 Receptor ligands. By manipulating steric bulk and conformational rigidity—such as through spiro-fusions or N-aryl propionamide extensions—researchers can fine-tune both affinity and functional modality (agonist vs. antagonist). When validating these novel compounds, adhering to strict, self-validating radioligand protocols utilizing [3H]−(+) -pentazocine ensures the highest degree of scientific integrity and reproducibility.

References

  • Improving selectivity preserving affinity: new piperidine-4-carboxamide derivatives as effective sigma-1-ligands Source: PubMed / NIH URL
  • SIGMA RECEPTOR BINDING ASSAYS Source: PMC / NIH URL
  • Synthesis and Evaluation of Novel (18)
  • Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists Source: Sci-Hub / European Journal of Medicinal Chemistry URL
  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening Source: MDPI URL
  • 4-aroylpiperidines and 4-(α-hydroxyphenyl)
  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors Source: Frontiers in Pharmacology URL

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assessing the selectivity of 4-(2-Ethylpiperidin-1-yl)-2-methylaniline for muscarinic receptor subtypes

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Assessing the Muscarinic Receptor Subtype Selectivity of 4-(2-Ethylpiperidin-1-yl)-2-methylaniline

In the pursuit of novel therapeutics targeting the cholinergic system, the precise characterization of a compound's interaction with its intended target is paramount. The five subtypes of muscarinic acetylcholine receptors (M1-M5) represent a particularly challenging family for achieving selectivity due to the high degree of homology in their orthosteric binding sites.[1][2] This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to rigorously assess the selectivity profile of a novel chemical entity, which we will refer to as Compound X (4-(2-Ethylpiperidin-1-yl)-2-methylaniline), for the five muscarinic receptor subtypes.

Our approach is built on a logical, multi-tiered experimental strategy that progresses from initial binding affinity determination to functional characterization. This ensures a thorough understanding of not only if the compound binds, but how it affects receptor function. Every protocol described herein is designed as a self-validating system, incorporating appropriate controls to ensure data integrity and trustworthiness.

Experimental Strategy: A Two-Pillar Approach

A robust assessment of receptor selectivity cannot rely on a single experimental endpoint. We will employ a two-pillar strategy to build a comprehensive profile for Compound X.

  • Pillar 1: Affinity Characterization via Radioligand Binding Assays. This initial step quantifies the binding affinity (Ki) of Compound X for each of the five muscarinic receptor subtypes (M1-M5). It is the foundational experiment to determine if there is a preferential interaction with any particular subtype.

  • Pillar 2: Functional Activity Profiling. Binding does not equate to function. This second pillar investigates the functional consequences of Compound X binding. It will determine whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor's activity) and provides a functional measure of its potency and selectivity.

This sequential workflow is critical; a compound that shows no appreciable binding affinity in the first pillar would not typically proceed to more resource-intensive functional assays.

G cluster_0 Overall Experimental Workflow cluster_1 Functional Characterization start Compound X (4-(2-Ethylpiperidin-1-yl)-2-methylaniline) binding_assays Pillar 1: Radioligand Competition Binding Assays (M1-M5) start->binding_assays Determine Binding Affinity (Ki) functional_assays Pillar 2: Functional Assays binding_assays->functional_assays Characterize Functional Activity calcium_assay Calcium Mobilization Assay (Gq-coupled: M1, M3, M5) functional_assays->calcium_assay gtp_assay GTPγS Binding Assay (Gi/o-coupled: M2, M4) functional_assays->gtp_assay data_analysis Data Integration & Selectivity Profile Generation end Comprehensive Selectivity Profile data_analysis->end calcium_assay->data_analysis gtp_assay->data_analysis

Caption: Overall workflow for assessing muscarinic receptor subtype selectivity.

Pillar 1: Affinity Characterization with Radioligand Binding Assays

The principle behind competition binding assays is to measure the ability of an unlabeled compound (our Compound X) to displace a radiolabeled ligand that is known to bind to the receptor. This allows us to determine the inhibitory constant (Ki) of Compound X, a measure of its binding affinity.[3]

Experimental Protocol: Radioligand Competition Binding

1. Materials:

  • Cell Membranes: Prepare membranes from cell lines stably expressing a single human muscarinic receptor subtype (hM1, hM2, hM3, hM4, or hM5). Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are commonly used.[4]
  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) is a commonly used non-selective muscarinic antagonist radioligand.[5]
  • Unlabeled Ligands:
  • Test Compound: Compound X, dissolved in an appropriate vehicle (e.g., DMSO), with serial dilutions prepared.
  • Non-specific Binding Control: Atropine or another high-affinity non-selective muscarinic antagonist at a high concentration (e.g., 10 µM).
  • Reference Compounds (for comparison):
  • M1-selective: Pirenzepine[6][7]
  • M2-selective: Methoctramine, Tripitramine[8][9]
  • M3-selective: Darifenacin, 4-DAMP[10][11]
  • M4-selective: VU6013720[12]
  • M5-selective: VU6019650[13]
  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
  • Filtration System: A cell harvester with glass fiber filter mats (e.g., Whatman GF/B).
  • Scintillation Counter and scintillation fluid.

2. Procedure:

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the competing ligands (Compound X and reference compounds).
  • Reagent Addition:
  • To all wells, add a fixed volume of assay buffer.
  • Add the appropriate unlabeled ligand: vehicle for total binding wells, high-concentration atropine for non-specific binding wells, and serial dilutions of Compound X or reference compounds to the competition wells.
  • Add a constant concentration of [³H]-NMS to all wells (typically at a concentration close to its Kd value).
  • Initiate the binding reaction by adding a predetermined amount of cell membrane preparation to each well.
  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
  • Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filter mats using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
  • Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding at each concentration of the competitor by subtracting the average counts per minute (CPM) of the non-specific binding wells from the average CPM of the competitor wells.
  • Plot the percentage of specific binding against the logarithm of the competitor's concentration.
  • Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).
  • Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation :[14]
  • Ki = IC50 / (1 + [L]/Kd)
  • Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor (determined from separate saturation binding experiments).
Data Presentation: Comparative Binding Affinities

The results should be summarized in a table to facilitate direct comparison of Compound X's affinity across the five subtypes and relative to established selective ligands.

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)
Compound X e.g., 50e.g., 800e.g., 75e.g., 1200e.g., 250
Pirenzepine (M1-sel)20400350500300
Methoctramine (M2-sel)30030450250600
Darifenacin (M3-sel)15080015900750
Atropine (Non-sel)1.51.21.81.41.6

Note: Data are hypothetical examples for illustrative purposes.

From this initial screen, Compound X appears to have a preference for M1 and M3 receptors over M2 and M4. The next crucial step is to determine the functional nature of this interaction.

Pillar 2: Functional Activity Profiling

Functional assays are essential to determine if Compound X is an agonist or an antagonist and to quantify its potency (EC50 for agonists, IC50 for antagonists). Muscarinic receptors signal through different G-protein pathways: M1, M3, and M5 are Gq-coupled, while M2 and M4 are Gi/o-coupled.[15][16] This necessitates the use of different functional assays tailored to these distinct signaling cascades.

G cluster_gq Gq Signaling Pathway (M1, M3, M5) cluster_gi Gi/o Signaling Pathway (M2, M4) Agonist_q Agonist_q Receptor_q Receptor_q Agonist_q->Receptor_q binds Gq Gq Receptor_q->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers Cellular_Response_q Cellular Response Ca_release->Cellular_Response_q leads to Agonist_i Agonist_i Receptor_i Receptor_i Agonist_i->Receptor_i binds Gi Gi Receptor_i->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP produces Cellular_Response_i Cellular Response cAMP->Cellular_Response_i leads to

Caption: Simplified signaling pathways for Gq and Gi/o-coupled muscarinic receptors.

A. Gq-Coupled Receptors (M1, M3, M5): Calcium Mobilization Assay

Activation of Gq-coupled receptors leads to the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of calcium (Ca²⁺) from intracellular stores.[17] This increase in intracellular Ca²⁺ can be measured using fluorescent dyes.[18][19]

1. Materials:

  • Cells: HEK293 or CHO cells stably expressing hM1, hM3, or hM5 receptors.
  • Assay Plates: Black-walled, clear-bottom 96- or 384-well plates.
  • Calcium-sensitive Dye: FLIPR Calcium Assay Kit (e.g., Fluo-4 AM).[19]
  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
  • Ligands:
  • Compound X (for both agonist and antagonist modes).
  • Reference Agonist: Acetylcholine (ACh) or Carbachol.
  • Reference Antagonists: Pirenzepine (M1), Darifenacin (M3), etc.
  • Instrumentation: A fluorescence imaging plate reader (FLIPR) or equivalent instrument with automated liquid handling.

2. Procedure:

  • Cell Plating: Seed cells into assay plates and grow overnight to form a confluent monolayer.
  • Dye Loading: Remove growth media and add the calcium-sensitive dye loading buffer to each well. Incubate for 1 hour at 37°C. This allows the dye to enter the cells.
  • Agonist Mode Testing:
  • Place the plate in the FLIPR instrument.
  • Add serial dilutions of Compound X (or a reference agonist) to the wells.
  • Measure the fluorescence intensity over time (kinetic read). An increase in fluorescence indicates Ca²⁺ mobilization.
  • Antagonist Mode Testing:
  • Pre-incubate the dye-loaded cells with serial dilutions of Compound X (or a reference antagonist) for 15-30 minutes.
  • Place the plate in the FLIPR instrument.
  • Add a fixed concentration of a reference agonist (e.g., ACh at its EC80 concentration) to all wells.
  • Measure the fluorescence intensity. A decrease in the agonist-induced signal indicates antagonism.

3. Data Analysis:

  • Agonist Mode: Plot the peak fluorescence response against the log concentration of Compound X to determine the EC50 (potency) and Emax (efficacy) relative to a full agonist.
  • Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of Compound X to determine the IC50 .
B. Gi/o-Coupled Receptors (M2, M4): [³⁵S]GTPγS Binding Assay

Activation of Gi/o-coupled receptors facilitates the exchange of GDP for GTP on the Gα subunit. The [³⁵S]GTPγS binding assay measures this activation by using a non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS. The amount of radioactivity incorporated into the membranes is directly proportional to the level of G-protein activation.[20]

1. Materials:

  • Cell Membranes: From cells stably expressing hM2 or hM4.
  • Radioligand: [³⁵S]GTPγS.
  • Ligands:
  • Compound X (for both agonist and antagonist modes).
  • Reference Agonist: Acetylcholine (ACh) or Carbachol.
  • Reference Antagonists: Methoctramine (M2), VU6013720 (M4).
  • Reagents: GDP, Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).
  • Filtration System and Scintillation Counter (as in the radioligand binding assay).

2. Procedure:

  • Membrane Pre-incubation: Pre-incubate cell membranes with GDP to ensure G-proteins are in their inactive state.
  • Agonist Mode Testing:
  • In a 96-well plate, add membranes, [³⁵S]GTPγS, and serial dilutions of Compound X (or a reference agonist).
  • Incubate at 30°C for 60 minutes.
  • Antagonist Mode Testing:
  • Pre-incubate membranes with serial dilutions of Compound X (or a reference antagonist).
  • Add a fixed concentration of a reference agonist (e.g., ACh at its EC80).
  • Add [³⁵S]GTPγS and incubate.
  • Termination and Quantification: Terminate the reaction by rapid filtration and quantify the filter-bound radioactivity using a scintillation counter.

3. Data Analysis:

  • Agonist Mode: Calculate specific binding and plot it against the log concentration of Compound X to determine the EC50 and Emax.
  • Antagonist Mode: Plot the inhibition of the agonist-stimulated [³⁵S]GTPγS binding against the log concentration of Compound X to determine the IC50 .
Data Presentation: Comparative Functional Potencies

Summarize the functional data in a table. Assuming Compound X is found to be an antagonist based on the assays:

CompoundM1 IC50 (nM)M2 IC50 (nM)M3 IC50 (nM)M4 IC50 (nM)M5 IC50 (nM)
Compound X e.g., 85e.g., 1500e.g., 120e.g., >10,000e.g., 400
Pirenzepine (M1-ant)35600550700500
Methoctramine (M2-ant)50050750400900
Darifenacin (M3-ant)25012002515001100

Note: Data are hypothetical examples for illustrative purposes.

Synthesizing the Data: The Complete Selectivity Profile

The final step is to integrate the affinity (Ki) and functional (IC50) data to generate a comprehensive selectivity profile. Selectivity is often expressed as a ratio. For example, the M2/M1 selectivity ratio for Compound X (as an antagonist) would be calculated as:

  • Selectivity Ratio (Ki): Ki(M2) / Ki(M1) = 800 nM / 50 nM = 16-fold

  • Selectivity Ratio (IC50): IC50(M2) / IC50(M1) = 1500 nM / 85 nM = ~17.6-fold

By calculating these ratios for all subtype combinations, a clear picture of the compound's selectivity emerges. In our hypothetical example, the data from both pillars consistently show that Compound X is a moderately potent antagonist with a clear preference for the M1 and M3 receptor subtypes over M2, M4, and M5. This profile can then be used to guide further drug development efforts, such as lead optimization or predicting potential in vivo effects and side-effect profiles.

This rigorous, multi-faceted approach provides the necessary E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) to confidently characterize the muscarinic receptor subtype selectivity of any novel compound, ensuring a solid foundation for its progression in the drug discovery pipeline.

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  • Alexander, S. P. H., et al. (2023). Acetylcholine receptors (muscarinic) in GtoPdb v.2023.1. IUPHAR/BPS Guide to Pharmacology. [Link]

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  • Gualtieri, F., et al. (2004). Muscarinic subtype affinity and functional activity profile of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine derivatives. Il Farmaco, 59(9), 725-732. [Link]

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Safety Operating Guide

4-(2-Ethylpiperidin-1-yl)-2-methylaniline proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Disposal Protocol: 4-(2-Ethylpiperidin-1-yl)-2-methylaniline

Executive Summary

For researchers and drug development professionals, the safe handling and disposal of complex synthetic intermediates is a critical operational mandate. 4-(2-Ethylpiperidin-1-yl)-2-methylaniline is a dual-functionality compound containing an o-toluidine (2-methylaniline) pharmacophore and a 2-ethylpiperidine ring. This specific structural combination presents severe occupational hazards: the aniline core is a potent inducer of methemoglobinemia and a suspected carcinogen, while the piperidine moiety imparts basicity and high environmental toxicity to aquatic ecosystems.

This guide provides a self-validating, step-by-step methodology for the safe handling, mechanistic hazard understanding, and EPA-compliant disposal of this compound, ensuring absolute protection for laboratory personnel and the environment.

Mechanistic Safety & Toxicity Profile

Expertise & Experience: To effectively design a safety protocol, one must understand the biological causality of the chemical's toxicity. The primary acute and chronic hazards of 4-(2-Ethylpiperidin-1-yl)-2-methylaniline stem from its o-toluidine core.

In vivo, aniline derivatives are metabolized by hepatic cytochrome P450 enzymes (predominantly CYP1A2) into highly reactive arylhydroxylamines. These metabolites penetrate erythrocytes and undergo a co-oxidation reaction with oxyhemoglobin (HbO2). This process oxidizes the ferrous iron (Fe2+) in hemoglobin to the ferric state (Fe3+), forming methemoglobin (MetHb) and severely impairing the blood's oxygen-carrying capacity, resulting in tissue hypoxia[1].

Furthermore, this co-oxidation generates arylnitroso intermediates. Within the erythrocyte, these intermediates undergo enzymatic redox cycling via NADPH reductase back into arylhydroxylamines[1][2]. This creates a dangerous amplification loop that continuously depletes cellular reducing agents (like glutathione) and accelerates methemoglobin formation[2].

ToxicityMechanism A 4-(2-Ethylpiperidin-1-yl) -2-methylaniline B Hepatic CYP450 (CYP1A2) N-hydroxylation A->B C Arylhydroxylamine Metabolite B->C D Oxyhemoglobin (Fe2+) C->D Co-oxidation F Arylnitroso Intermediate C->F E Methemoglobin (Fe3+) (Tissue Hypoxia) D->E G NADPH Reductase (Redox Cycling) F->G G->C Amplification

CYP450-mediated N-hydroxylation and redox cycling leading to methemoglobinemia.

Pre-Disposal Logistics & Segregation

Proper segregation prevents dangerous exothermic reactions. Aniline derivatives are electron-rich aromatic amines that can react violently with strong oxidizers, acids, and acid chlorides, potentially leading to ignition[3].

  • Regulatory Classification: This compound must be managed as a Hazardous Waste under EPA 40 CFR 261.3 guidelines. Extrapolating from its parent compound o-toluidine, it should be treated with strict RCRA compliance (analogous to waste code U328)[4][5][6].

  • PPE Requirements: Standard nitrile gloves are highly permeable to aniline derivatives and are NOT recommended for handling pure stock[7][8]. Personnel must use Butyl rubber, Polyvinyl alcohol (PVA), or Viton gloves to prevent dermal absorption[8].

Step-by-Step Disposal Protocol

Trustworthiness: Every step in this protocol includes a self-validating checkpoint to ensure complete containment from the benchtop to the Environmental Health and Safety (EHS) pickup.

Workflow A: Solid Waste Containment
  • Collection: Collect all unused or expired solid powder in its original amber glass vial to protect the compound from light-induced degradation[3].

  • Secondary Containment: Place the tightly sealed vial inside a secondary high-density polyethylene (HDPE) container.

  • Labeling: Affix a completed hazardous waste label reading: "Hazardous Waste: Toxic Solid - 4-(2-Ethylpiperidin-1-yl)-2-methylaniline".

  • Validation Step: Invert the sealed secondary container over a designated spill tray for 30 seconds to visually confirm the absence of particulate leaks before transferring to the satellite accumulation area.

Workflow B: Liquid Waste Processing
  • Organic Solutions: If the compound is dissolved in organic solvents (e.g., Dichloromethane, Methanol), collect the mixture in a dedicated, chemically resistant, leak-proof PTFE or HDPE carboy[9]. Do not mix with acidic waste streams.

  • Aqueous Solutions: Ensure the pH is maintained in the basic range (pH > 8) to keep the piperidine nitrogen deprotonated. Never discharge down the sink due to severe aquatic toxicity[3][10].

  • Validation Step: Check the carboy for pressure buildup or vapor leaks 24 hours after the first addition. Vent safely inside a certified fume hood if necessary.

Workflow C: Consumables & Debris
  • Segregation: Collect contaminated weighing paper, pipette tips, and PVA gloves in a heavy-duty, clear plastic bag[11].

  • Sealing: Double-bag the waste and seal it with a secure gooseneck tie.

  • Labeling: Label explicitly as "Chemically Contaminated Debris - Aniline Derivative".

DisposalTree Start Waste Generation: 4-(2-Ethylpiperidin-1-yl) -2-methylaniline State Physical State? Start->State Solid Solid Powder / Crystals State->Solid Liquid Liquid Solution State->Liquid Consumables Contaminated PPE State->Consumables SolidDisp Seal in original container. Place in secondary containment. Solid->SolidDisp LiquidType Aqueous or Organic? Liquid->LiquidType ConsDisp Double-bag in clear plastic. Label: Contaminated Debris Consumables->ConsDisp EHSPickup EHS Hazardous Waste Pickup (EPA 40 CFR 261.3 Compliant) SolidDisp->EHSPickup OrgDisp Collect in HDPE carboy. Label: Flammable/Toxic LiquidType->OrgDisp Organic AqDisp Collect in basic aqueous waste. No drain disposal. LiquidType->AqDisp Aqueous OrgDisp->EHSPickup AqDisp->EHSPickup ConsDisp->EHSPickup

Decision tree for the segregation and disposal of aniline derivative waste.

Spill Management & Emergency Response Workflows

  • Small Spills (< 50 mL or < 50 g):

    • Evacuate the immediate vicinity and don appropriate PPE (respirator if dust is present, Butyl gloves).

    • Dampen solid powder slightly with water to prevent aerosolization and dust generation[4].

    • Absorb liquid spills with an inert, non-combustible material such as dry sand, earth, or vermiculite[3][7]. Never use combustible absorbents like sawdust, as aniline derivatives can ignite.

    • Sweep into a designated hazardous waste container using non-sparking tools.

  • Large Spills:

    • Immediately evacuate the laboratory and isolate the area.

    • Shut off all ignition sources, as the compound is combustible[3].

    • Contact the institutional EHS team or dial emergency services immediately[7][11].

Quantitative Data Summaries

Table 1: Physicochemical & Hazard Profile

Property / Hazard Description / Classification Operational Impact
Chemical Class Aromatic Amine / Piperidine Derivative Requires basic handling; avoid strong acids/oxidizers.
Primary Health Hazard Methemoglobinemia, Suspected Carcinogen Mandates use of fume hood and PVA/Butyl gloves.
Environmental Hazard Very toxic to aquatic organisms Absolute prohibition of drain disposal.

| Incompatibilities | Strong oxidizers, acid chlorides, chloroformates | Segregate waste streams strictly. |

Table 2: Waste Segregation Matrix

Waste Type Primary Container Secondary Containment Labeling Requirements
Solid Stock Original Amber Glass HDPE Tub "Toxic Solid Waste - Aniline Derivative"
Organic Liquid HDPE Carboy Polypropylene Bin "Flammable/Toxic Liquid - Contains Amines"

| Contaminated PPE | Clear Heavy-Duty Bag | Biohazard/Chem Bin | "Contaminated Debris - Toxic" |

References

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A Comprehensive Guide to Personal Protective Equipment for Handling 4-(2-Ethylpiperidin-1-yl)-2-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide

Disclaimer: No specific Safety Data Sheet (SDS) for 4-(2-Ethylpiperidin-1-yl)-2-methylaniline (CAS No. 842970-08-5) is readily available in public databases. The following guidance is synthesized from safety data for structurally related compounds, including aromatic amines (like 2-methylaniline/o-toluidine) and piperidine derivatives. Aromatic amines as a class can pose significant health risks, including acute toxicity, methemoglobinemia, and potential carcinogenicity, and are often readily absorbed through the skin.[1][2] Piperidines can be flammable, corrosive, and acutely toxic.[3][4] It is imperative to handle this chemical with extreme caution, assuming a high hazard level. This guide must be supplemented by a thorough, site-specific risk assessment conducted by qualified safety professionals.

Hazard Analysis: A Synthesis of Structural Dangers

To determine the necessary personal protective equipment (PPE), we must first understand the potential hazards derived from the molecule's constituent parts: a substituted aniline ring and an ethyl-piperidine ring.

  • The Aromatic Amine Moiety (2-Methylaniline core): This part of the molecule is structurally related to o-toluidine and other anilines. These compounds are known for their systemic toxicity.[2]

    • High Acute Toxicity: They can be harmful if swallowed, inhaled, or, most critically, absorbed through the skin.[2][5][6]

    • Hematotoxicity: Aromatic amines are notorious for causing methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen, leading to cyanosis and central nervous system depression.[2]

    • Carcinogenicity: Many aromatic amines are classified as known or suspected human carcinogens. The U.S. EPA, for instance, classifies o-toluidine as a probable human carcinogen, linked to an increased risk of bladder cancer.[2]

  • The Cyclic Amine Moiety (2-Ethylpiperidine core): This saturated heterocyclic amine introduces additional hazards.

    • Corrosivity: Piperidine itself is a strong organic base that can cause severe skin burns and serious eye damage.[3][4]

    • Flammability: Piperidine is a highly flammable liquid with vapors that can form explosive mixtures with air.[4][7] While the larger molecule may have a higher flashpoint, flammability remains a credible risk.

    • Acute Toxicity: Piperidine is also toxic if inhaled or in contact with the skin.[8]

Given this composite hazard profile, 4-(2-Ethylpiperidin-1-yl)-2-methylaniline must be handled as a substance that is likely toxic via all routes of exposure, corrosive to skin and eyes, readily absorbed dermally, and a potential carcinogen.

Core Directive: Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is mandatory to establish a barrier between the researcher and the chemical. The following table outlines the minimum required PPE.

Protection TypeRecommended EquipmentSpecification & Rationale
Eye and Face Protection Chemical safety goggles and a full-face shield.Rationale: Standard safety glasses are insufficient. Goggles must provide a complete seal around the eyes to protect against splashes and vapors. A full-face shield is required over the goggles to protect the entire face from splashes of this potentially corrosive material. All eyewear must be ANSI Z87.1 compliant.
Hand Protection Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber or Viton™). Double-gloving is required.Rationale: Aromatic amines can permeate common laboratory gloves (like latex or thin nitrile) with surprising speed.[1] Butyl rubber offers excellent resistance to many amines. An inner nitrile glove provides secondary protection during the doffing process. Always check the glove manufacturer's specific chemical resistance data.
Body Protection A chemical-resistant lab coat, disposable chemical-resistant sleeves, and a chemically resistant apron. For larger quantities (>50 mL), disposable coveralls (e.g., Tychem®) are recommended.Rationale: A standard cotton lab coat is not a barrier to liquid chemicals. A chemical-resistant (e.g., rubberized or coated) apron worn over the lab coat provides a necessary barrier against splashes. Closed-toe shoes made of a non-porous material are mandatory.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.Rationale: Due to the compound's potential inhalation toxicity, all handling must occur within a certified chemical fume hood.[9][10] A respirator should be on standby for immediate use in the event of a spill or fume hood failure. A full-face respirator offers the added benefit of integrated eye protection.

Operational Plan: A Step-by-Step Handling Protocol

Procedural discipline is as critical as the PPE itself. The following workflow minimizes the risk of exposure at every stage.

Pre-Handling Safety Checklist
  • Verify Fume Hood Function: Confirm the chemical fume hood has a valid certification and is drawing air effectively (check the airflow monitor).

  • Assemble Spill Kit: Ensure a spill kit containing a non-flammable absorbent material (e.g., sand, vermiculite), neutralization agents for amines (if applicable and safe), and designated hazardous waste bags is within arm's reach.[11]

  • Locate Emergency Equipment: Visually confirm the locations of the nearest safety shower and eyewash station.[12]

  • Prepare Waste Containers: Have clearly labeled hazardous waste containers ready for liquid waste, solid waste (contaminated PPE), and sharps.[11]

Donning PPE: A Deliberate Sequence

The order in which PPE is put on is crucial to ensure a proper seal and avoid contamination.

G cluster_donning PPE Donning Sequence Inner_Gloves 1. Inner Nitrile Gloves Lab_Coat 2. Lab Coat / Coveralls Inner_Gloves->Lab_Coat Sleeves_Apron 3. Chemical-Resistant Sleeves & Apron Lab_Coat->Sleeves_Apron Goggles 4. Chemical Safety Goggles Sleeves_Apron->Goggles Face_Shield 5. Full-Face Shield Goggles->Face_Shield Outer_Gloves 6. Outer Butyl Rubber Gloves (Pull over lab coat cuffs) Face_Shield->Outer_Gloves

Caption: The correct sequence for donning PPE before handling the chemical.

Chemical Handling
  • Work Zone: All manipulations, including weighing, transferring, and preparing solutions, must be performed exclusively within the certified chemical fume hood.[7][8]

  • Static Electricity: When transferring liquids, use grounding and bonding to prevent static discharge, which could ignite flammable vapors.[3][7]

  • Avoid Aerosols: Use techniques that minimize the generation of vapors and aerosols.[13]

Doffing PPE: Preventing Self-Contamination

Removing PPE in the correct order is the most critical step to prevent transferring chemical residue to your skin or clothing.

  • Outer Gloves: Remove the outer (most contaminated) gloves first. Peel them off without touching the outside with your bare skin, turning them inside out. Dispose of them in the solid hazardous waste container.

  • Face Shield & Apron: Remove the face shield and apron.

  • Goggles: Remove safety goggles.

  • Lab Coat/Sleeves: Remove the lab coat and any disposable sleeves, turning the coat inside out as you remove it.

  • Inner Gloves: Finally, remove the inner nitrile gloves using the same technique as the outer gloves.

  • Hand Washing: Immediately and thoroughly wash your hands and forearms with soap and water.[5]

Disposal Plan: Managing Contaminated Materials

Proper segregation and disposal of waste are legally required and essential for safety.

  • Liquid Waste: All solutions containing 4-(2-Ethylpiperidin-1-yl)-2-methylaniline, including rinsate from cleaning glassware, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[11][13]

  • Solid Waste: All disposable items that have come into contact with the chemical are considered hazardous solid waste. This includes:

    • Gloves

    • Disposable sleeves and aprons

    • Weighing papers

    • Contaminated absorbent materials from spills These items must be placed in a designated, sealed hazardous waste container.[11]

  • Empty Containers: "Empty" containers must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste. Only then can the defaced container be managed according to institutional guidelines.[11]

Emergency Procedures: Immediate Response Actions

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[12][13]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • Spill: Evacuate all non-essential personnel. Wearing full PPE, cover the spill with a non-combustible absorbent material. Collect the material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[3][11]

The Hierarchy of Controls: Contextualizing PPE

It is crucial for every researcher to understand that PPE is the last line of defense. A robust safety culture prioritizes eliminating or controlling hazards at their source.

G cluster_controls Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: The hierarchy of safety controls, emphasizing PPE as the final barrier.

This guide provides a framework for the safe handling of 4-(2-Ethylpiperidin-1-yl)-2-methylaniline. Adherence to these protocols, grounded in a deep understanding of the compound's potential hazards, is fundamental to protecting the health and safety of laboratory personnel.

References

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×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-(2-Ethylpiperidin-1-yl)-2-methylaniline
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4-(2-Ethylpiperidin-1-yl)-2-methylaniline

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.